Tenellin

Catalog No.
S544907
CAS No.
53823-15-7
M.F
C21H23NO5
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tenellin

CAS Number

53823-15-7

Product Name

Tenellin

IUPAC Name

3-[(2E,4E,6R)-4,6-dimethylocta-2,4-dienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C21H23NO5/c1-4-13(2)11-14(3)5-10-18(24)19-20(25)17(12-22(27)21(19)26)15-6-8-16(23)9-7-15/h5-13,23,25,27H,4H2,1-3H3/b10-5+,14-11+/t13-/m1/s1

InChI Key

YELFBSBOFKWHSL-UCFWAISOSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Tenellin

Canonical SMILES

CCC(C)C=C(C)C=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O

Isomeric SMILES

CC[C@@H](C)/C=C(\C)/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O

The exact mass of the compound Tenellin is 369.1576 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Tenellin Biosynthesis via PKS-NRPS Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tenellin and Its Biosynthetic Gene Cluster

This compound is a bright yellow 2-pyridone secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. This specialized metabolite belongs to a class of fungal polyketide-nonribosomal peptide hybrids characterized by a distinctive 2-pyridone core structure that confers both chromophoric and biological properties. Initial structural analysis suggested this compound was derived from phenylalanine and a polyketide moiety, but advanced biosynthetic studies have since revealed that tyrosine serves as the more direct amino acid precursor [1].

The this compound biosynthetic gene cluster (BGC) spans approximately 21.9 kilobases of genomic DNA in Beauveria bassiana and contains four core open reading frames (ORFs) designated tenS, tenC, tenA, and tenB [2] [3] [4]. This cluster represents a classic example of a highly reduced fungal polyketide synthase hybrid system that collaborates with trans-acting tailoring enzymes to assemble the complete this compound molecule. The organization of this gene cluster follows the typical fungal pattern where biosynthetic genes are contiguously arranged, facilitating coordinated regulation and functional cooperation between enzymatic components [3] [5].

Recent transcriptomic evidence indicates that the this compound biosynthetic pathway exhibits regulatory crosstalk with other secondary metabolite clusters in B. bassiana, suggesting interconnected metabolic networks that coordinate fungal specialized metabolism [6]. Despite this compound's insecticidal appearance, gene knockout studies have demonstrated that this metabolite is not essential for insect pathogenesis, indicating possible alternative biological roles or functional redundancy in the producer organism [2].

This compound Biosynthetic Gene Cluster Components

The this compound biosynthetic pathway is encoded by a compact gene cluster comprising four key genes that orchestrate the complete biosynthesis from primary metabolic precursors to the mature metabolite. The core synthetase component is TenS, a large multidomain enzyme that catalyzes both the polyketide and peptide portions of this compound assembly. This massive synthetase spans approximately 12.9 kilobases alone and represents one of the most complex enzymatic machines in the fungal biosynthetic arsenal [2] [3].

Trans-acting tailoring enzymes complete the pathway through oxidative modifications that transform the initial tetramic acid product into the final 2-pyridone structure. The following table details the specific functions and characteristics of each gene product in the this compound biosynthetic gene cluster:

Table: Components of the this compound Biosynthetic Gene Cluster

Gene Product Type Function in Biosynthesis Experimental Evidence
tenS Hybrid PKS-NRPS (12.9 kb) Assemblies polyketide chain, incorporates L-tyrosine, catalyzes Dieckmann cyclization to form tetramic acid Gene knockout abolishes this compound production [2] [3]
tenC Trans-acting enoyl reductase Controls programming fidelity during polyketide chain assembly Heterologous expression with tenS produces prethis compound-A [3]
tenA Cytochrome P450 oxidase Catalyzes oxidative ring expansion of tetramic acid to 2-pyridone Heterologous expression with tenS+tenC produces prethis compound-B [4]
tenB Cytochrome P450 monooxygenase Mediates selective N-hydroxylation of 2-pyridone core Co-expression of all four genes produces mature this compound [3]

The coordinated expression of these four genes is sufficient to reconstruct the complete this compound biosynthetic pathway in heterologous hosts, confirming the functional assignment of each component [3] [4]. The cluster architecture exemplifies the efficient organization of fungal biosynthetic pathways, with closely linked genes encoding enzymes that function sequentially to transform simple building blocks into complex natural products.

This compound Biosynthesis Pathway: Step-by-Step Enzymatic Transformation

The biosynthesis of this compound follows a meticulously orchestrated sequence of enzymatic transformations that convert primary metabolic precursors into the complex 2-pyridone scaffold. This pathway exemplifies the biochemical sophistication of fungal hybrid PKS-NRPS systems and their ability to mediate multistep transformations with remarkable regio- and stereoselectivity. The complete pathway can be divided into four major stages: polyketide chain assembly, amino acid incorporation and cyclization, oxidative ring expansion, and final N-hydroxylation.

Polyketide Chain Assembly and Programming

The initial stage of this compound biosynthesis involves the construction of a highly reduced polyketide chain by the iterative action of the TenS PKS module:

  • Starter unit selection: The PKS module of TenS selects and loads an acetyl-CoA starter unit onto the ketosynthase (KS) domain
  • Chain extension: The polyketide chain undergoes three iterative elongations using malonyl-CoA extender units, with each cycle employing the full complement of PKS catalytic domains
  • Programming control: The trans-acting enoyl reductase TenC controls programming fidelity during chain assembly, ensuring correct reduction states at each position [3]
  • Methylation pattern: An integrated C-methyltransferase domain installs the C12 methyl group from methionine-derived S-adenosyl methionine [3]

The resulting polyketide intermediate remains covalently tethered to the acyl carrier protein (ACP) domain of TenS, poised for peptide coupling in the subsequent biosynthetic step.

Amino Acid Incorporation and Tetramic Acid Formation

The NRPS module of TenS then orchestrates the formation of the characteristic tetramic acid scaffold:

  • Amino acid selection: The adenylation (A) domain of the NRPS module specifically activates and loads L-tyrosine onto the peptidyl carrier protein (PCP) domain [1] [5]
  • Peptide bond formation: The condensation (C) domain catalyzes amide bond formation between the polyketide chain and the amino group of tyrosine
  • Dieckmann cyclization: The terminal thioesterase-like Dieckmann cyclase domain catalyzes cyclization and release of the product as prethis compound-A, a tetramic acid intermediate [3] [4]

This tetramic acid represents the first isolable intermediate in the pathway and serves as the substrate for the subsequent oxidative transformations that create the characteristic 2-pyridone structure.

Oxidative Ring Expansion and Final Modification

The final stages of this compound biosynthesis involve dramatic structural reorganization through oxidative reactions:

  • Ring expansion: TenA, a cytochrome P450 oxidase, catalyzes an unprecedented oxidative ring expansion of the tetramic acid scaffold to form the 2-pyridone core of prethis compound-B [4]
  • N-hydroxylation: TenB, an unusual cytochrome P450 monooxygenase, mediates selective N-hydroxylation of the 2-pyridone to yield mature this compound [4]

The following diagram illustrates the complete this compound biosynthetic pathway with its key intermediates and enzymatic transformations:

G cluster_pks PKS-NRPS Assembly (TenS) cluster_tailoring Tailoring Steps AcetylCoA AcetylCoA PKS PKS AcetylCoA->PKS MalonylCoA MalonylCoA MalonylCoA->PKS Tyrosine Tyrosine NRPS NRPS Tyrosine->NRPS PKS->NRPS PretenellinA PretenellinA NRPS->PretenellinA TenA TenA PretenellinA->TenA PretenellinB PretenellinB TenA->PretenellinB TenB TenB PretenellinB->TenB This compound This compound TenB->this compound TenC Trans-ER (TenC) TenC->PKS

Figure 1: Complete this compound biosynthetic pathway showing key intermediates and enzymatic transformations

This complete biosynthetic pathway transforms simple building blocks into the complex this compound structure through a series of coordinated enzymatic reactions that exemplify the efficiency and sophistication of fungal secondary metabolism.

Experimental Methods for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway has employed a multidisciplinary experimental approach combining molecular genetics, biochemistry, and analytical chemistry. These methodologies have not only revealed the sequence of biosynthetic steps but also provided insights into the programming logic of iterative PKS-NRPS systems. The following table summarizes key experimental approaches and their specific applications in this compound pathway characterization:

Table: Experimental Methods for this compound Pathway Elucidation

Method Category Specific Techniques Application in this compound Studies Key Findings
Genetic Manipulation Gene knockout (BaR cassette), Antisense RNA silencing, Directed mutagenesis Identification of cluster genes, determination of gene functions Confirmed tenS as essential for scaffold biosynthesis; tenA/tenB for oxidative steps [2] [4]
Heterologous Expression Expression in Aspergillus oryzae, Pathway reconstruction, Domain swapping Functional characterization of individual genes, production of intermediates Co-expression of tenS+tenC produced prethis compound-A; adding tenA gave prethis compound-B [3] [4]
Analytical Chemistry LC-MS, NMR (1H, 13C, COSY, HMBC), HRMS Structure elucidation of intermediates, tracking isotope incorporation Identified prethis compound-A and -B structures; confirmed this compound formation [3] [4]
Comparative Genomics Gene cluster comparison, Sequence alignment, Phylogenetic analysis Understanding programming differences in related clusters Revealed 90% identity between this compound and desmethylbassianin clusters [3]
Heterologous Pathway Reconstruction

Heterologous expression in Aspergillus oryzae has been particularly instrumental in deciphering the this compound biosynthetic pathway. This approach involves introducing this compound biosynthetic genes into the model fungus A. oryzae, which serves as a clean metabolic background free of interfering secondary metabolites. The stepwise reconstruction of the pathway has provided definitive evidence for the function of each gene product:

  • Minimal PKS-NRPS system: Co-expression of tenS with its cognate trans-ER tenC produces prethis compound-A, the tetramic acid intermediate, confirming these two genes are sufficient for assembly of the core scaffold [3]
  • Ring expansion: Addition of tenA to the tenS+tenC system results in production of prethis compound-B, demonstrating TenA's role in the oxidative ring expansion from tetramic acid to 2-pyridone [4]
  • Complete pathway: Expression of all four genes (tenS, tenC, tenA, tenB) leads to production of mature This compound, confirming the entire biosynthetic sequence [3]

This systematic approach has allowed researchers to trap and characterize biosynthetic intermediates that would be difficult to isolate from the native producer, providing crucial insights into the pathway sequence and mechanism.

Gene Knockout and Complementation Studies

Targeted gene disruption has been employed to validate the functional assignments of this compound cluster genes in the native Beauveria bassiana host. The development of a BaR cassette for gene knockouts in B. bassiana represented a significant methodological advancement for this organism [2]. Knockout experiments have confirmed that:

  • ΔtenS strains completely abolish this compound production, confirming TenS as the essential scaffold synthase [2]
  • ΔtenA strains accumulate prethis compound-A but cannot produce this compound, verifying TenA's role in ring expansion [4]
  • ΔtenB strains produce prethis compound-B but not the final N-hydroxylated this compound, demonstrating TenB's specific function in N-hydroxylation [4]

These genetic studies have been complemented by antisense RNA silencing approaches that provide additional confirmation of gene functions without permanent genetic modification [4].

PKS-NRPS Domain Organization and Programming

The this compound synthetase TenS represents a remarkable example of fungal megasynthase engineering, integrating multiple catalytic activities into a single polypeptide that orchestrates the sequential assembly of the this compound backbone. Understanding the domain architecture and programming logic of this enzymatic machine provides insights into the structural basis for iterative polyketide biosynthesis and its coupling to peptide assembly.

TenS Domain Organization and Functions

TenS follows the canonical organization of fungal iterative PKS-NRPS hybrids while exhibiting specific adaptations for this compound biosynthesis. The protein can be divided into two major sections: the PKS module responsible for polyketide assembly and the NRPS module that incorporates tyrosine and catalyzes cyclization:

  • PKS module (N-terminal): Contains all domains required for iterative polyketide biosynthesis including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (CMeT), enoyl reductase (ER), ketoreductase (KR), and acyl carrier protein (ACP) domains [3] [5]
  • NRPS module (C-terminal): Comprises condensation (C), adenylation (A), peptidyl carrier protein (PCP), and thioesterase-like Dieckmann cyclase (DKC) domains [3]
  • Programming control: The intrinsic PKS programming determines polyketide chain length and reduction pattern, with the trans-acting enoyl reductase TenC ensuring programming fidelity [3]

The domain organization of TenS exemplifies the modular yet integrated architecture of fungal PKS-NRPS hybrids, where a single iterative PKS works in concert with a single-module NRPS to create complex hybrid natural products.

Programming Specificity and Comparative Analysis

The programming specificity of TenS has been illuminated through comparative studies with related PKS-NRPS systems from other Beauveria species. Notably, the desmethylbassianin (DMB) synthetase DmbS from B. bassiana 992.05 shares approximately 90% sequence identity with TenS yet produces a structurally distinct product with altered polyketide chain length and methylation pattern [3]. Domain swapping and heterologous expression experiments have revealed key insights into programming determinants:

  • PKS module controls programming: Hybrid synthetases containing the TenS PKS module coupled to the DmbS NRPS module produce this compound-like compounds, indicating that polyketide chain length and methylation are primarily determined by the PKS module [3]
  • Trans-ER fidelity control: The trans-acting enoyl reductases (TenC and DmbC) can cross-complement between pathways but ensure the fidelity of the inherent PKS programming [3]
  • NRPS specificity: The NRPS adenylation domain of TenS exhibits strict specificity for L-tyrosine, with no evidence of gatekeeper function in controlling polyketide chain length [3] [1]

These findings have important implications for combinatorial biosynthesis approaches aimed at generating novel this compound analogues through domain swapping and engineering of the PKS-NRPS system.

Regulatory Interplay and Cross-Pathway Communication

Recent transcriptomic studies have revealed that the this compound biosynthetic pathway does not operate in isolation but participates in a complex regulatory network within Beauveria bassiana. The pks15 gene cluster, which plays critical roles in insect virulence and cell wall formation, exhibits significant cross-pathway communication with the this compound biosynthetic cluster and other secondary metabolite pathways [6].

Transcriptomic analysis comparing wild-type and Δpks15 strains of B. bassiana during insect infection has demonstrated that deletion of pks15 results in significant downregulation of 36 out of 45 secondary metabolite biosynthetic clusters in the fungus, including the this compound pathway [6]. This suggests an unexpected hierarchical regulatory relationship where the pks15 cluster influences the expression of diverse secondary metabolic pathways, potentially through:

  • Global regulatory mechanisms that coordinate the expression of multiple biosynthetic gene clusters
  • Metabolic crosstalk where intermediates or products of one pathway regulate others
  • Shared transcriptional regulators that control multiple secondary metabolite clusters
  • Resource allocation signaling that prioritizes certain metabolic pathways during host infection

This regulatory interplay highlights the integrated nature of specialized metabolism in fungi and suggests that engineering of secondary metabolite production may require consideration of these cross-pathway influences rather than focusing exclusively on individual biosynthetic clusters.

Applications in Synthetic Biology and Metabolic Engineering

The elucidation of the this compound biosynthetic pathway has enabled the development of synthetic biology platforms for engineering novel 2-pyridone analogues with potential improved bioactivities or altered properties. The modular architecture of the PKS-NRPS system and the stepwise nature of the biosynthesis make this compound pathway an attractive target for metabolic engineering approaches:

  • Combinatorial biosynthesis: Domain swapping between this compound and related pathways (e.g., desmethylbassianin) has successfully generated new-to-nature 2-pyridones with altered polyketide chain lengths and methylation patterns [7] [3]
  • Heterologous production: Reconstruction of the pathway in Aspergillus oryzae provides a clean background for high-yield production of this compound and biosynthetic intermediates [3] [4]
  • Pathway optimization: Manipulation of tailoring enzymes, particularly the cytochrome P450s TenA and TenB, could generate analogues with modified oxidation patterns [4]
  • Precursor-directed biosynthesis: Feeding analogue of tyrosine or early polyketide precursors may shunt the pathway toward novel compounds [1]

These engineering approaches demonstrate how fundamental understanding of natural product biosynthesis can be leveraged to create structural diversity beyond what is available from native producers, expanding the chemical space for drug discovery and functional studies.

Conclusion and Future Perspectives

The this compound PKS-NRPS pathway represents a paradigm for understanding the biosynthesis of fungal hybrid natural products. The complete elucidation of its biosynthetic logic, from initial precursor selection to final oxidative tailoring, provides a roadmap for deciphering similar pathways in other fungal systems. The experimental approaches established for this compound—including heterologous pathway reconstruction, domain swapping, and genetic manipulation—have become standard methodologies for fungal natural product research.

Future research directions will likely focus on exploiting the biosynthetic machinery for pharmaceutical and agricultural applications, including:

  • Advanced engineering of the TenS megasynthase to produce tailored analogues with modified bioactivities
  • Comprehensive understanding of the structural basis for PKS programming to enable predictive engineering of polyketide chain length and reduction states
  • Harnessing regulatory cross-talk to optimize the production of this compound and other valuable metabolites in B. bassiana
  • Integrating biosynthetic and chemical approaches to generate semi-synthetic this compound derivatives with enhanced properties

References

pretenellin C discovery and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Structural Characterization

Pretenellin C was isolated alongside other this compound derivatives from the entomopathogenic fungus Beauveria neobassiana (BCC 31604). The structure of this new congener was determined using spectroscopic techniques including 1D/2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) [1].

The table below summarizes the key characterization data for the isolated compounds from the study:

Compound Name Type Key Biological Activities
Prethis compound C (1) New Congener Not specified in available text
Protothis compound D (2) Known Derivative Most prominent antibiofilm activity
This compound (4) Known Derivative Potent cytotoxic activity

Experimental Workflow: From Fungus to Bioassay

The following diagram illustrates the overall experimental workflow from cultivation to activity testing, as described in the study [1].

workflow Start Fungal Material Beauveria neobassiana Cultivation Cultivation in Potato Dextrose Broth (PDB) Start->Cultivation Harvest Harvest & Separation Cultivation->Harvest Extraction Liquid-Liquid Extraction (Ethyl Acetate) Harvest->Extraction Purification Purification via Preparative HPLC Extraction->Purification Identification Structural Elucidation (NMR, HR-ESI-MS) Purification->Identification Bioassay Bioactivity Testing Identification->Bioassay

Detailed Methodologies for Key Experiments

Here is a detailed breakdown of the core experimental procedures based on the information available from the search results [1].

Fungal Cultivation and Extraction
  • Fungal Material: The strain Beauveria neobassiana BCC 31604 was used, isolated from an adult beetle in Chiang Rai Province, Thailand.
  • Cultivation: The fungus was first grown on Potato Dextrose Agar (PDA) for 7 days. Mycelial plugs were then transferred to Potato Dextrose Broth (PDB) and incubated at 23°C with shaking at 140 rpm.
  • Harvesting: The culture was harvested three days after glucose depletion was confirmed using test strips.
  • Extraction: The mycelia and culture supernatant were separated and extracted separately. The supernatant underwent liquid-liquid extraction with ethyl acetate. The mycelia were extracted with acetone using ultrasonication, and the resulting extract was subsequently partitioned with ethyl acetate.
Compound Isolation and Identification
  • Purification: The combined extracts were purified using preparative HPLC. A C18 column was used with a mobile phase of water and acetonitrile, both modified with 0.1% formic acid, in a gradient elution.
  • Structural Elucidation:
    • NMR Spectroscopy: 1D and 2D NMR spectra (¹H NMR at 700/500 MHz and ¹³C NMR at 175/125 MHz) were acquired in deuterated solvents (DMSO-d6 or acetone-d6) to determine the molecular structure.
    • Mass Spectrometry: High-Resolution ESI-TOF-MS was used to confirm the exact mass and molecular formula.
Bioactivity Testing

The isolated compounds were evaluated for:

  • Antimicrobial Activity: Against a panel of microorganisms.
  • Cytotoxic Activity: Against a set of mammalian cell lines.
  • Antibiofilm Activity: Ability to inhibit biofilm formation by Staphylococcus aureus.

Suggestions for Further Information

The current search results provide a high-level overview. For a complete technical guide, I suggest these steps:

  • Access the Full Paper: The journal article in Journal of Fungi (DOI: 10.3390/jof10010069) will contain exhaustive experimental details, including full NMR data, complete HPLC gradients, and precise bioassay results.
  • Consult Methodological Guides: For comprehensive protocols on techniques like HPLC and NMR, specialized laboratory manuals and method databases will be more detailed than a primary research article.

References

Tenellin as an Iron Chelator in Beauveria bassiana: Mechanisms, Biosynthesis, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Beauveria bassiana and Iron Homeostasis

Beauveria bassiana is a filamentous entomomopathogenic fungus that occurs naturally in soils worldwide and functions as a parasite to various arthropod species, causing white muscardine disease. This fungus has gained significant scientific and commercial interest as a biological insecticide for controlling numerous agricultural pests, including termites, thrips, whiteflies, aphids, and various beetles. Its potential application against malaria-transmitting mosquitoes is also under investigation [1]. The taxonomic classification of B. bassiana places it within the division Ascomycota, class Sordariomycetes, order Hypocreales, and family Cordycipitaceae. The species was first isolated from silkworm cadavers by Agostino Bassi in the 19th century, who established it as the cause of muscardine disease in silkworms [1] [2].

  • Iron Homeostasis: Like all living organisms, B. bassiana requires iron as an essential element for fundamental cellular processes including electron transport, oxygen transport, and various enzymatic reactions. However, iron overload generates toxic reactive oxygen species (ROS) through Fenton chemistry, necessitating precise iron regulation [3]. Fungi maintain iron homeostasis through sophisticated systems involving siderophores—small iron-chelating compounds that mediate iron acquisition, storage, and distribution [4].
  • Siderophore Systems: B. bassiana produces both extracellular siderophores for iron acquisition from the environment and intracellular siderophores for iron storage and distribution within fungal cells. Ferricrocin serves as the primary intracellular siderophore in many fungal species including B. bassiana, responsible for iron storage and distribution within hyphae and conidia [4]. The fungus employs nonribosomal peptide synthetases (NRPSs) for siderophore biosynthesis, with the ferS gene encoding a multimodular NRPS responsible for ferricrocin synthesis [4].

Tenellin as an Iron Chelator: Chemical Properties and Mechanism

This compound is a yellow fungal metabolite belonging to the rare 4-hydroxypyridone class characterized by a dienone side chain [5]. This secondary metabolite is produced by Beauveria bassiana and other Beauveria species, initially identified as a toxin contributing to the fungus pathogenicity against insect hosts. Recent research has revealed its significant role in iron homeostasis, particularly under conditions of siderophore disruption [3] [5].

The iron-chelating capability of this compound represents a crucial biochemical function that emerges under specific physiological conditions:

  • Chemical Structure: this compound's molecular formula is C₂₁H₂₃NO₅ with a molecular weight of 369.4 g/mol [5]. Its structure contains a 2-pyridone core that enables coordination with metal ions.
  • Iron Binding: Mass spectrometry analyses have demonstrated that this compound forms a 3:1 complex with iron (three this compound molecules coordinating one iron atom) when the primary intracellular siderophore ferricrocin is absent [3]. This stoichiometry is characteristic of many microbial iron chelators.
  • Compensatory Function: In wild-type B. bassiana under iron-replete conditions, this compound production is minimal or undetectable. However, in ferricrocin-deficient mutants, this compound production increases dramatically, accumulating as iron-tenellin complex in mycelia at concentrations of 247-289 mg·g⁻¹ cell dry weight [3].

Table 1: Quantitative Production of this compound and Related Metabolites in B. bassiana Strains

| Strain/Metabolite | Production Level | Iron Content | Conditions | |------------------------||------------------|----------------| | Wild Type B. bassiana | | | |   Ferricrocin | Present | Iron-bound | Iron-replete | |   this compound | Not detected | - | Iron-replete | | ΔferS Mutants | | | |   Ferricrocin | Abolished | - | Iron-replete | |   this compound | 247-289 mg·g⁻¹ CDW | Iron-bound (3:1 complex) | Iron-replete | |   Iron-tenellin complex | Significant accumulation | Iron-saturated | Iron-replete |

The primary physiological role of this compound as an iron chelator appears to be protection against iron-generated reactive oxygen species toxicity. By sequestering excess intracellular iron, this compound prevents the formation of highly reactive hydroxyl radicals through the Fenton reaction, thereby mitigating oxidative damage to cellular components including lipids, proteins, and nucleic acids [3]. This protective function becomes particularly critical in ferricrocin-deficient strains that would otherwise suffer from iron-mediated oxidative stress.

Evidence for this compound's Iron Chelation Role in Ferricrocin-Deficient Mutants

The iron-chelating function of this compound was discovered through comparative studies of ferricrocin-deficient mutants of B. bassiana. When researchers disrupted the ferS gene encoding ferricrocin synthetase, they observed unexpected metabolic adaptations that revealed this compound's compensatory role in iron homeostasis [4] [3].

Metabolic Reprogramming in ΔferS Mutants
  • Ferricrocin Abolishment: ΔferS mutants created through targeted gene disruption with the bar cassette were verified by Southern and PCR analyses. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) analyses of crude extracts confirmed that ferricrocin biosynthesis was completely abolished in these mutants [4].
  • This compound Upregulation: In wild-type B. bassiana, this compound and iron-tenellin complexes are not detected under iron-replete conditions. However, ΔferS mutants showed significant accumulation of both this compound and iron-tenellin complex in their mycelia, reaching 247-289 mg·g⁻¹ of cell dry weight [3]. This represents a dramatic metabolic shift in response to the loss of primary iron storage capacity.
  • Phenotypic Consequences: Surprisingly, the metabolic adaptation in ΔferS mutants resulted in enhanced biological performance despite the disruption of primary iron storage. The mutants exhibited accelerated insect virulence against Spodoptera exigua larvae (LT₅₀ of 59 hours compared to 66 hours for wild type), improved germination under iron depletion, increased radial growth, and enriched mitochondrial activity under both iron excess and depletion conditions [4].
Transcriptomic Insights into the Compensatory Mechanism

Comparative transcriptome analysis between wild-type and ΔferS strains provided molecular insights into the adaptive response:

  • Antioxidant System Activation: ΔferS mutants showed upregulated expression of genes involved in oxidative stress response, suggesting the fungus perceives the iron homeostasis disruption as an oxidative challenge [4].
  • Metabolic Pathway Modulation: The mutants exhibited increased expression of genes associated with ergosterol biosynthesis and the TCA cycle, indicating broader metabolic reprogramming to handle iron misregulation [4].
  • Cytochrome P450 Induction: Eight cytochrome P450 genes showed increased expression in ΔferS mutants, potentially related to both this compound biosynthesis and stress response [4].

Table 2: Phenotypic and Molecular Changes in Ferricrocin-Deficient B. bassiana Mutants

Parameter Wild Type ΔferS Mutants Biological Significance
Ferricrocin Production Present Abolished Loss of primary iron storage
This compound Production Not detected 247-289 mg·g⁻¹ CDW Compensatory iron chelation
Insect Virulence (LT₅₀) 66 hours 59 hours Enhanced pathogenicity
Germination Rate Baseline Increased under iron depletion Improved stress adaptation
Mitochondrial Activity Baseline Enriched Enhanced energy metabolism
Antioxidant Gene Expression Baseline Upregulated Oxidative stress response

The relationship between ferricrocin deficiency and this compound induction can be visualized as a metabolic adaptation pathway:

G ferS_disruption ferS gene disruption ferricrocin_loss Ferricrocin biosynthesis abolished ferS_disruption->ferricrocin_loss iron_dysregulation Iron dysregulation ferricrocin_loss->iron_dysregulation oxidative_stress Oxidative stress risk iron_dysregulation->oxidative_stress tenellin_induction This compound biosynthesis induction oxidative_stress->tenellin_induction iron_chelation Iron-tenellin complex formation tenellin_induction->iron_chelation stress_protection Oxidative stress protection iron_chelation->stress_protection enhanced_virulence Enhanced insect virulence stress_protection->enhanced_virulence

Figure 1: Metabolic adaptation pathway in ferricrocin-deficient B. bassiana mutants showing how this compound induction compensates for iron storage disruption

Biosynthetic Pathway of this compound

The biosynthesis of this compound in B. bassiana follows a specialized secondary metabolic pathway that involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid system. This pathway has been elucidated through gene knockout, antisense RNA, and gene coexpression studies that identified the key enzymes and intermediates [6].

Gene Cluster and Key Enzymes

The this compound biosynthetic gene cluster contains several open reading frames (ORFs) with specific functions:

  • ORF4 (tenS): Encodes a hybrid PKS-NRPS that synthesizes the initial tetramic acid scaffold (prethis compound-A) by combining polyketide and amino acid substrates [6].
  • ORF3: Encodes a trans-acting enoyl reductase that works with the PKS-NRPS in synthesizing prethis compound-A [6].
  • ORF1: Encodes a cytochrome P450 oxidase that catalyzes an unprecedented oxidative ring expansion of prethis compound-A to form the 2-pyridone core structure characteristic of this compound [6].
  • ORF2: Encodes an unusual cytochrome P450 monooxygenase required for the selective N-hydroxylation of the 2-pyridone intermediate, completing this compound biosynthesis [6].
Biosynthetic Steps

The this compound biosynthesis proceeds through defined biochemical transformations:

  • Core Scaffold Assembly: The PKS-NRPS hybrid enzyme (ORF4/TenS) assembles the linear polyketide chain and incorporates an amino acid substrate, followed by cyclization to form prethis compound-A, an acyltetramic acid intermediate [6].
  • Oxidative Ring Expansion: The cytochrome P450 oxidase (ORF1) catalyzes an unprecedented ring expansion of the tetramic acid core to form the 2-pyridone structure. This transformation represents a novel biochemical reaction in fungal secondary metabolism [6].
  • N-Hydroxylation: The second cytochrome P450 monooxygenase (ORF2) performs selective N-hydroxylation of the 2-pyridone intermediate to produce mature this compound [6].
  • Regulation: this compound biosynthesis is tightly regulated under normal conditions but can be dramatically induced in specific contexts such as ferricrocin deficiency or during fungal-fungal competition with Metarhizium robertsii [7].

The complete biosynthetic pathway with key intermediates and enzymes can be visualized as:

G precursors Primary metabolites (Polyketide + Amino acid) tenS ORF4 (tenS) PKS-NRPS hybrid precursors->tenS prethis compound Prethis compound-A (Acyltetramic acid) tenS->prethis compound ORF1 ORF1 Cytochrome P450 oxidase prethis compound->ORF1 ORF3 ORF3 Trans-acting enoyl reductase ORF3->prethis compound pyridone_core 2-Pyridone core (Ring-expanded intermediate) ORF1->pyridone_core ORF2 ORF2 Cytochrome P450 monooxygenase pyridone_core->ORF2 This compound This compound (N-hydroxylated 2-pyridone) ORF2->this compound

Figure 2: this compound biosynthetic pathway in B. bassiana showing key enzymes and intermediates

Biological Implications and Potential Applications

The iron-chelating properties of this compound have significant implications for B. bassiana physiology, ecology, and potential applications in biotechnology and medicine.

Physiological and Ecological Roles
  • Stress Response System: The this compound iron-chelating system represents a backup mechanism for iron homeostasis that becomes operational when the primary siderophore system is compromised or overwhelmed. This backup system enhances fungal resilience to fluctuating iron availability in diverse environments [3].
  • Fungal Competition: this compound production can be induced when B. bassiana is cocultured with competing fungi such as Metarhizium robertsii, suggesting a role in ecological competition [7]. By chelating iron, this compound may limit this essential nutrient for competitors while protecting the producer from iron-mediated oxidative damage.
  • Insect Pathogenesis: While this compound's iron-chelating function primarily serves fungal metabolism, it may indirectly influence insect virulence by maintaining fungal viability under oxidative stress conditions encountered during host infection [4] [2]. The enhanced virulence observed in ΔferS mutants despite ferricrocin deficiency highlights the effectiveness of this compensatory system.
Potential Applications
  • Agricultural Biotechnology: Understanding this compound's iron-chelating properties could inform the development of improved biocontrol strains of B. bassiana with enhanced environmental persistence and efficacy [8]. Strains with optimized iron homeostasis may better withstand oxidative stresses in agricultural settings.
  • Pharmaceutical Exploration: The iron-chelating capacity of this compound warrants investigation for potential therapeutic applications, particularly given that other fungal iron chelators have inspired drug development for iron overload disorders [3]. The 3:1 iron coordination chemistry and specificity merit further biochemical characterization.
  • Stress Tolerance Engineering: The transcriptional regulation linking this compound induction to iron dysregulation could provide genetic elements for engineering stress-tolerant fungal strains for industrial applications where iron-mediated oxidative stress limits productivity [4].

Experimental Approaches and Methodologies

Research on this compound's iron-chelating properties employs specialized techniques from molecular biology, analytical chemistry, and genetics. Below are key methodological approaches used in this field.

Genetic Manipulation Protocols

Gene Disruption in B. bassiana:

  • Vector Construction: For ferS disruption, a 1-kb bar cassette (conferring glufosinate resistance) is flanked by 5' and 3' homologous regions of the ferS gene (approximately 4.4 kb total) in a suitable plasmid [4].
  • Fungal Transformation: Protoplast-mediated transformation of B. bassiana BCC 2660 with the disruption construct, followed by selection on glufosinate-containing media [4].
  • Mutant Verification: Southern blot analysis and PCR amplification of the 5' and 3' border regions confirm targeted integration events. Two confirmed ΔferS mutants out of 28 transformants was reported [4].

Gene Silencing Approaches:

  • RNA silencing has been applied to sidC1 (a monomodular NRPS gene) but revealed potential off-target effects on ferricrocin production due to sequence similarity with ferS [4].
Analytical Chemistry Methods

Metabolite Extraction and Analysis:

  • Extraction Protocol: Mycelia are scraped from culture media, macerated in liquid nitrogen, and extracted with 6:2:2 methanol:chloroform:water ice-cold extraction solution. Samples are vortexed, ultrasonicated at 20 Hz·s⁻¹ for 15 minutes, then centrifuged at 14,000 rpm for 10 minutes at 4°C [9].
  • HPLC Analysis: Filtered supernatants are analyzed by HPLC to detect desferricrocin, ferricrocin, and this compound. Absence of ferricrocin peaks and appearance of this compound peaks confirm successful gene disruption and metabolic reprogramming [4].
  • Mass Spectrometry: LC-MS/MS and GC-MS identify this compound and its iron complex. For GC-MS, derivatization uses 30 μL of 15 mg·mL⁻¹ methoxyamine/pyridine for 16 hours at room temperature, followed by silylation with MSTFA + 1% TMCS for 1 hour [9].

Iron Chelation Assessment:

  • Complex Stoichiometry: Mass analysis demonstrates 3:1 this compound:iron coordination [3].
  • Quantification: Iron-tenellin complex accumulation measured as 247-289 mg·g⁻¹ cell dry weight in ΔferS mutants under iron-replete conditions [3].
Phenotypic Characterization Assays

Insect Bioassays:

  • Infection Model: Spodoptera exigua larvae are infected with wild-type and mutant B. bassiana strains [4].
  • Virulence Assessment: LT₅₀ values calculated from mortality time courses (59 hours for ΔferS vs. 66 hours for wild type) [4].

Growth and Developmental Assays:

  • Germination Rates: Assessed under iron depletion conditions [4].
  • Radial Growth: Measured on iron-defined media [4].
  • Conidiation: Quantified to assess developmental impacts [4].

Mitochondrial and Metabolic Assessments:

  • Mitotracker Staining: Evaluates mitochondrial activity under iron excess and depletion [4].
  • Transcriptome Analysis: RNA sequencing compares gene expression between wild-type and ΔferS strains, focusing on cytochrome P450 genes, iron homeostasis, ferroptosis, oxidative stress response, ergosterol biosynthesis, and TCA cycle pathways [4].

The integration of these methodologies provides a comprehensive approach to studying this compound's iron-chelating properties and their biological significance:

G genetic_manipulation Genetic Manipulation Gene disruption (ferS) metabolite_analysis Metabolite Analysis HPLC, TLC, MS genetic_manipulation->metabolite_analysis phenotypic_screening Phenotypic Screening Bioassays, growth tests genetic_manipulation->phenotypic_screening iron_chelation_assay Iron Chelation Assay Stoichiometry determination metabolite_analysis->iron_chelation_assay integration Data Integration Mechanistic understanding iron_chelation_assay->integration transcriptomics Transcriptomics Gene expression profiling phenotypic_screening->transcriptomics phenotypic_screening->integration transcriptomics->integration

Figure 3: Integrated experimental workflow for studying this compound's iron-chelating properties in B. bassiana

Conclusion

This compound represents a metabolically inducible iron chelator in B. bassiana that serves as a compensatory mechanism for maintaining iron homeostasis when the primary siderophore system is disrupted. The discovery of this function highlights the metabolic flexibility of fungal systems and their ability to employ multiple strategies for essential physiological processes. Key advances in understanding this compound include:

  • The biochemical demonstration of its 3:1 stoichiometry with iron [3]
  • The genetic evidence for its induction in ferricrocin-deficient mutants [4]
  • The characterization of its biosynthetic pathway involving novel cytochrome P450-mediated transformations [6]
  • The phenotypic consequences of its production including enhanced oxidative stress resistance and altered insect virulence [4] [3]

References

Mechanism of Action and Regulatory Network

Author: Smolecule Technical Support Team. Date: February 2026

Tenellin's primary function is to act as an iron chelator [1]. Its production is significantly upregulated in Beauveria bassiana mutants that lack the gene for ferricrocin synthetase (ferS). Ferricrocin is the major intracellular siderophore responsible for iron storage and distribution in fungal cells [2]. In its absence, the fungus experiences iron-mediated oxidative stress. This compound production in this context helps sequester iron, thereby downregulating the toxicity of iron-generated reactive oxygen species and serving as a crucial survival strategy [1].

Furthermore, this compound production can be induced in wild-type Beauveria bassiana when it is cocultured with a natural competitor fungus, Metarhizium robertsii. This suggests that this compound provides a fitness benefit, helping the fungus compete for ecological niches [1].

The following diagram illustrates the regulatory network of this compound in fungal iron homeostasis.

g Iron Stress Iron Stress ferS Gene Disruption ferS Gene Disruption Iron Stress->ferS Gene Disruption Leads to Competition Competition This compound Biosynthesis This compound Biosynthesis Competition->this compound Biosynthesis Induces Ferricrocin Deficiency Ferricrocin Deficiency ferS Gene Disruption->Ferricrocin Deficiency Cellular Iron Dysregulation Cellular Iron Dysregulation Ferricrocin Deficiency->Cellular Iron Dysregulation Oxidative Stress (ROS) Oxidative Stress (ROS) Cellular Iron Dysregulation->Oxidative Stress (ROS) Oxidative Stress (ROS)->this compound Biosynthesis Induces Iron Chelation Iron Chelation This compound Biosynthesis->Iron Chelation Reduced ROS Toxicity Reduced ROS Toxicity Iron Chelation->Reduced ROS Toxicity Results in Improved Niche Competition Improved Niche Competition Iron Chelation->Improved Niche Competition Results in

Experimental Evidence and Protocols

Key experimental findings on this compound's role are summarized in the table below.

Experimental Approach Key Findings on this compound
Gene Disruption & Metabolite Analysis Disruption of the ferricrocin synthetase gene (ferS) in B. bassiana led to the abolition of ferricrocin production. In this mutant, this compound and an iron-tenellin complex were increased, indicating a compensatory survival mechanism during iron stress [2].
Competition Co-culture When wild-type B. bassiana was co-cultured with M. robertsii, the silent this compound biosynthetic gene cluster was activated. This showed that this compound production provides a competitive advantage in diverse niches [1].
Bioassays The ΔferS mutant, which overproduces this compound, killed insect larvae faster than the wild-type strain. This suggests a gain of function, linking this compound-mediated iron homeostasis to enhanced virulence in the early infection phase [2].
Detailed Protocol: Gene Disruption and Phenotypic Analysis

The following workflow details the methodology for studying this compound's role via gene disruption.

g 1. Gene Identification 1. Gene Identification Identify target gene (e.g., ferricrocin synthetase gene ferS) from genome database. 2. Mutant Construction 2. Mutant Construction • Replace the entire open reading frame of the target gene with a deletion cassette using homologous recombination. • Verify mutants via Southern blot and PCR. 1. Gene Identification->2. Mutant Construction 3. Metabolite Profiling 3. Metabolite Profiling • Analyze crude fungal extracts using HPLC and TLC. • Compare metabolite levels (e.g., ferricrocin, This compound) between mutant and wild type. 2. Mutant Construction->3. Metabolite Profiling 4. Phenotypic Assays 4. Phenotypic Assays • Test growth under iron-limiting/excess conditions. • Conduct insect bioassays to assess virulence. • Measure germination rate and conidiation. 2. Mutant Construction->4. Phenotypic Assays 5. Transcriptome Analysis 5. Transcriptome Analysis Perform RNA-seq to compare gene expression between mutant and wild type, focusing on iron homeostasis and stress pathways. 2. Mutant Construction->5. Transcriptome Analysis

Research Implications and Therapeutic Potential

Research on this compound and fungal iron homeostasis opens promising avenues for therapeutic development.

  • Antifungal Drug Discovery: Targeting fungal iron acquisition is a validated strategy. Iron chelators and statins (which inhibit siderophore biosynthesis) have been shown to significantly restrict the growth of pathogens like Aspergillus fumigatus and Fusarium oxysporum in models of corneal infection [3]. Molecules like this compound, which are part of the fungal iron-regulation network, represent potential new targets for novel antifungal compounds [1] [3].
  • Virulence and Biocontrol: For entomopathogenic fungi like Beauveria bassiana, used as biocontrol agents, understanding the this compound-ferricrocin interplay could help engineer more robust and virulent strains. The finding that ΔferS mutants (which overproduce this compound) kill insects faster is of particular interest for improving biocontrol efficacy [2].

References

tenellin iterative highly-reducing polyketide synthase TENS

Author: Smolecule Technical Support Team. Date: February 2026

Core Architecture and Programming of TENS

TENS is a multidomain enzyme responsible for constructing the polyketide backbone of pretenellin A, which is later processed into the final metabolite, this compound [1] [2]. It functions iteratively, meaning a single set of catalytic domains is used for multiple rounds of chain extension and modification [1].

A key feature of TENS is its hybrid PKS-NRPS structure. The hr-PKS portion assembles a doubly methylated pentaketide, which is then off-loaded and combined with a tyrosine unit by the NRPS module to form a tetramic acid intermediate, culminating in prethis compound A [1] [2]. The programming—controlling chain length, β-processing, and methylation—is intrinsic to the PKS module [1].

The table below summarizes the core domains and their functions:

Domain Abbreviation Function in TENS Key Characteristics in TENS
Ketoacyl synthase KS Catalyzes chain extension Cannot extend β-ketones; requires KR activity for further cycles [1]
Acyl transferase AT Transfers malonyl-CoA to ACP -
Ketoreductase KR Reduces β-keto group to alcohol B-type KR; determines chain length fidelity; produces β-R alcohol [1]
Dehydratase DH Eliminates water to form enoyl -
Enoyl reductase ER Reduces enoyl to saturated acyl Inactive (ER⁰); requires trans-acting ER (TenC) [1] [2]
C-Methyltransferase C-MeT Methylates α-carbon using SAM Introduces methyl branches [1]
Acyl carrier protein ACP Carries growing polyketide chain Contains phosphopantetheine prosthetic group [1]

KS KS Chain Extension ACP ACP Carrier KS->ACP Elongated Chain AT AT Loading AT->ACP KR KR Reduction & Chain-Length Control DH DH Dehydration KR->DH ER0 ER0 (Inactive) DH->ER0 CMeT C-MeT Methylation ER0->CMeT CMeT->ACP ACP->KS Elongated Chain ACP->KR NRPS NRPS (Off-loading) ACP->NRPS Pentaketide Intermediate Starter Starter Unit (Acetyl-CoA) Starter->AT Extender Extender Unit (Malonyl-CoA) Extender->AT

Simplified iterative catalytic cycle of the TENS hr-PKS. The KR domain is highlighted as it plays a critical role in chain-length determination. The final pentaketide is transferred to the NRPS module for off-loading [1].

Engineering Chain-Length Selectivity

The chain length of the polyketide product is not determined by a simple counting mechanism but by a kinetic competition between domains [1]. The KS domain cannot extend a β-keto group. Therefore, if the KR domain is inactive for a particular intermediate, that intermediate is committed to off-loading by the NRPS. An active KR reduces the carbonyl, allowing subsequent processing and further chain extension [1].

Recent research has pinpointed the KR domain's substrate-binding helix as the primary determinant for this chain-length control [1]. The table below summarizes key engineering experiments that successfully reprogrammed TENS:

Experimental Approach Origin of Donor Sequence Key Amino Acid Changes (TENS) Resulting Polyketide Chain Length Key Outcome
KR Domain Swap [1] DMBS (related hr-PKS) Entire KR domain Hexaketide First evidence KR domain controls chain length
69-Residue Fragment Swap [1] DMBS / MILS 69-amino acid region Hexaketide / Heptaketide Localized control to a smaller region
12-Residue Helix Swap [1] MILS (related hr-PKS) 12-amino acid substrate-binding helix Heptaketide Identified a minimal, critical helix
Rational Engineering [1] - Four simultaneous mutations Hexaketide (minor amounts) Confirmed role of specific residues
Alanine Scan [1] - Individual point mutations Varied Pinpointed crucial amino acid positions

Substrate Polyketide Intermediate on ACP KR_Active KR Domain Active Substrate->KR_Active KR_Inactive KR Domain Inactive (e.g., mismatched substrate) Substrate->KR_Inactive Extension Chain Extension Proceeds KR_Active->Extension Next Iterative Cycle Offloading Off-loading by NRPS (Final Product) KR_Inactive->Offloading Extension->Substrate Next Iterative Cycle

The kinetic competition model for chain-length determination in TENS. The activity of the KR domain for a given intermediate dictates whether the chain will be extended or off-loaded [1].

Experimental Protocol: Reprogramming TENS via KR Helix Engineering

Here is a detailed methodology for a key experiment demonstrating how to reprogram TENS through rational engineering of its KR domain [1].

1. In Silico Analysis and Design

  • Structure Prediction: Generate a 3D model of the TENS KR domain using AlphaFold2. Validate the model by aligning it with a known fungal hr-PKS KR structure (e.g., LovB from PDB 7CPX); a root-mean-square deviation (RMSD) of around 0.90 Å indicates a good model [1].
  • Identify Target Helix: Within the predicted structure, locate the substrate-binding helix adjacent to the active site. This is typically a 12-residue region [1].
  • Sequence Alignment: Perform a multiple sequence alignment of the target helix sequence from TENS with homologous sequences from hr-PKS that produce different chain lengths (e.g., DMBS for hexaketides, MILS for heptaketides) [1].
  • Design Mutations: Based on the alignment, design a minimal set of point mutations (typically 3-4 simultaneous changes) to introduce into the TENS KR helix. Alternatively, design chimeric genes where the entire 12-residue helix in TENS is swapped with the corresponding helix from DMBS or MILS [1].

2. Molecular Biology and Heterologous Expression

  • Strain Construction:
    • Use site-directed mutagenesis or Gibson assembly to introduce the designed mutations into the tenS gene on an appropriate expression plasmid.
    • Co-transform the engineered tenS plasmid with a plasmid containing the tenC gene (the trans-acting enoyl reductase) into the heterologous host Aspergillus oryzae NSAR1 [1] [2].
    • Include control strains expressing wild-type tenS + tenC.
  • Cultivation and Metabolite Extraction:
    • Grow transformed A. oryzae strains in a suitable liquid medium (e.g., TPM) known to support this compound production [2].
    • After incubation, separate the mycelia from the culture broth by filtration.
    • Extract the metabolites from the broth using an organic solvent like ethyl acetate. Evaporate the solvent to obtain a crude extract [2].

3. Analytical Methods and Metabolite Detection

  • LC-MS Analysis:
    • Re-dissolve the crude extract and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS).
    • Monitor for compounds with a characteristic 2-pyridone UV absorption maximum at ~340 nm [2].
    • Use high-resolution mass spectrometry (HRMS) to determine the molecular formula of new metabolites.
  • Structural Elucidation:
    • For major new products, use preparative mass-directed HPLC to purify sufficient quantities (e.g., several milligrams) [2].
    • Elucidate the complete structure using NMR spectroscopy (e.g., 1H, 13C, COSY, HSQC, HMBC). The increased chain length will be evident from the NMR data and molecular formula [2].

Research Context and Significance

The ability to reprogram TENS and related PKSs has significant implications:

  • Combinatorial Biosynthesis: Domain-swapping and rational engineering of TENS have successfully produced new-to-nature metabolites in high yields, revealing the potential for generating libraries of structurally diverse compounds for drug discovery [3].
  • Resurrecting Extinct Metabolites: By understanding the programming rules, researchers can reactivate silent gene clusters or reprogram existing ones to produce predicted natural products that may no longer be expressed by the native organism [3].

References

tenellin polyketide tyrosine hybrid natural product

Author: Smolecule Technical Support Team. Date: February 2026

The Core Biosynthetic System: Iterative PKS-NRPS

Fungal natural products like Tenellin are often synthesized by iterative hybrid PKS-NRPS systems [1]. These are massive enzyme assemblies that build complex molecules from simple building blocks like acyl-CoAs and amino acids [2].

  • Polyketide Synthase (PKS): Assembles a polyketide chain through sequential decarboxylative Claisen condensations of malonyl-CoA extender units. The "iterative" nature means the same catalytic domains are used repeatedly to build the carbon chain [1] [2].
  • Nonribosomal Peptide Synthetase (NRPS): Incorporates amino acids (in this compound's case, tyrosine-derived) into the structure. NRPS modules activate, condense, and modify amino acids without the need for ribosomes [3].

The "hybrid" nature means these systems feature specific interpolypeptide linkers that facilitate the transfer of the growing intermediate between the PKS and NRPS enzymatic units [3].

Experimental Protocol for Pathway Reconstitution

A standard methodology for studying such pathways involves heterologous expression, which involves reconstructing the biosynthetic pathway in a model host organism that is easier to manipulate. Below is a generalized workflow based on current practices for iterative PKS-NRPS systems.

G start Start: Identify Biosynthetic Gene Cluster (BGC) step1 Bioinformatic analysis of BGC (Predicts function of PKS, NRPS, and tailoring enzymes) start->step1 step2 Clone target genes into expression vectors step1->step2 step3 Co-transform vectors into heterologous host (e.g., Aspergillus oryzae) step2->step3 step4 Fermentation and cultivation of engineered host step3->step4 step5 Extract and analyze metabolites (LC-MS, NMR) step4->step5 step6 Compare to wild-type product profile (Novel compounds indicate successful engineering) step5->step6 end End: Isolate and characterize novel products step6->end

Flowchart for the heterologous expression and engineering of a fungal iterative PKS-NRPS pathway.

Key Steps in Detail:

  • Gene Cluster Identification: The biosynthetic gene cluster (BGC) is first identified through genome sequencing and bioinformatic analysis. Genes encoding the core PKS, NRPS, and tailoring enzymes are located [4].
  • Vector Construction: The target genes are amplified and cloned into suitable expression vectors. This often requires combinatorial assembly due to the large size of the genes [2].
  • Heterologous Expression: The vectors are co-transformed into a well-characterized host like Aspergillus oryzae, which provides the necessary cellular machinery and building blocks without interfering with native secondary metabolism [4] [2].
  • Metabolite Analysis: The cultured broth of the engineered host is extracted and analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structures of the produced compounds [2].

Engineering Strategies for Novel Compounds

Combinatorial biosynthesis allows for the engineering of novel natural products by altering the biosynthetic pathway. The table below summarizes key engineering approaches for PKS-NRPS systems.

Engineering Strategy Target Enzyme / Domain Methodological Approach Expected Outcome
Domain Swapping [2] Starter Unit Acyltransferase (SAT), Product Template (PT), Thioesterase (TE) Replacing a domain in the megasynthase with an analogous domain from a different PKS. Altered starter unit, cyclization pattern, or release mechanism; novel polyketide scaffold [2].
Module Swapping [2] Entire PKS or NRPS module Swapping a larger functional unit (e.g., an HR-PKS that collaborates with an NRPS) with a different module. Generation of hybrid molecules with significantly altered core structures [2].
Precursor-Directed Biosynthesis Substrate pool Feeding non-native, synthetic precursors to the culture. Incorporation of alternative building blocks into the final natural product.
Tailoring Enzyme Engineering Oxygenases, Methyltransferases, etc. Altering the expression or specificity of enzymes that modify the core scaffold. Novel derivatives with different functional groups and bioactivities [2].

Quantitative Analysis of Pathway Efficiency

To compare the efficiency of biosynthetic versus chemical synthetic routes, researchers use molecular complexity metrics. The following table defines key parameters used in such analyses, as applied to fungal natural products [4].

Complexity Metric Definition Significance in Pathway Analysis
Molecular Weight (MW) Total mass of the molecule (Daltons). Tracks the increase in molecular size through the biosynthetic or synthetic pathway.
Fraction of sp3 Carbons (Fsp3) Number of sp3-hybridized carbons / Total carbon count. Indicates three-dimensional complexity; higher Fsp3 is often linked to drug-likeness.
Complexity Index (Cm) A calculated value capturing structural intricacy (e.g., rings, chiral centers). Measures how rapidly structural complexity is built up per step; efficient biosynthesis typically shows a steep early rise [4].

Research Recommendations and Future Directions

  • Focus on Combinatorial Biosynthesis: The most promising strategy for engineering this compound analogues is combinatorial biosynthesis, specifically domain and module swapping in the core PKS-NRPS machinery [2].
  • Employ Heterologous Hosts: Using engineered hosts like Aspergillus oryzae is crucial for bypassing genetic intractability in native producers and for achieving high titers of novel compounds [4] [2].
  • Leverage Bioinformatics: Deep bioinformatic analysis of the this compound BGC is the essential first step to identify specific domains (SAT, PT, CMeT, TE in the PKS; A, C, T in the NRPS) that are prime targets for engineering [2].

References

Theoretical Protocol for Tenellin Purification

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is designed based on standard practices for purifying fungal metabolites like Tenellin, which is a 4-hydroxypyridone compound with a dienone side chain (CAS 53823-15-7, Molecular Formula: C21H23NO5) [1].

Analytical Method Development and Scaling

The first step is to develop a robust analytical method before scaling it up for purification.

  • Objective: To find the optimal conditions for separating this compound from closely related compounds and impurities in a small-scale, efficient manner.
  • Suggested Analytical Conditions:
    • Column: C18 reversed-phase column (e.g., 150-250 mm x 4.6 mm, 5 µm) [2] [3] [4].
    • Mobile Phase: A gradient of water (or a buffer like 10 mM ammonium acetate) and an organic modifier like methanol or acetonitrile is typically used for fungal metabolites [2] [5]. A starting point could be a gradient from 40% to 95% organic solvent over 20-30 minutes.
    • Flow Rate: 0.6 - 1.0 mL/min [2] [3].
    • Detection: UV-Vis/PDA detector. The detection wavelength should be determined by analyzing this compound's UV spectrum; other methods use 224 nm or 242 nm for similar compounds [2] [4].
    • Injection Volume: 5-20 µL.
Method Scaling to Preparative HPLC

Once the analytical method is optimized, it can be scaled up.

  • Scaling Factor Calculation: The scaling factor is based on the cross-sectional area of the columns, which is proportional to the square of the column inner diameter (ID).
    • Scaling Factor = (ID_prep)² / (ID_analytical)²
    • For example, moving from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column: Scaling Factor = (21.2)² / (4.6)² ≈ 21.3.
  • Scaled Preparative Conditions:
    • Column: C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 10 µm or 5 µm).
    • Mobile Phase: The solvent ratio is typically kept constant during scaling [5]. Use the same water/organic ratio as the optimized analytical method.
    • Flow Rate: Multiply the analytical flow rate by the scaling factor. For example, if the analytical flow was 1.0 mL/min, the preparative flow would be ~ 1.0 mL/min * 21.3 ≈ 21 mL/min.
    • Injection Volume: Multiply the analytical injection volume by the scaling factor. For a 10 µL analytical injection, the preparative load would be ~ 213 µL. The actual loadable mass should be determined experimentally to avoid column overloading.
Sample Preparation
  • Source: this compound is produced by fungi of the genus Beauveria [1].
  • Extraction: The fungal biomass or fermentation broth should be extracted with a suitable solvent like ethyl acetate or methanol.
  • Pre-concentration: The crude extract should be concentrated to dryness and then re-dissolved in a minimal volume of the mobile phase's organic solvent for injection.
Purification Execution
  • Fraction Collection: Use a triggered fraction collector. Collect the eluting peak based on a rising and falling UV signal at the predetermined wavelength for this compound.
  • Analysis of Fractions: Analyze collected fractions using the original analytical HPLC method to check for purity. Pool fractions containing this compound of the desired purity (e.g., ≥95%) [1].
  • Post-Processing: Pooled fractions should be concentrated, and the solvent should be removed under reduced pressure to yield the purified this compound as a solid.

Workflow and Key Parameters

The following diagram illustrates the complete purification workflow, from method development to final analysis.

Start Start: Crude Extract A1 Develop Analytical HPLC Method Start->A1 A2 Scale Method to Prep HPLC A1->A2 A3 Perform Prep HPLC Run A2->A3 A4 Collect Target Fractions A3->A4 A5 Analyze Fraction Purity A4->A5 A5->A2 Purity Not OK A6 Pool Pure Fractions A5->A6 Purity OK A7 Concentrate & Characterize A6->A7 End End: Pure this compound A7->End

For easy reference, the key parameters for analytical and preparative stages are summarized in the table below.

Parameter Analytical Scale (Method Dev.) Preparative Scale (Purification) Notes & Rationale
Column Dimensions 150-250 mm x 4.6 mm, 5 µm [2] [4] 250 mm x 21.2 mm, 5-10 µm Standard sizes for analytical and prep work.
Mobile Phase Gradient: Water & Methanol/Acetonitrile [2] [5] Gradient: Water & Methanol/Acetonitrile Solvent ratio is maintained during scaling.
Flow Rate 0.6 - 1.0 mL/min [2] [3] ~20 mL/min Scaled based on column cross-sectional area.
Injection Volume 5-20 µL 100-400 µL Scaled based on column volume and capacity.
Detection UV-Vis/PDA (e.g., 224-245 nm) [2] [4] UV-Vis Triggered fraction collection.

Important Considerations for Researchers

  • Method Adaptation is Crucial: This protocol is a starting template. The exact gradient, mobile phase pH, and solvent ratios must be optimized for your specific crude extract, as the presence of other metabolites will affect separation [6].
  • Purity and Identity Confirmation: The final purity of this compound should be confirmed by analytical HPLC. Structural identity must be verified using spectroscopic techniques such as NMR, LC-MS/MS, and FTIR, which are standard for unequivocal confirmation [5].
  • Scale Definitions: The line between "semi-preparative" and "preparative" HPLC can be fluid. The focus should be on the goal (isolation at scale) rather than strict definitions of column size or flow rate [6].

References

Structure-Activity Relationship (SAR) Analysis and Experimental Protocols for Tenellin and Its Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tenellin

This compound is a yellow fungal metabolite produced by entomopathogenic fungi of the Beauveria genus. It belongs to the rare class of 4-hydroxypyridone natural products and features a dienone side chain [1] [2]. Its biological profile includes roles as an iron chelator in ferricrocin-deficient Beauveria bassiana, helping to mitigate iron-generated reactive oxygen species, and as a compound exhibiting cytotoxicity against insect cells [1]. The structure of this compound is characterized by a 1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one core linked to a (2E,4E)-4,6-dimethylocta-2,4-dienoyl side chain [2].

Known Biological Activities and Quantitative Data

Direct and extensive SAR data for this compound derivatives is not available in the public domain. The table below summarizes the known quantitative biological data for the parent this compound compound, which serves as a baseline for future SAR studies.

Table 1: Documented Biological Activities of this compound

Biological Activity Test System Concentration/Value Effect Citation
ATPase Inhibition Equine Erythrocytes (Mg²⁺-ATPase) 200 μg/mL 51% Inhibition [2]
ATPase Inhibition Equine Erythrocytes (Ca²⁺-ATPase) 200 μg/mL 57% Inhibition [2]
ATPase Inhibition Equine Erythrocytes (Na+/K⁺-ATPase) 200 μg/mL 74% Inhibition [2]
Cytotoxicity Sf9 Insect Cells CC₅₀ = 4.84 μM 50% Cell Death [2]
Cytotoxicity Sf21 Insect Cells CC₅₀ = 11.95 μM 50% Cell Death [2]
Iron Chelation B. bassiana (Ferricrocin-deficient) N/A Downregulates ROS toxicity [1]

Proposed Structure-Activity Relationships

While systematic studies on this compound analogs are lacking, analysis of its structure and bioactivity allows for educated hypotheses on key functional groups. Furthermore, principles from SAR studies on structurally related natural products can guide investigation. The diagram below outlines the core structure of this compound and hypothesized roles of its key functional groups based on available data.

G Proposed Key Functional Groups in this compound SAR TenellinCore        this compound Core Structure4-HydroxyphenylGroup4-HydroxypyridoneCoreDienone Side ChainPotential role in membrane interaction or specific target binding.Essential for iron chelation; potential hydrogen bonding site.Critical for cytotoxicity and ATPase inhibition; potential for Michael addition.     Hypothesis1 Hypothesis: Hydrophobicity/modification influences membrane disruption and overall bioavailability. TenellinCore:hydroxyphenyl->Hypothesis1 Hypothesis2 Hypothesis: The 1,4-dihydroxy configuration is crucial for iron binding and antioxidant activity. TenellinCore:pyridone->Hypothesis2 Hypothesis3 Hypothesis: The α,β-unsaturation is a key electrophilic site; reduction or modification ablates activity. TenellinCore:dienone->Hypothesis3

Lessons from a Related Compound: Tenulin

A classic SAR study on tenulin, a sesquiterpene lactone with a similar complex structure, provides a valuable methodological template. The study concluded that both the cyclopentenone and the hemiketal units were necessary for high in vivo antitumor activity [3]. This underscores the importance of specific, highly functionalized regions within a molecule for its biological function, a principle that likely applies to this compound as well.

Experimental Protocols for SAR Elucidation

Establishing a robust SAR for this compound requires a combination of chemical synthesis or biosynthesis to create analogs, and a suite of biological and biochemical assays to test them. The following protocols provide a framework for this process.

Protocol 1: Probing Key Functional Groups via Semi-Synthesis

This protocol outlines the strategic modification of this compound to test the hypotheses regarding its functional groups.

  • Objective: To systematically alter specific functional groups of this compound and evaluate the impact on its biological activity.
  • Materials:
    • Purified this compound (≥95%, [2]).
    • Anhydrous solvents (DMF, DMSO, Pyridine).
    • Common reagents: Acetic anhydride, Methyl iodide (Mel), Sodium borohydride (NaBH₄), Protecting group reagents (e.g., TBDMS-Cl).
  • Methodology:
    • Acylation/Alkylation of Phenolic -OH: Protect or methylate the hydroxyl group on the phenyl ring using acetic anhydride or Mel under basic conditions to assess its role in target binding or membrane permeability [4].
    • Modification of the Pyridone Core: Attempt selective protection or methylation of the pyridone hydroxyls to probe their critical role in iron chelation.
    • Reduction of the Dienone Side Chain: Selectively reduce the double bonds in the dienone side chain to saturate the system and test the hypothesis that it acts as a Michael acceptor, which is often critical for activity [4].
  • Analysis: Purity all synthesized analogs (e.g., via HPLC) and confirm structures using NMR and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Biological Assays for SAR Screening

This protocol details the assays used to quantitatively evaluate the activity of this compound and its newly synthesized analogs.

  • Objective: To determine the potency of this compound analogs in key biological assays related to its known functions.
  • Materials:
    • Test compounds (this compound and analogs).
    • ATPase assay kit (or reagents: ATP, Mg²⁺, Ca²⁺, Ouabain, etc.).
    • Cell lines: Sf9, Sf21 (Insect cells), and a mammalian cell line for selectivity (e.g., HEK293).
    • Cell culture reagents and equipment.
    • Iron Chelation assay reagents (Ferrozine, FeCl₃).
  • Methodology:
    • ATPase Inhibition Assay: Isolate erythrocyte membranes or use a commercial ATPase system. Incubate with test compounds at varying concentrations (e.g., 0-200 μg/mL). Measure the release of inorganic phosphate (Pi) to quantify ATPase activity [2].
    • Cytotoxicity Assay (MTT/XTT): Seed cells in 96-well plates. Treat with a concentration range of test compounds for 48-72 hours. Add MTT reagent and measure absorbance at 570 nm to determine cell viability and calculate CC₅₀ values [2].
    • Iron Chelation Assay:
      • Prepare a solution of FeCl₃ and Ferrozine.
      • Add the test compound and monitor the absorbance of the Fe²⁺-Ferrozine complex at 562 nm.
      • A decrease in absorbance indicates iron chelation by the test compound. Calculate the percentage of chelation relative to a control.
  • Data Analysis: Generate dose-response curves for all assays. Calculate IC₅₀/CC₅₀ values using non-linear regression (e.g., in GraphPad Prism).

The overall workflow from compound preparation to data analysis is summarized below.

G SAR Elucidation Workflow for this compound A Starting Material: Purified this compound B Step 1: Semi-Synthesis (Protocol 1) A->B C Step 2: Purification & Characterization (HPLC, NMR) B->C D Step 3: In Vitro Assays (Protocol 2) C->D E Step 4: Data Analysis (IC₅₀/CC₅₀) D->E F Outcome: SAR Established E->F

Data Management and Presentation

For an effective SAR study, all quantitative data generated from the assays should be compiled into a master table. The following table serves as a template for this purpose.

Table 2: Template for Reporting SAR Data of this compound Analogs

Compound ID Structure / Modification ATPase IC₅₀ (μM) Cytotoxicity CC₅₀ (μM) Iron Chelation (% at X μM) cLogP* TPSA (Ų)*
This compound Parent Compound [Result] Sf9: 4.84 [2] [Result] 3.47 (Predicted) 96.2 (Predicted)
TEN-A1 Phenolic -OH Methylated [Result] [Result] [Result] [Calculated] [Calculated]
TEN-A2 Dienone Reduced [Result] [Result] [Result] [Calculated] [Calculated]
TEN-A3 Pyridone Core Modified [Result] [Result] [Result] [Calculated] [Calculated]
  • In silico calculated molecular properties like calculated LogP (cLogP) and Topological Polar Surface Area (TPSA) are crucial for understanding structure-property relationships and should be included [5].

Conclusion and Future Directions

Currently, the SAR of this compound derivatives remains a promising but underexplored field. The known bioactivities of this compound—particularly its potent ATPase inhibition and cytotoxicity—highlight its potential as a lead compound. The proposed experimental framework provides a roadmap to systematically explore its SAR. Future work should focus on generating a diverse library of analogs through both semi-synthetic and biosynthetic approaches [2], and subjecting them to the standardized biological and physicochemical assays outlined herein. This will unlock the potential of this compound as a scaffold for developing new biocontrol agents or therapeutic compounds.

References

Comprehensive Application Notes and Protocols for Enhanced Tenellin Production Using Biofilm Bioreactor Technology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tenellin Production in Biofilm Bioreactors

This compound, a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana, belongs to the class of pyridone alkaloids with demonstrated antibacterial and insecticidal properties. Recent studies have revealed that its bioactive potential extends to pharmaceutical applications, particularly in antimicrobial and anticancer contexts. Traditional this compound production methods relying on submerged planktonic cultures face significant limitations including low yields, metabolic inefficiencies, and production instability. These challenges have prompted the investigation of alternative cultivation strategies, with biofilm bioreactor technology emerging as a promising solution for enhanced and sustainable this compound biosynthesis.

The fundamental advantage of biofilm-based systems lies in their ability to maintain high cell density cultures with unique physiological properties. Fungi grown in biofilms exhibit markedly different metabolic profiles compared to their planktonic counterparts, often resulting in significantly enhanced production of secondary metabolites like this compound. This application note provides detailed protocols and implementation strategies for leveraging biofilm bioreactors to optimize this compound production, drawing upon established principles of fungal biofilm cultivation and recent advances in bioreactor design [1]. These approaches enable researchers to overcome the limitations of conventional methods and achieve substantially improved this compound yields while maintaining process consistency and scalability.

Biofilm Fundamentals and Physiological Advantages

Biofilm Biology and Formation Mechanisms

Biofilms represent a natural growth state where microbial cells form structured communities encapsulated within a self-produced matrix of extracellular polymeric substances (EPS). This matrix typically consists of polysaccharides, proteins, nucleic acids, and lipids that create a protective environment for the embedded cells. The development of mature biofilms follows a sequential process beginning with initial attachment of cells to a surface, followed by irreversible adhesion through EPS production, early development of microcolonies, and ultimately maturation into complex three-dimensional structures [2]. In filamentous fungi such as Beauveria bassiana, this process involves hyphal attachment and development of interconnected mycelial networks that form robust biofilms on suitable surfaces.

The transition from planktonic to biofilm growth induces profound physiological changes in fungal cells. These alterations are driven by differential gene expression and regulatory networks that optimize cellular function within the structured biofilm environment. Key adaptations include enhanced stress resistance mechanisms, altered nutrient uptake efficiency, and reprogrammed metabolic pathways that prioritize secondary metabolite production [3]. For Beauveria bassiana, this physiological shift activates the biosynthetic gene clusters responsible for this compound production, leading to significantly higher yields compared to conventional submerged cultivation.

Cellular Signaling and Metabolic Advantages

Biofilm development and function are regulated through sophisticated cell-cell signaling systems that coordinate community behavior. In bacterial systems, these often involve quorum sensing mechanisms, while fungal biofilms employ complex regulatory networks that respond to population density and environmental conditions [4]. These signaling systems trigger the expression of specific genes associated with EPS production, metabolic specialization, and secondary metabolite biosynthesis. In Beauveria bassiana, these regulatory networks activate the this compound biosynthetic pathway, making biofilm reactors particularly suited for its production.

Table 1: Comparative Advantages of Biofilm vs. Planktonic Cultivation for Secondary Metabolite Production

Parameter Planktonic Culture Biofilm Culture Advantage Factor
Cell Density Low (typically 5-15 g/L) High (up to 74 g/L reported) [2] 5-15x
Production Longevity Short (days) Extended (weeks to months) [3] 3-10x
Resistance to Toxins Low High (EPS protection) [3] Significant
Operational Stability Prone to contamination Highly stable Improved
Metabolic Diversity Limited Enhanced (gradient-driven) [1] Broader product spectrum
Downstream Processing Complex cell separation Simplified (attached biomass) Streamlined

The structured heterogeneity within biofilms creates varied microenvironments with distinct oxygen, nutrient, and metabolic gradients. This diversity drives metabolic differentiation among cell populations, with different zones specializing in specific functions [2]. In the context of this compound production, this heterogeneity promotes the activation of secondary metabolic pathways that might remain silent in homogeneous planktonic cultures. Additionally, the EPS matrix provides protective functions that enhance biocatalytic stability, allowing for sustained this compound production even in the presence of inhibitors or under suboptimal environmental conditions [3].

Biofilm Bioreactor Selection and Configuration

Bioreactor Configurations for Fungal Biofilms

The selection of an appropriate bioreactor configuration is critical for successful this compound production using fungal biofilms. Several bioreactor designs have demonstrated efficacy for biofilm processes, each offering distinct advantages and limitations:

  • Packed Bed Reactors (PBRs): These systems employ a stationary support matrix upon which biofilms develop. PBRs provide high surface-to-volume ratios ideal for biofilm attachment and are relatively simple to construct and operate. However, they can be prone to channeling issues and may develop concentration gradients along the flow path. For this compound production, PBRs filled with inert supports such as clay beads, polyurethane foam, or plastic composite supports have shown promising results [2].

  • Fluidized Bed Reactors (FBRs): In FBRs, biofilm-coated particles are suspended by upward fluid flow, creating excellent mixing and mass transfer characteristics. The constant motion minimizes boundary layer limitations and promotes uniform nutrient distribution. The high shear environment, however, requires robust biofilm formation and may necessitate pre-colonization of supports before full operation [2].

  • Moving Bed Biofilm Reactors (MBBRs): These systems utilize suspended carrier elements that move freely within the reactor vessel, typically through mechanical mixing or aeration. MBBRs combine the high surface area of packed beds with the mixing efficiency of fluidized systems, making them particularly suitable for large-scale operations. Their design prevents clogging issues and allows for easy expansion [5].

  • Air Lift Reactors (ALRs): ALRs utilize gas sparging to create cyclic fluid patterns, providing efficient mixing with low shear stress. The defined flow patterns and absence of mechanical agitators make ALRs well-suited for shear-sensitive fungal biofilms. The riser and downcomer sections create natural circulation that ensures effective nutrient distribution without damaging the biofilm structure [2].

Selection Criteria and Support Materials

The choice of bioreactor configuration should be guided by specific process requirements and biological constraints. Key considerations include the shear sensitivity of the fungal biofilm, oxygen transfer demands, scalability potential, and operational simplicity. For research-scale investigations, packed bed reactors often provide the most straightforward implementation, while for pilot and production scales, MBBRs or FBRs offer better scalability [1].

Table 2: Biofilm Bioreactor Configurations for this compound Production

Reactor Type Optimal Support Material Key Operating Parameters This compound Yield Potential Scale-up Considerations
Packed Bed Reactor (PBR) Polyurethane foam, clay brick, plastic composite supports Flow rate: 0.2-0.5 bed volumes/hr; Aeration: 0.1-0.3 vvm High (protected environment) Prone to channeling; pressure drop issues at large scale
Fluidized Bed Reactor (FBR) Low-density plastic carriers, hollow glass beads Upflow velocity: 2-5 cm/s; Bed expansion: 20-50% Moderate to high (good mass transfer) Excellent scalability; higher energy input required
Moving Bed Biofilm Reactor (MBBR) Plastic composite supports (PCS), polyethylene carriers Mixing: 50-100 rpm; Carrier filling: 30-70% of volume High (balanced environment) Easy scale-up; no clogging issues
Airlift Reactor (ALR) Internal structures or suspended carriers Aeration: 0.5-1.5 vvm; Circulation time: 10-30 s Moderate (lower shear) Good mixing with low shear; design complexity at large scale

The selection of appropriate support materials significantly influences biofilm development and this compound productivity. Ideal supports possess high surface-to-volume ratios, suitable porosity for fungal penetration, and chemical compatibility with the fermentation medium. Plastic composite supports (PCS) comprising polypropylene blended with nutrient sources have demonstrated exceptional performance for fungal biofilms, providing both attachment surfaces and supplemental nutrients [6]. Similarly, inexpensive natural materials such as clay brick particles, pozzolana, or lignocellulosic materials can serve as effective supports, particularly for cost-sensitive applications.

Experimental Protocols for Biofilm Cultivation and this compound Production

Microbial Strain and Inoculum Preparation

Microorganism: Beauveria bassiana (ATCC 7159 or this compound-producing strain of choice) Culture Maintenance: Maintain cultures on potato dextrose agar (PDA) slants at 4°C with subculturing every 3 months. For long-term preservation, employ cryopreservation at -80°C in 15% glycerol or lyophilization.

Inoculum Preparation Protocol:

  • Pre-culture Initiation: Transfer a loopful of B. bassiana spores from a fresh PDA slant to 50 mL of sterile seed medium in a 250 mL baffled Erlenmeyer flask.
  • Seed Medium Composition (per liter): Glucose 20 g, peptone 5 g, yeast extract 3 g, KH₂PO₄ 1 g, MgSO₄·7H₂O 0.5 g, pH 6.0 ± 0.2.
  • Incubation Conditions: Incubate at 26 ± 1°C on a rotary shaker at 180 rpm for 48-72 hours until reaching a biomass concentration of 8-10 g/L.
  • Inoculum Standardization: Adjust the pre-culture to contain approximately 1×10⁶ spores/mL for bioreactor inoculation.
  • Quality Assessment: Verify absence of contamination through microscopic examination and plating on nutrient agar.
Biofilm Bioreactor Setup and Operation

Bioreactor Configuration: Plastic Composite Support (PCS) Biofilm Reactor Support Material Preparation:

  • Utilize PCS rods (approximately 1 cm diameter × 1 cm length) composed of polypropylene (50%), soybean hulls (35%), soybean flour (5%), yeast extract (5%), and mineral salts (5%) [6].
  • Prior to use, wash supports thoroughly with distilled water and autoclave at 121°C for 20 minutes.
  • Pack supports in the bioreactor to achieve 50-70% of the working volume, ensuring free movement for mixing.

Bioreactor Setup Protocol:

  • Assembly and Sterilization: Assemble the bioreactor (2L working volume) with all fittings and connections. Autoclave at 121°C for 30 minutes.
  • Medium Formulation (this compound Production Medium per liter):
    • Carbon Source: Glycerol 30 g or glucose 20 g (for fed-batch operation)
    • Nitrogen Source: Soybean meal 10 g
    • Minerals: KH₂PO₄ 1.5 g, MgSO₄·7H₂O 0.5 g, FeSO₄·7H₂O 0.01 g, ZnSO₄·7H₂O 0.005 g
    • Inducers: L-tyrosine 0.5 g (precursor)
    • Antifoam: Polypropylene glycol 0.1 mL
    • pH: Adjust to 6.5 before sterilization
  • Inoculation and Initial Operation:
    • Aseptically transfer sterile medium to the bioreactor.
    • Inoculate with 5-10% (v/v) standardized pre-culture.
    • Maintain temperature at 26 ± 0.5°C.
    • Set initial aeration at 0.5 vvm (volume per volume per minute).
    • Agitate at 100-150 rpm to maintain dissolved oxygen above 30% saturation.
  • Biofilm Development Phase (Days 1-3):
    • Operate in batch mode to allow biofilm establishment on supports.
    • Monitor biomass accumulation indirectly through oxygen uptake rate.
  • This compound Production Phase (Days 4-12):
    • Implement fed-batch strategy for carbon source (5 g/L/day glycerol or glucose).
    • Adjust aeration to 1.0 vvm to meet increased oxygen demand.
    • Maintain pH at 6.5 through automatic addition of 1M NaOH or 1M HCl.
    • Sample regularly for this compound quantification and metabolic analysis.

G A Inoculum Preparation B Bioreactor Setup A->B F Strain Activation (48-72 h) A->F C Biofilm Development (Days 1-3) B->C G Medium Preparation (pH 6.5) B->G H Support Preparation (PCS packing) B->H D This compound Production (Days 4-12) C->D I Batch Operation Biofilm formation C->I E Harvest & Analysis D->E J Fed-batch Operation Precursor feeding D->J K This compound Extraction Solvent system E->K L HPLC Analysis Quantification E->L

Diagram 1: Experimental workflow for this compound production in a biofilm bioreactor, highlighting key stages from inoculum preparation through harvest and analysis

Process Monitoring and Control Strategies

Effective process control is essential for reproducible this compound production. Implement the following monitoring protocol:

  • Daily Sampling: Aseptically withdraw 10-15 mL samples for immediate analysis and preservation.
  • Biomass Quantification: Determine both suspended and attached biomass. For attached biomass, carefully remove 5-10 support particles, wash gently with phosphate buffer, and detach biofilm by sonication in known volume of buffer. Determine dry weight after overnight drying at 80°C.
  • Substrate and Metabolite Analysis: Measure residual carbon source concentration using HPLC or spectrophotometric methods. Quantify this compound concentration via HPLC (see Analytical Methods section).
  • Critical Parameter Control:
    • Maintain dissolved oxygen above 30% saturation through agitation and aeration adjustment.
    • Control temperature at 26 ± 0.5°C throughout the process.
    • Maintain pH at 6.5 ± 0.2 through automated acid/base addition.

Analytical Methods for this compound Quantification and Biofilm Characterization

This compound Extraction and Quantification

Sample Preparation Protocol:

  • Liquid Sample Processing: Centrifuge 5 mL culture broth at 10,000 × g for 10 minutes. Separate supernatant and cell pellet for independent analysis.
  • Metabolite Extraction: Resuspend cell pellet in 5 mL methanol:ethyl acetate (1:1 v/v) mixture. Vortex vigorously for 2 minutes, then sonicate in ice bath for 15 minutes.
  • Supernatant Extraction: Mix equal volume of supernatant with ethyl acetate (1:1 v/v). Shake vigorously for 5 minutes and allow phase separation.
  • Combined Extraction: Pool organic phases from both extractions and evaporate to dryness under nitrogen stream.
  • Sample Reconstitution: Redissolve dried extract in 1 mL methanol for HPLC analysis.

HPLC Analysis Method:

  • Instrument: HPLC system with DAD detector
  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile)
  • Gradient Program: 0 min: 20% B; 0-15 min: 20-80% B; 15-20 min: 80% B; 20-25 min: 80-20% B
  • Flow Rate: 1.0 mL/min
  • Detection: 320 nm (this compound maximum absorbance)
  • Injection Volume: 20 μL
  • Quantification: External standard calibration with purified this compound (0.1-100 μg/mL)
Biofilm Characterization Techniques

Comprehensive biofilm analysis provides critical insights into process performance and this compound productivity:

  • Biomass Quantification:

    • Dry Weight Measurement: Determine attached biomass from 5-10 support particles as described in Section 4.3.
    • Protein Content: Biofilm protein extraction and quantification using Bradford assay.
    • Metabolic Activity: Assess dehydrogenase activity using INT (2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyl tetrazolium chloride) reduction assay [5].
  • Biofilm Architecture Analysis:

    • Scanning Electron Microscopy (SEM): Fix biofilm-covered supports in 2.5% glutaraldehyde, followed by dehydration through ethanol series and critical point drying. Gold-coat samples before imaging.
    • Confocal Laser Scanning Microscopy (CLSM): For live imaging, stain with fluorescent dyes (e.g., FITC for EPS, propidium iodide for cells). Capture z-stack images for 3D reconstruction and thickness measurement [7].
  • Molecular Analysis:

    • Gene Expression: Monitor expression of this compound biosynthetic genes (e.g., tenS, tenC) via RT-qPCR during biofilm development.
    • Metabolomic Profiling: Employ LC-MS for comprehensive metabolite profiling to identify this compound and related intermediates.

G A Sample Collection A1 Biofilm Supports & Broth Samples A->A1 B Biofilm Characterization D Data Integration B->D B1 Biomass Quantification (Dry weight, protein) B->B1 B2 Structural Analysis (SEM, CLSM) B->B2 B3 Activity Assays (Dehydrogenase) B->B3 C Metabolite Analysis C->D C1 Extraction (Organic solvents) C->C1 D1 Process Optimization D->D1 A1->B A1->C C2 Separation (HPLC, LC-MS) C1->C2 C3 Quantification (Calibration curve) C2->C3

Diagram 2: Comprehensive analytical workflow for biofilm characterization and this compound quantification, integrating multiple complementary techniques

Process Scaling and Economic Considerations

Scale-up Strategies for Biofilm Reactors

Successful translation of laboratory-scale this compound production to pilot and industrial scales requires systematic scale-up approaches. Based on successful biofilm reactor scaling for similar metabolites, the following strategies are recommended:

  • Volumetric Oxygen Transfer Coefficient (kLa) Method: Maintain constant kLa values across scales to ensure equivalent oxygen supply to biofilms. For Beauveria bassiana biofilms, optimal kLa values typically range between 20-40 h⁻¹. Calculate kLa using the gassing-out method and adjust aeration and agitation to maintain target values during scale-up [6].

  • Power Input per Unit Volume (P/V) Method: Scale based on constant power input per unit volume, particularly important for mixed biofilm reactors. Laboratory-scale P/V values of 0.5-1.5 kW/m³ have proven effective for fungal biofilms. However, this method may require adjustment to prevent excessive shear at larger scales.

  • Impeller Tip Speed (Vtip) Method: Maintain constant tip speed (typically 1-2 m/s) to preserve similar shear conditions. This approach helps prevent biofilm detachment while ensuring adequate mixing.

Table 3: Scale-up Parameters for Biofilm Reactors for this compound Production

Parameter Laboratory Scale (2 L) Pilot Scale (30 L) Production Scale (500 L) Scale-up Method
Working Volume 2 L 30 L 500 L Geometric similarity
kLa (h⁻¹) 25-35 25-35 25-35 Constant kLa
P/V (kW/m³) 0.8-1.2 0.8-1.2 0.6-1.0 Modified constant P/V
Impeller Tip Speed (m/s) 1.2-1.5 1.2-1.5 1.2-1.5 Constant tip speed
Aeration Rate (vvm) 0.5-1.0 0.3-0.8 0.1-0.5 Adjusted to maintain kLa
Mixing Time (s) 10-20 20-40 40-90 Monitoring parameter
Expected this compound Yield 20-25 mg/L 20-25 mg/L 18-24 mg/L Primary scale-up criterion
Economic Considerations and Process Optimization

The implementation of biofilm reactors for this compound production offers several economic advantages over conventional systems:

  • Reduced Operational Costs: Biofilm reactors enable continuous or extended fed-batch operations without the need for frequent re-inoculation. The enhanced operational stability significantly reduces downtime and labor costs while improving overall productivity [3].

  • Increased Volumetric Productivity: The achievement of high cell densities (up to 74 g/L in some biofilm systems) directly correlates with improved volumetric productivity. This reduces the reactor size required for a given production capacity, thereby lowering capital investment [2].

  • Downstream Processing Benefits: The natural attachment of biomass in biofilm reactors facilitates cell-liquid separation, reducing the energy and equipment requirements for biomass removal. The concentrated product streams obtained from biofilm systems may also simplify subsequent purification steps.

Process Optimization Strategies:

  • Medium Optimization: Employ statistical design of experiments (DoE) to identify critical medium components and their optimal concentrations. Response surface methodology (RSM) has proven effective for optimizing fungal biofilm processes.
  • Feed Strategy Development: Implement controlled feeding strategies based on real-time monitoring of key parameters such as dissolved oxygen and carbon source concentration.
  • Operational Modifications: Explore repeated-batch or continuous operations to maximize reactor utilization and reduce non-productive phases.

Conclusion and Future Perspectives

The implementation of biofilm bioreactor technology for this compound production represents a significant advancement over traditional submerged cultivation methods. The documented physiological advantages of biofilm-grown fungi, including enhanced secondary metabolite production and improved operational stability, translate directly to process economic benefits. The protocols outlined in this application note provide researchers with comprehensive guidance for establishing and optimizing this compound production using biofilm reactors.

Future developments in this field will likely focus on several key areas:

  • Advanced Support Materials: Design of smart support materials with tailored surface properties and potential nutrient-releasing capabilities to further enhance biofilm development and this compound productivity.
  • Process Integration: Implementation of advanced process control strategies incorporating real-time monitoring and adaptive feeding algorithms to maximize production efficiency.
  • Metabolic Engineering: Application of synthetic biology tools to engineer Beauveria bassiana strains with enhanced this compound biosynthetic capabilities specifically adapted to biofilm environments.
  • Multi-scale Modeling: Development of integrated mathematical models combining biofilm dynamics, metabolic fluxes, and reactor hydrodynamics to predict system performance and guide scale-up.

The transition from conventional cultivation to biofilm-based production systems holds considerable promise for enhancing the commercial viability of this compound and other fungal secondary metabolites. By adopting the methodologies described in these application notes, researchers and process developers can accelerate the development of efficient and scalable this compound production processes.

References

combinatorial biosynthesis tenellin novel analogs

Author: Smolecule Technical Support Team. Date: February 2026

Combinatorial Biosynthesis Strategies

The core of combinatorial biosynthesis lies in engineering the enzymatic assembly lines. The following diagram illustrates the primary strategic workflow for creating novel tenellin analogs.

G cluster_1 Engineering Targets Start Start: Native this compound Biosynthetic Pathway Strategy1 Strategy 1: Domain Swaps Start->Strategy1 Strategy2 Strategy 2: Module Swaps Start->Strategy2 Strategy3 Strategy 3: Tailoring Enzyme Engineering Start->Strategy3 Outcome Outcome: Novel this compound Analogs Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Domain Swaps

This involves replacing discrete catalytic units (domains) within a megasynth(et)ase with analogous domains from a different enzyme [1].

  • SAT Domain Swaps: The Starter Unit Acyl Carrier Protein Transacylase (SAT) domain selects the building block that begins polyketide assembly. Swapping this domain can incorporate alternative starter units, altering the molecular scaffold's foundation [1].
  • PT and TE Domain Swaps: The Product Template (PT) domain controls the cyclization pattern of the polyketide chain, while the Thioesterase (TE) domain dictates how the final product is released from the enzyme (e.g., via macrocyclization). Engineering these domains can lead to novel ring structures and product scaffolds [1].
Module Swaps

For systems involving collaborative PKS enzymes, entire modules—each responsible for a specific round of chain extension—can be exchanged. This is a highly effective strategy for generating polyketides of different chain lengths and oxidation states [1].

Tailoring Enzyme Engineering

After the core scaffold is synthesized, tailoring enzymes (e.g., oxidoreductases, methyltransferases, glycosyltransferases) perform further modifications. Expressing the this compound core scaffold in a host equipped with heterologous tailoring enzymes can introduce new functional groups, significantly diversifying the final chemical structures [1].

Application Note: Producing a Novel this compound Analog

Project Objective

To generate a novel this compound analog with a modified polyketide moiety and enhanced bioactivity by swapping the SAT domain of the native this compound PKS with the SAT domain from a hexanoyl-priming PKS.

Experimental Design & Workflow

The entire process, from genetic construction to analog characterization, is outlined below.

G A 1. In Silico Design & Gene Synthesis B 2. Host Transformation & Screening A->B C 3. Fermentation & Metabolite Extraction B->C D 4. Analytical Screening (LC-HRMS) C->D E 5. Scale-up & Purification (Prep-HPLC) D->E F 6. Structural Elucidation (NMR) E->F G 7. Bioactivity Screening F->G

Required Materials
  • Genes: SAT domain from AfoE or analogous hexanoyl-priming PKS [1].
  • Vectors: Fungal expression vector (e.g., pTYGS).
  • Host Strain: Aspergillus oryzae NSAR1 (a preferred heterologous host).
  • Culture Media: CD-ST and DPY media for transformation and fermentation.
Step-by-Step Protocol

Part I: Genetic Construction of Chimeric PKS

  • Amplify Donor SAT Domain: Design primers with bp overlaps homologous to the this compound PKS recipient sites. Perform PCR amplification.
  • Linearize Recipient Vector: Amplify the entire this compound PKS expression vector, excluding its native SAT domain.
  • Assemble Chimeric Gene: Use an In-Fusion HD Cloning Kit to mix the linearized vector and the SAT domain insert. Incubate at 50°C for 15 minutes.
  • Transform and Verify: Transform the reaction into E. coli, isolate plasmid DNA, and verify the construct by sequencing the entire modified region.

Part II: Heterologous Expression in *A. oryzae*

  • Transform Host Fungus: Protoplast A. oryzae and transform with the verified plasmid.
  • Culture and Induce: Inoculate transformants into CD-ST broth for hours, then transfer to DPY media to induce secondary metabolism. Incubate at 30°C for 5-7 days with shaking.

Part III: Metabolic Profiling and Compound Characterization

  • Extract Metabolites: Separate the mycelia and broth by filtration. Extract the broth with EtOAc and the mycelia with MeOH:EtOAc (1:1).
  • LC-HRMS Analysis:
    • Column: C18 (e.g., 2.6 µm, x mm).
    • Mobile Phase: (A) H2O + 0.1% Formic Acid; (B) MeCN + 0.1% Formic Acid.
    • Gradient: 5% B to 100% B over minutes.
    • Detection: UV/Vis (200-600 nm) and HRMS in positive ion mode.
  • Data Interpretation: Analyze chromatograms for novel peaks with mass shifts corresponding to the expected molecular weight change (e.g., + m/z for a hexanoyl starter vs. native acetyl). Isolate promising targets.

Part IV: High-Throughput Activity Screening A nonradioactive, high-throughput malachite green assay can be adapted to screen for desired biological activity [2].

  • Assay Principle: Measures orthophosphate (Pi) concentration released during the adenylation reaction of a target enzyme (e.g., an adenylation domain involved in a disease-related pathway).
  • Protocol:
    • In a 96-well plate, mix µL of the purified novel analog (at various concentrations) with µL of assay buffer and the target enzyme.
    • Start the reaction by adding µL of ATP/Mg2+ solution.
    • Incubate at 30°C for minutes.
    • Stop the reaction by adding µL of malachite green solution.
    • Incubate for minutes at room temperature and measure absorbance at 620 nm.
  • Analysis: Compare Pi release to controls to determine IC50 values for active analogs.

Analysis and Validation

Key characterization data for the novel analogs should be compiled for easy comparison.

Analog ID Molecular Formula Theoretical [M+H]+ Observed [M+H]+ Retention Time (min) Key Bioactivity (IC50)
This compound (Native) C21H19N2O5 403.1293 403.1291 12.5 >100 µM
TNL-Hex1 C25H27N2O5 459.1919 459.1915 16.8 15.2 µM
TNL-But1 C23H23N2O5 431.1606 431.1602 14.1 48.5 µM

Discussion and Future Perspectives

Combinatorial biosynthesis provides a powerful and efficient platform for natural product diversification, often requiring fewer steps than total chemical synthesis to access complex scaffolds [3]. The primary challenge is ensuring that chimeric enzymes remain functional, which requires careful design and screening [1].

Future directions include:

  • Developing more sophisticated high-throughput screening methods to rapidly identify productive chimeric pathways [4].
  • Applying machine learning to predict the compatibility of domains and modules for more rational design [1].
  • Creating streamlined plug-and-play synthetic biology platforms for fungal megasynth(et)ases to accelerate the engineering cycle.

References

Comprehensive Application Notes and Protocols for Heterologous Expression of Tenellin in Aspergillus oryzae

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Heterologous expression is a powerful strategy for elucidating the function of biosynthetic gene clusters (BGCs) and producing fungal natural products in a controlled host environment. The expression of the tenellin biosynthetic pathway in Aspergillus oryzae serves as a foundational example of this approach, first demonstrated in 2010 and extensively developed since [1]. A. oryzae is an ideal host for such studies due to its Generally Recognized as Safe status, its exceptional capacity for secreting large amounts of protein, and its well-established genetic tools [2]. These application notes detail the protocols and critical findings from key studies on this compound expression, providing a roadmap for researchers aiming to exploit fungal systems for natural product discovery and pathway engineering.

The core of the this compound pathway is the This compound synthetase, a large iterative polyketide synthase-nonribosomal peptide synthetase encoded by the tenS gene. Early heterologous expression experiments revealed that the authentic biosynthesis of this compound is more complex than initially assumed, requiring not only the core PKS-NRPS but also the activity of a trans-acting enoyl reductase encoded by a gene within the cluster, orf3 [3]. This discovery highlights the critical importance of expressing complete sets of pathway genes to achieve faithful metabolite production and avoid the accumulation of shunt products.

Key Experimental Findings and Data Summary

The following table summarizes the core genetic components and the chemical outcomes of their expression in A. oryzae.

Table 1: Biosynthetic Genes and Their Roles in the this compound Pathway

Gene Protein Function Observation from Heterologous Expression Key Reference
tenS Iterative PKS-NRPS (4239 residues) Produces acyl tetramic acids when expressed alone; requires TenA for correct this compound production. The C-terminal domain acts as a Dieckmann cyclase (DKC). [3]
orf3 / tenA Enoyl Reductase (ER) Essential for correct polyketide chain assembly; co-expression with tenS is required for authentic this compound production. [3]
tenB Cytochrome P450 enzyme Not explicitly detailed in search results for this compound, but P450s commonly perform oxidation steps in other fungal pathways [4]. -
tenC N-hydroxylase Not explicitly detailed in search results for this compound, but implicated in functional group modification. -

Table 2: Metabolite Output from Heterologous Expression of this compound Pathway Genes

Genes Expressed Observed Metabolite Output Biological Interpretation Key Reference
tenS alone Three new acyl tetramic acids; numerous minor metabolites. The PKS-NRPS machinery malfunctions without the partnering enoyl reductase, leading to incorrectly assembled polyketide chains. [3]
tenS + tenA (orf3) Production of authentic this compound. The enoyl reductase ensures proper reductive programming during polyketide chain elongation, enabling correct product assembly. [3]

Detailed Experimental Protocols

Protocol 1: Host Preparation and Vector Construction for A. oryzae

This protocol outlines the initial steps for preparing the heterologous host and constructing expression vectors for the this compound BGC.

3.1.1 Materials
  • Host Strain: A. oryzae M-2-3 (or a comparable strain like NSAR1 for protease reduction) [3] [5].
  • Selectable Markers: pyrG (for uridine/uracil auxotrophy), argB, niaD, sC, or dominant markers like ptrA (pyrithiamine resistance) or amdS (acetamide utilization) [2].
  • Promoters: Strong, inducible promoters such as the native TAKA amylase promoter or improved synthetic versions of it [5].
  • Standard Molecular Biology Reagents: Enzymes for DNA manipulation, primers, and equipment for PCR and gel electrophoresis.
3.1.2 Procedure
  • Host Strain Selection: Choose an appropriate A. oryzae host strain. Auxotrophic mutants (e.g., pyrG⁻) are preferred for efficient selection. For improved protein production, consider strains with deletions in major extracellular protease genes [2].
  • Vector Backbone: Use an E. coli plasmid vector suitable for cloning in bacteria and transformation in Aspergillus.
  • Gene Assembly: Clone the target genes (tenS, tenA, etc.) into the expression vector under the control of a strong fungal promoter. For large genes like tenS, this may require laborious processes like cosmid library construction or advanced techniques such as transformation-associated recombination in yeast.
  • Co-expression Strategy: For expressing multiple genes, two primary strategies can be employed:
    • Single Vector: Clone all pathway genes into a single large vector, each under its own promoter.
    • Co-transformation: Construct individual vectors for each gene and co-transform them into the host. Ensure the use of different, compatible selectable markers for each vector [2].
Protocol 2: Fungal Transformation and Screening

This protocol describes the PEG-mediated protoplast transformation of A. oryzae, which is the most common and effective method for gene introduction in this host [2].

3.2.1 Materials
  • Fungal Spores: A fresh spore suspension of the A. oryzae host strain.
  • Cell Wall-Digesting Enzymes: Lysing enzymes such as Yatalase or Novozyme 234.
  • Osmotic Stabilizer: 1.2 M MgSO₄ or 0.6 M KCl.
  • Transformation Solution: PEG/CaCl₂ solution (e.g., 60% PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl, pH 7.5).
  • Selection Media: Minimal media (MM) plates lacking the essential nutrient corresponding to the auxotrophic marker (e.g., without uridine for pyrG selection) or containing the appropriate antibiotic (e.g., pyrithiamine for ptrA selection).
3.2.2 Procedure
  • Protoplast Preparation:

    • Inoculate 10⁶-10⁷ spores into a rich liquid medium and incubate with shaking (e.g., 18-24 hours at 30°C).
    • Harvest the young mycelia by filtration and wash.
    • Resuspend the mycelia in an osmotic stabilizer containing lysing enzymes (e.g., 10-50 mg/mL).
    • Incubate with gentle shaking for 2-4 hours until protoplasts form.
    • Filter the mixture through sterile Miracloth or glass wool to remove debris.
    • Pellet protoplasts by gentle centrifugation and wash twice with an osmotic stabilizer.
  • Transformation:

    • Mix ~10⁷ protoplasts with 5-10 μg of linearized DNA vector(s) and incubate on ice for 30 minutes.
    • Add 1 mL of PEG/CaCl₂ solution, mix gently, and incubate at room temperature for 20 minutes.
    • Dilute the mixture with an osmotic stabilizer, then plate onto selective regeneration agar.
    • Incubate plates at 30°C for 3-5 days until transformant colonies appear.
  • Strain Validation:

    • Pick individual transformant colonies and re-streak on fresh selective media to obtain pure strains.
    • Confirm successful genomic integration of the target genes by diagnostic PCR.
    • For metabolite analysis, cultivate validated strains in an appropriate liquid production medium.
Protocol 3: Metabolite Analysis and Characterization

This protocol covers the extraction and analysis of this compound and its intermediates from engineered A. oryzae cultures.

3.3.1 Materials
  • Extraction Solvents: Ethyl acetate, methanol, dichloromethane.
  • Analytical Instruments:
    • Liquid Chromatography-Mass Spectrometry system.
    • High-Resolution Mass Spectrometer.
    • Nuclear Magnetic Resonance spectrometer.
3.3.2 Procedure
  • Fermentation and Extraction:

    • Inoculate engineered A. oryzae strains into liquid production medium and incubate with shaking for 3-7 days.
    • Separate the mycelia from the culture broth by filtration.
    • Extract the broth and mycelia separately with an equal volume of ethyl acetate.
    • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
  • Metabolite Profiling:

    • Re-dissolve the crude extract in methanol for LC-MS analysis.
    • Use reversed-phase LC (e.g., C18 column) with a water-acetonitrile gradient.
    • Monitor eluents with a photodiode array detector and a mass spectrometer.
    • Compare the retention times, UV-vis spectra, and mass signatures of detected peaks with those of authentic this compound standards or literature data.
  • Metabolite Purification and Structure Elucidation:

    • For novel or major compounds, scale up fermentation and extraction.
    • Purify metabolites using preparative chromatography (e.g., HPLC).
    • Elucidate the structure of purified compounds using NMR spectroscopy and high-resolution MS.

Workflow and Pathway Diagrams

The following diagram illustrates the complete experimental workflow for the heterologous expression and analysis of this compound, from gene to metabolite.

G Start Start: this compound BGC (tenS, tenA, etc.) Host Host Preparation (A. oryzae M-2-3) Start->Host Vector Vector Construction & Co-expression Strategy Host->Vector Transformation PEG-mediated Protoplast Transformation Vector->Transformation Screening Transformant Screening & Validation Transformation->Screening Fermentation Small-scale Fermentation Screening->Fermentation Extraction Metabolite Extraction Fermentation->Extraction Analysis LC-MS/NMR Analysis Extraction->Analysis Result Result: Authentic this compound or Shunt Products Analysis->Result

Diagram 1: Experimental workflow for the heterologous expression of this compound in A. oryzae, detailing the key steps from gene cluster to chemical analysis.

The biosynthetic logic of the this compound pathway, derived from heterologous expression studies, can be summarized as follows. The core PKS-NRPS enzyme, TENS, requires the trans-acting enoyl reductase (TENA) for correct function. Without TENA, TENS produces aberrant polyketide chains that collapse into acyl tetramic acids. When both enzymes are present, the correct polyketide is synthesized and processed by the NRPS module, with the C-terminal domain of TENS catalyzing the final cyclization to form this compound.

G Precursors Precursors (Acetyl-CoA, Malonyl-CoA) tenS_PKS tenS (PKS module) Precursors->tenS_PKS tenA_ER tenA (Enoyl Reductase) tenS_PKS->tenA_ER  Requires ShuntPath Without tenA tenS_PKS->ShuntPath Polyketide Correctly elaborated Polyketide Intermediate tenA_ER->Polyketide tenS_NRPS tenS (NRPS module + Dieckmann Cyclase) Polyketide->tenS_NRPS This compound This compound tenS_NRPS->this compound TetramicAcids Acyl Tetramic Acids (Shunt Products) ShuntPath->TetramicAcids

Diagram 2: Biosynthetic logic of the this compound pathway, highlighting the essential role of the trans-acting enoyl reductase (tenA) in ensuring correct product formation and preventing shunt pathways.

Troubleshooting and Technical Notes

  • Low Transformation Efficiency: Ensure the quality and concentration of protoplasts. Avoid excessive digestion of the cell wall, which can reduce viability. Using freshly prepared PEG solution is critical [2].
  • No this compound Production: Always co-express tenS with the enoyl reductase gene tenA (orf3). Verify gene integration and transcription in the host. Test different culture media to optimize production, as secondary metabolism is highly sensitive to nutrient composition [3].
  • Presence of Shunt Products: The accumulation of acyl tetramic acids is a clear indicator that the enoyl reductase is not functioning correctly. This is expected when tenS is expressed alone. To obtain authentic this compound, the co-expression of the full set of pathway genes is mandatory [3].
  • Host Background Metabolites: A. oryzae can produce native metabolites that may interfere with analysis. Using a "clean" host strain with reduced background and comparing extracts from control strains (containing empty vectors) is essential for correct metabolite assignment [5].

Conclusion

The heterologous expression of the this compound pathway in Aspergillus oryzae has proven to be an invaluable tool for deciphering the complex biochemistry of fungal PKS-NRPS systems. The key insight from this work is that the programming of highly reducing iterative PKSs can depend on trans-acting factors like enoyl reductases, and their co-expression is non-negotiable for authentic metabolite production [3] [1]. The protocols and data summarized in these application notes provide a robust framework for researchers to exploit this system for the discovery and engineering of novel fungal natural products with potential applications in drug development.

References

tenellin analytical detection LC-MS methods

Author: Smolecule Technical Support Team. Date: February 2026

Tenellin and LC-MS Analysis

This compound is a fungal metabolite produced by species of the genus Beauveria [1] [2]. It belongs to the rare 4-hydroxypyridone class and contains a dienone side chain [2]. From an analytical perspective, it has a molecular formula of C21H23NO5 and a molecular weight of 369.41 g/mol [1].

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the physical separation capabilities of liquid chromatography (LC) with the mass analysis capabilities of mass spectrometry (MS) [3]. It is highly suitable for analyzing compounds like this compound due to its:

  • Sensitivity: Ability to detect microgram or even nanogram quantities of analyte [4].
  • Selectivity: Capacity to isolate and identify a specific compound even in complex sample matrices [4].
  • Versatility: Effectiveness for polar, non-polar, and thermolabile molecules [4].

Proposed LC-MS Method for this compound

The following method is a proposal based on analytical best practices and should be optimized in the laboratory.

Sample Preparation

For a fungal culture extract or a similar complex matrix, a simple protein precipitation or solid-phase extraction (SPE) is recommended as a starting point.

  • Procedure: Precipitate potential proteins and other interferents by adding a solvent like acetonitrile to the sample (e.g., a 1:2 or 1:3 sample-to-solvent ratio). Vortex mix, then centrifuge to separate the supernatant for analysis [5].
  • Rationale: This step cleans the sample, reduces matrix effects, and protects the LC column [5].
Liquid Chromatography (LC)

The goal of this step is to separate this compound from other components in the sample.

  • Column: A reverse-phase column, such as a Waters Acquity BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) or equivalent [5].
  • Mobile Phase:
    • A: Water with 0.1% formic acid
    • B: Acetonitrile with 0.1% formic acid
    • The acidic modifiers help with protonation and ionization [5] [4].
  • Gradient Elution: A typical gradient might start at a low percentage of B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over several minutes to effectively elute this compound.
  • Flow Rate: 0.4 mL/min [5].
  • Column Temperature: 40°C.
  • Injection Volume: 1-10 µL.

The following diagram outlines the logical workflow for developing and validating the LC-MS method:

G Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Protein Precipitation Protein Precipitation Sample Preparation->Protein Precipitation SPE Clean-up SPE Clean-up Sample Preparation->SPE Clean-up MS Detection MS Detection LC Separation->MS Detection C18 Column C18 Column LC Separation->C18 Column Acidified ACN/H₂O Acidified ACN/H₂O LC Separation->Acidified ACN/H₂O Gradient Elution Gradient Elution LC Separation->Gradient Elution Method Validation Method Validation MS Detection->Method Validation ESI Ion Source ESI Ion Source MS Detection->ESI Ion Source Positive Mode Positive Mode MS Detection->Positive Mode MRM Monitoring MRM Monitoring MS Detection->MRM Monitoring Linearity & Range Linearity & Range Method Validation->Linearity & Range Accuracy & Precision Accuracy & Precision Method Validation->Accuracy & Precision LOD & LOQ LOD & LOQ Method Validation->LOD & LOQ Selectivity Selectivity Method Validation->Selectivity Stability Stability Method Validation->Stability

Mass Spectrometry (MS)

An electrospray ionization (ESI) source operated in positive ion mode is recommended due to this compound's structure [4]. For high sensitivity and specificity, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is ideal.

  • Ion Source: ESI positive
  • Drying Gas Temperature: 300-350°C
  • Nebulizer Gas Flow: 10-12 L/min
  • MRM Transitions: The following table proposes theoretical transitions to be optimized. The precursor ion is likely the protonated molecule [M+H]+.
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
This compound 370.4 To be determined experimentally To be optimized
This compound 370.4 To be determined experimentally To be optimized

Analytical Method Validation

For any method to be considered reliable, it must undergo a validation process to establish its performance characteristics [6]. The following table outlines the key parameters to be evaluated, drawing from regulatory guidance and literature examples [7] [5] [6].

Validation Parameter Target Performance Criteria Proposed Protocol for this compound
Linearity & Range Coefficient of determination (r²) > 0.99 Analyze calibration standards across expected concentration range (e.g., 1-500 ng/mL) [5].
Accuracy 85-115% of nominal value Analyze QC samples at low, mid, and high concentrations; compare measured vs. true value [5].
Precision Intra- & inter-day CV < 15% Replicate analysis of QC samples within a single run and over multiple different runs [5].
LOD & LOQ Signal-to-noise ≥ 3 for LOD; ≥ 10 for LOQ with precision <20% CV Sequentially dilute a standard and inject until S/N criteria are met.
Selectivity No significant interference at retention time Analyze blank matrix samples from at least 6 different sources [7].
Stability Concentration within 15% of nominal value Evaluate bench-top, processed sample, and freeze-thaw stability [5].

Critical Challenges and Solutions

Developing a robust LC-MS method, especially for a compound like this compound, involves overcoming several challenges:

  • Ionization Suppression/Enhancement: Matrix components can affect how well this compound ionizes, leading to inaccurate results [5]. Solution: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if commercially available. This corrects for variability in sample preparation and ionization [5]. Thorough sample cleanup and efficient chromatographic separation also minimize this issue.
  • Sample Preparation Specificity: The extraction process must be efficient and reproducible for this compound. Solution: During development, compare different extraction techniques (e.g., liquid-liquid extraction vs. SPE) and solvents to maximize recovery and minimize interference.

References

Comprehensive Protocol for Isolation and Characterization of Tenellin from Fungal Fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tenellin and Its Significance

This compound is a fungal secondary metabolite belonging to the rare 4-hydroxypyridone class characterized by a distinctive dienone side chain. This specialized metabolite is primarily produced by entomopathogenic fungi of the genus Beauveria, which are widely employed as biocontrol agents against agricultural pests. The compound demonstrates significant biological activities, including effective inhibition of Mg²⁺-, Ca²⁺-, and Na⁺/K⁺-ATPase activities in equine erythrocytes, showing inhibitions of 51%, 57%, and 74%, respectively, at a concentration of 200 μg/mL. Additionally, it exhibits cytotoxic effects on Sf9 and Sf21 insect cells, with 50% cytotoxic concentration (CC₅₀) values of 4.84 μM and 11.95 μM, respectively [1].

The structural complexity and promising bioactivity profile of this compound have generated considerable interest in its isolation and characterization for potential applications in drug discovery and development. This compound is biosynthesized by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid system, which represents a fascinating biochemical pathway for the production of this bioactive compound [2]. Recent studies have also explored its iron-chelating properties and potential role in helping the producing fungus compete in diverse ecological niches [1]. This protocol provides a comprehensive guide for researchers aiming to isolate, purify, and characterize this compound from fungal fermentation systems, with detailed methodologies suitable for both initial exploration and scale-up studies.

Fungal Cultivation and Fermentation

Strain Selection and Identification

This compound production has been primarily reported in entomopathogenic fungi, especially Beauveria species and related genera. Research studies have successfully isolated this compound and its analogs from Beauveria bassiana, Beauveria neobassiana, and Samsoniella aurantia [3] [4] [1]. These fungi are typically obtained from culture collections or isolated from infected insects and environmental samples. Proper strain identification is crucial and should be performed using a combination of morphological characteristics and molecular techniques, such as ITS, β-tubulin, and calmodulin gene sequencing [5].

For long-term preservation, maintain master cultures in glycerol stocks at -80°C or in lyophilized form. Regular subculturing on appropriate media such as Potato Dextrose Agar (PDA) ensures culture viability. Before fermentation, activate strains by transferring onto fresh PDA plates and incubating at 23-30°C for 7-14 days until good sporulation is observed [3] [6]. The age and viability of the inoculum significantly influence this compound production, so it's essential to use freshly sporulated cultures for fermentation experiments.

Culture Media and Fermentation Conditions

Both solid-state fermentation (SSF) and submerged fermentation (SmF) systems can be employed for this compound production, with SmF generally preferred for better process control and extraction efficiency. For the seed culture, Potato Dextrose Broth (PDB) has been successfully used for inoculum development [3]. The main production media should contain carbon sources such as glucose or lactose, and nitrogen sources like sodium nitrate, which have been shown to support good secondary metabolite production in fungi [7].

Table 1: Culture Media Composition for this compound Production

Component Seed Culture (PDB) Production Media (M5) Alternative Media
Carbon Source Potato extract (4 g/L), Dextrose (20 g/L) Glucose/Lactose (10 g/L) Sucrose (10-20 g/L)
Nitrogen Source Potato extract Sodium nitrate (0.1-0.5%) Yeast extract, Peptone
Mineral Salts - KH₂PO₄, MgSO₄·7H₂O, KCl Trace element solution
Inducers - Agricultural wastes (1%) -
pH Natural (~5.5) 5.0-6.0 5.0-6.0

For the main fermentation, inoculate production media with mycelial plugs or spore suspensions at a concentration of 10⁶-10⁷ spores/mL. Optimal fermentation parameters include:

  • Temperature: 23-30°C
  • pH: 5.0-6.0 (uncontrolled or maintained with buffers)
  • Aeration: 140-250 rpm shaking for shake flasks
  • Incubation period: 3-10 days, monitoring for glucose depletion [3]

The use of agricultural wastes such as grapefruit peel as a substrate has shown promise in enhancing secondary metabolite production in fungi while reducing production costs [8]. Fermentation kinetics should be monitored, with the specific growth rate (μ), product yield coefficient (Yp/x), and volumetric rate of product formation (Qp) being key parameters to optimize [8].

Extraction of Metabolites

Harvesting and Preliminary Processing

Fermentation broth should be harvested when this compound production reaches its peak, typically 3-10 days post-inoculation, depending on the strain and cultivation conditions. A sharp decline in glucose levels often correlates with optimal secondary metabolite production [3]. Separate the mycelial biomass from the culture supernatant using vacuum filtration or centrifugation at 1700-4000 × g for 10-20 minutes [3] [5]. Both fractions may contain this compound and should be processed separately for maximum recovery.

The mycelial biomass can be extracted directly with organic solvents or first lyophilized to facilitate cell disruption and improve extraction efficiency. For fresh mycelia, consider ultrasonication or mechanical homogenization to disrupt cell walls and enhance metabolite release. The culture supernatant contains extracellular metabolites and should be processed promptly to prevent degradation [3].

Extraction Protocols

Table 2: Extraction Methods for this compound from Fungal Cultures

Sample Type Extraction Method Solvent System Conditions Advantages
Culture Supernatant Liquid-liquid extraction Ethyl acetate (1:1 v/v) Two successive extractions, combine organic phases High recovery, selective for medium-polar compounds
Mycelial Biomass Solvent extraction Acetone (2 × volume) Ultrasonication for 30 min at 40°C, then filtration Efficient for intracellular metabolites
Mycelial Biomass Sequential extraction Ethyl acetate after acetone evaporation and water dispersion Liquid-liquid extraction after acetone removal Comprehensive metabolite recovery
Solid-State Fermentation Direct solvent extraction Ethyl acetate or methanol Soaking with occasional shaking, 24-48 hours Simple, suitable for solid matrices

For the culture supernatant, perform liquid-liquid extraction with ethyl acetate (1:1 v/v) twice, combine the organic phases, and filter through anhydrous sodium sulfate to remove residual water. Concentrate the extract under reduced vacuum at temperatures not exceeding 40°C to prevent thermal degradation [3]. For the mycelial biomass, extract twice with acetone (approximately 1:10 w/v) using ultrasonication for 30 minutes at 40°C. Filter the suspension, combine the acetone phases, and evaporate under vacuum. The resulting semi-solid residue can be dispersed in water and subjected to liquid-liquid extraction with ethyl acetate as described above [3].

The crude extracts should be stored at -20°C in airtight containers protected from light until further purification. Preliminary thin-layer chromatography (TLC) or analytical HPLC can be used to screen for this compound presence before proceeding with large-scale purification.

Purification and Isolation Strategies

Preliminary Purification

Before advanced chromatographic purification, crude extracts often require preliminary clean-up to remove pigments, lipids, and other non-target compounds that may interfere with separation. Liquid-liquid partitioning with solvents of varying polarity can effectively remove highly lipophilic compounds. Size-exclusion chromatography using Sephadex LH-20 with methanol or methanol-chloroform mixtures can effectively desalt and provide initial fractionation based on molecular size [3].

Flash chromatography on silica gel or C18-bonded silica with stepwise or gradient elution (e.g., hexane-ethyl acetate-methanol or water-methanol systems) can be employed for initial fractionation. Monitor fractions by analytical TLC or HPLC and pool those containing this compound based on UV absorption and mass spectrometric detection. These preliminary steps significantly enhance the efficiency of subsequent high-resolution chromatographic separations.

High-Resolution Chromatographic Purification

Preparative high-performance liquid chromatography (HPLC) is the method of choice for final this compound purification. The following system parameters have proven effective:

  • Column: Gemini C18 (250 × 50 mm, 10 μm) or equivalent reversed-phase column
  • Mobile phase: Solvent A: deionized water + 0.1% formic acid; Solvent B: acetonitrile + 0.1% formic acid
  • Gradient elution: 35% B to 100% B over 50 minutes, hold at 100% B for 15 minutes
  • Flow rate: 30-45 mL/min
  • Detection: UV at 245-260 nm
  • Fraction collection: 15 mL fractions monitored by analytical HPLC/MS [3]

For complex mixtures, isocratic elution or shallower gradients may improve separation. Cyclohexane/ethyl acetate or dichloromethane/methanol mixtures have been successfully used for this compound purification using open column chromatography on silica gel when HPLC is not available [4]. The purification process typically results in a 2.3-fold purification with significant enhancement of product purity [8].

Table 3: Chromatographic Methods for this compound Purification

Method Stationary Phase Mobile Phase Detection Applications
Column Chromatography Silica gel Cyclohexane/EtOAc or CH₂Cl₂/MeOH gradients TLC, UV Initial fractionation, large-scale purification
Preparative HPLC C18 reversed-phase Water/acetonitrile + 0.1% formic acid gradient UV 245-260 nm Final purification, high resolution
Ion-Exchange Chromatography DEAE-cellulose Buffer gradient (e.g., phosphate or acetate) UV, conductivity Removal of acidic/basic impurities
Gel Filtration Sephadex LH-20 Methanol or methanol-chloroform UV Desalting, size-based separation

After purification, This compound-containing fractions are pooled and concentrated under reduced pressure. The purity of fractions should be assessed by analytical HPLC (>95% purity is desirable for most applications), and pure fractions are combined and evaporated to dryness. The purified this compound typically appears as a yellow amorphous solid and should be stored in a desiccator at -20°C protected from light [3] [4].

Analytical Characterization and Verification

Structural Elucidation Techniques

Structural confirmation of purified this compound requires a combination of spectroscopic methods. High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) in positive mode typically shows a [M+H]+ ion at m/z 370.1654 (calculated for C₂₁H₂₃NO₅: 369.1576) [1]. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns characteristic of the this compound structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for complete structural elucidation. Both 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments should be performed in deuterated solvents such as DMSO-d6 or acetone-d6. Key NMR features of this compound include:

  • Olefinic protons between δH 6.0-7.5 ppm, showing characteristic coupling patterns of the dienone side chain
  • Aromatic protons from the 4-hydroxyphenyl group around δH 6.5-7.2 ppm
  • Pyridone carbon signals between δC 170-180 ppm
  • Hydroxyl groups that may be observed in DMSO-d6 [4]

Ultraviolet-Visible (UV-Vis) spectroscopy typically shows characteristic absorption maxima at 245-260 nm and 300-320 nm due to the π-π* transitions of the conjugated system [4]. Infrared (IR) spectroscopy can confirm the presence of carbonyl groups (1650-1700 cm⁻¹), hydroxyl groups (3200-3500 cm⁻¹), and aromatic rings (1500-1600 cm⁻¹).

Purity Assessment and Quantification

High-performance thin-layer chromatography (HPTLC) and analytical HPLC are recommended for routine purity assessment. For HPTLC, use silica gel 60 F₂₅₄ plates with an appropriate mobile phase such as toluene:ethyl acetate:formic acid mixtures. This compound can be visualized under UV light at 254 nm and by spraying with anisaldehyde-sulfuric acid reagent followed by heating [9].

For quantitative analysis, HPLC with UV detection is preferred:

  • Column: C18 column (250 × 4.6 mm, 5 μm)
  • Mobile phase: Gradient of water and acetonitrile, both containing 0.1% formic acid
  • Flow rate: 0.6-1.0 mL/min
  • Detection: UV at 245-260 nm
  • Retention time: System-dependent but typically 15-25 minutes [3]

Establish a calibration curve using authentic this compound standard for accurate quantification. The linear range typically spans from 0.1 to 100 μg/mL, with a detection limit of approximately 0.05 μg/mL [9].

Experimental Workflow and Pathway Analysis

Overall Experimental Workflow

The following diagram illustrates the complete workflow for this compound isolation and characterization from fungal fermentation:

G A Strain Selection & Identification B Culture Maintenance A->B C Inoculum Development B->C D Fermentation Optimization C->D E Harvesting & Separation D->E F Metabolite Extraction E->F G Preliminary Purification F->G H Chromatographic Purification G->H I Structural Elucidation H->I J Purity Assessment I->J K Bioactivity Testing J->K

Figure 1: Complete workflow for this compound isolation and characterization from fungal fermentation

Biosynthetic Pathway Representation

This compound is biosynthesized through a fungal PKS-NRPS hybrid system. The following diagram illustrates the key steps in its biosynthesis:

G A PKS-NRPS Gene Cluster Activation B Polyketide Chain Extension A->B C Amino Acid Incorporation B->C D Cyclization and Release C->D E Post-assembly Oxidation D->E G This compound (Active Metabolite) E->G F Enoyl Reduction (Trans-acting) F->B ER activity

Figure 2: Biosynthetic pathway of this compound in Beauveria species

Troubleshooting and Optimization Strategies

Common Challenges and Solutions
  • Low this compound yield: Optimize fermentation medium composition, particularly carbon-to-nitrogen ratio; consider using agricultural wastes such as grapefruit peel as inexpensive substrates [8]. Implement statistical optimization methods like Response Surface Methodology (RSM) to identify critical factors and their optimal levels [8].

  • Poor extraction efficiency: Ensure proper cell disruption for intracellular this compound; consider enzymatic lysis or repeated extraction with fresh solvent. For hydrophobic this compound analogs, include modifiers like formic acid in the extraction solvent to improve recovery [3].

  • Co-elution during purification: Use shallow gradients or isocratic elution with modified mobile phase compositions; consider orthogonal separation methods (reversed-phase followed by normal-phase) for challenging separations [3].

  • This compound instability: Work under reduced light conditions; add antioxidants during extraction; store purified this compound in air-tight containers under inert atmosphere at -20°C [1].

Scale-up Considerations

For larger-scale this compound production, consider the following:

  • Bioreactor fermentation for better control of parameters like dissolved oxygen, pH, and feeding strategies
  • Continuous extraction systems for improved process efficiency
  • Preparative HPLC with larger columns (e.g., 50-100 mm diameter) or countercurrent chromatography as an alternative purification method
  • Quality-by-Design (QbD) approaches for systematic process optimization and control

Applications and Future Perspectives

The successful isolation of this compound enables various bioactivity investigations and structure-activity relationship studies. Recent research has revealed that this compound and its analogs display diverse biological activities, including cytotoxic effects against insect cell lines (CC₅₀ values of 4.84-11.95 μM) and ATPase inhibition (51-74% inhibition at 200 μg/mL) [1]. Furthermore, structural analogs of this compound have demonstrated potent antibiofilm activity, inhibiting approximately 70% of Staphylococcus aureus biofilms at concentrations as low as 3.9 μg/mL [4].

Future research directions include:

  • Metabolic engineering of this compound biosynthesis to enhance production yields
  • Combinatorial biosynthesis to generate novel this compound analogs with improved bioactivities
  • Heterologous expression of the this compound biosynthetic pathway in more tractable host organisms [2]
  • Formulation development for potential agricultural or pharmaceutical applications

The protocols described in this application note provide a solid foundation for these advanced investigations, enabling researchers to reliably obtain high-quality this compound for comprehensive biological evaluation.

References

Foundations of Fermentation Media Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The core goal of media optimization is to identify the precise combination and concentrations of nutrients that maximize the yield of your target metabolite, which in this case is tenellin. The following table summarizes the roles and considerations for key media components, which are common sources of experimental issues.

Media Component Role & Impact on Fermentation Common Optimization Issues & Examples
Carbon Source Energy source; rate of assimilation can repress or enhance secondary metabolism [1]. Catabolite Repression: Rapidly used sources (e.g., glucose) can inhibit production of secondary metabolites like penicillin. Solution: Use slowly assimilated carbon sources (e.g., lactose) [1].
Nitrogen Source Building block for biomolecules; type and concentration can promote or inhibit synthesis [1]. Inconsistent Results: An amino acid may enhance yield for one metabolite (tryptophan for actinomycin V) but inhibit another (candicidin) [1].
Phosphate Essential for primary growth (e.g., nucleic acids, ATP); high levels often suppress secondary metabolism [1]. Suppressed Yield: High phosphate concentrations can inhibit antibiotic production (e.g., actinorhodin, streptomycin, teicoplanin) [1].

Media Optimization Techniques: A Methodological Overview

Before troubleshooting, you must have a systematic optimization strategy. The choice of technique significantly impacts the efficiency and success of your project.

Technique Category Description Key Methodological Considerations
Classical "One-Factor-at-a-Time" (OFAT) Isolates and optimizes a single variable while keeping others constant [1]. Protocol: (1) Select a baseline medium. (2) Vary one component per experiment (e.g., carbon source type). (3) Identify its optimal level before moving to the next variable. Drawback: Time-consuming, ignores interactions between factors [1].

| Modern Statistical & Mathematical Methods | Uses designed experiments (DoE) to study multiple factors and their interactions simultaneously [1]. | Common Protocols:

  • Plackett-Burman Design: For initial screening to identify the most influential factors from a large set.
  • Response Surface Methodology (RSM): To find the optimal levels of the key factors identified from screening. | | Advanced Bayesian Optimization | Employs probabilistic models to guide the search for optimal conditions with minimal experiments, ideal for complex, multi-reactor systems [2]. | Protocol (pc-BO-TS): Useful when dealing with hierarchical constraints (e.g., shared pressure in multi-reactor blocks). It separates constrained (fixed) and unconstrained (variable) parameters to efficiently navigate the optimization landscape [2]. |

The following diagram outlines a general systematic workflow for designing and optimizing a fermentation medium, integrating both classical and modern approaches.

Medium Optimization Workflow start Define Optimization Goal (e.g., Maximize this compound Yield) base_medium Establish Baseline Media From Literature/Precedent start->base_medium screening Screening Phase (Plackett-Burman Design) Identify Key Factors base_medium->screening optimization Optimization Phase (Response Surface Methodology) Find Optimal Levels screening->optimization verification Verification Experiment Confirm Predicted Optimum optimization->verification end Scaled-Up Production verification->end

Frequently Asked Questions & Troubleshooting

Here are some common challenges you might encounter during yield optimization and potential solutions based on general fermentation principles.

Q1: My this compound yield is consistently low even after varying carbon and nitrogen sources. What could be wrong?

  • Investigate Trace Elements or Inducers: The problem may not be the primary nutrients. The baseline medium might be lacking essential trace metals (e.g., Fe²⁺, Zn²⁺, Mn²⁺) or specific precursor molecules that are crucial for the this compound biosynthetic pathway. Review literature on closely related fungal metabolites for clues.
  • Check for Physical Parameters: Low yield can be a function of the physical fermentation environment, not just the media composition. Ensure temperature, pH, and dissolved oxygen levels are properly controlled and optimized for your specific production strain.

Q2: I observe high biomass but low this compound production. How can I shift the metabolism toward production?

  • This is a classic problem in secondary metabolite fermentation. this compound is likely a secondary metabolite, produced after the primary growth phase (trophophase) [1].
  • Strategy 1: Phosphate Limitation. Secondary metabolism is often repressed by high phosphate levels. Try designing a medium with a limiting concentration of phosphate that is sufficient for growth but triggers the production (idiophase) phase [1].
  • Strategy 2: Carbon Source Selection. As outlined in the table above, replace a rapidly metabolized carbon source (like glucose) with a slower one (like lactose or a polymer) to avoid carbon catabolite repression during the production phase [1].

Q3: My yield results are inconsistent between bioreactor runs. How can I improve reproducibility?

  • Standardize Inoculum: Inconsistency often originates from the seed train. Ensure the age, density, and physiological state of your inoculum are highly standardized.
  • Tighten Process Control: Minor variations in pH, temperature, or dissolved oxygen can significantly impact yield. Implement stricter control regimes and detailed logging of all process parameters throughout the entire fermentation run.
  • Consider Advanced Modeling: If the problem persists, employing a more robust optimization technique like Bayesian Optimization can help find a stable optimum that is less sensitive to minor fluctuations [2].

Visualizing the Critical Role of Carbon Source

The choice of carbon source is a frequent troubleshooting point, as it directly influences the metabolic state of the organism. The diagram below illustrates this key concept.

Key Experimental Protocols for Your Reference

1. Protocol for a OFAT Carbon Source Screening Experiment:

  • Baseline: Prepare a base medium with all nutrients except the carbon source.
  • Variables: Supplement this base medium with different carbon sources (e.g., glucose, lactose, sucrose, glycerol) at the same concentration.
  • Fermentation: Inoculate with your production strain and run under controlled conditions (fixed temperature, pH, agitation).
  • Analysis: Harvest at predetermined times and measure both biomass (e.g., dry cell weight) and this compound concentration (e.g., via HPLC). Compare the final yield and kinetics for each carbon source.

2. General Procedure for a Plackett-Burman Screening Design:

  • Objective: To identify the most influential factors from a long list of potential nutrients and conditions.
  • Steps: (1) Select the factors (e.g., 6 nutrients, temperature, pH). (2) Use a statistical software package to generate a Plackett-Burman design matrix, which defines the high and low levels for each factor in a set of experimental runs. (3) Perform the experiments as per the matrix. (4) Analyze the data using regression to identify which factors have a statistically significant effect on this compound yield.

I hope this technical framework provides a solid foundation for building your this compound yield optimization project. The field of fermentation science is advanced, so consulting specialized research on your specific fungal strain will be the critical next step.

References

improving tenellin purification recovery

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Tenellin

What is this compound and why is its purification challenging? this compound (CAS 53823-15-7) is a fungal metabolite produced by species of the genus Beauveria [1]. It belongs to the rare 4-hydroxypyridone class and contains a dienone side chain [1]. Purification can be challenging due to its complex structure and potential instability during processing.

Troubleshooting Low Recovery

Low recovery can occur at various stages. The table below outlines common issues, their potential causes, and recommended solutions.

Problem Area Specific Issue Possible Cause Recommended Solution
Sample Preparation Low protein yield from source Inefficient cell disruption or lysis [2] Optimize homogenization (e.g., bead beating, sonication) [2]; Verify lysis buffer compatibility [2].
Rapid sample degradation Protease activity [2] [3] Always use protease inhibitor cocktails; Keep samples on ice [2] [3].
Target protein instability Multiple freeze-thaw cycles [2] Aliquot lysates before storage at -80°C [2] [3].
Extraction & Solubility Poor this compound solubility Suboptimal solvent or buffer conditions Screen different lysis buffers (e.g., RIPA, non-denaturing) [3]; Adjust detergent concentrations (e.g., Triton X-100) [2].
Target lost in insoluble fraction Incomplete extraction [2] Use zwitterionic detergents (e.g., CHAPS) or urea to break protein-protein interactions [2].
General Process Inconsistent results Unstandardized protocol across lab members Create and adhere to a detailed, step-by-step Standard Operating Procedure (SOP).

Core Purification Protocol

This general protocol for protein purification from cell culture can be adapted for this compound extraction [3].

Materials Required:

  • Your sample (e.g., Beauveria culture)
  • Lysis Buffer (e.g., RIPA or non-denaturing buffer)
  • Protease Inhibitor Cocktail
  • PBS (Phosphate Buffered Saline)
  • Dithiothreitol (DTT)
  • Loading Buffer
  • BCA or Bradford Assay Kit

Steps:

  • Preparation: Prepare ice-cold lysis buffer supplemented with protease inhibitors [3].
  • Harvesting: For suspension cells, wash cells twice with PBS by centrifuging at 100–500 x g for 5 minutes at 4°C. For adherent cells, detach them first [3].
  • Lysing: Resuspend the cell pellet in lysis buffer. Incubate for 10 minutes at 4°C with rocking [3].
  • Sonication: Sonicate the suspension to ensure complete cell lysis. Note that time and intensity require optimization for your specific equipment [3].
  • Clarification: Centrifuge the lysate at 14,000–17,000 x g for 5-10 minutes at 4°C to pellet insoluble debris. Transfer the supernatant (your crude extract) to a fresh tube kept on ice [3].
  • Quantification: Determine the protein concentration of your lysate using a Bradford or BCA assay [3].
  • Storage: Aliquot the lysate into fresh tubes, dilute with loading buffer containing DTT to a final concentration of 1-2 mg/mL, and store at -80°C until use [3].

Experimental Workflow Visualization

The following diagram illustrates the logical path for diagnosing and addressing low this compound recovery, integrating the troubleshooting guide and protocol above.

G Start Start: Low Purification Recovery P1 Check Sample Preparation Start->P1 P2 Evaluate Extraction & Solubility Start->P2 P3 Review Process Consistency Start->P3 Sol1 Optimize homogenization and lysis buffer P1->Sol1 Low yield Sol2 Add protease inhibitors and work on ice P1->Sol2 Sample degradation Sol3 Aliquot and avoid freeze-thaw cycles P1->Sol3 Target instability Sol4 Screen different buffers and detergents P2->Sol4 Poor solubility Sol5 Use chaotropic agents (e.g., Urea) P2->Sol5 Target in pellet Sol6 Create and follow a detailed SOP P3->Sol6 Inconsistent results

References

tenellin solubility stability issues solutions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Stability: Core Challenges

For a drug development professional, the core issues with a compound like tenellin can be framed as follows:

  • Poor Aqueous Solubility: A compound must be in solution to be bioavailable. This compound is described as a fungal metabolite, and such compounds often fall into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or IV (low solubility, low permeability) [1] [2]. Overcoming this is a primary hurdle for efficacy.
  • Instability in Formulation: The compound may degrade over time or under specific conditions (e.g., pH, temperature, light), leading to loss of potency and potential formation of toxic impurities. Identifying the root cause of instability is the first step toward a solution.

Solubility Enhancement Techniques

The table below summarizes key methods to improve the solubility of poorly water-soluble Active Pharmaceutical Ingredients (APIs) like this compound.

Method Technology/Method Key Principle Applicability to this compound (Research Considerations)
API Physical Modification Nanomilling [2] Reduces particle size to nanoscale, increasing surface area for dissolution. High. A top-down, scalable process. Requires stabilizers to prevent aggregation/Ostwald ripening [2].
Solid Dispersions (Spray Drying/Hot Melt Extrusion) [1] [2] Disperses API in a polymer matrix to create a high-energy, amorphous form. High. Can significantly enhance dissolution rate. Stability of the amorphous form must be monitored [2].
Co-crystals [2] Forms a new crystal structure with a co-former to improve properties. To be tested. Does not require ionization, making it suitable for non-ionizable APIs [2].
API Chemical Modification Salt Formation [1] [2] Converts the API into a salt using a counterion. Only applicable if this compound has an ionizable functional group. The choice of counterion is critical [2].
Encapsulation Micelles/Liposomes [2] Uses surfactants or phospholipids to encapsulate hydrophobic APIs in a hydrophilic outer shell. High for micelles if this compound is hydrophobic. Liposomes can carry both water- and oil-soluble drugs [2].
Solid-Lipid Nanoparticles (SLNs) [2] Submicron particles of solid lipids as a delivery vehicle. High. Generally recognized as safe (GRAS) and can handle various APIs [2].
Inclusion Complexes β-Cyclodextrins [2] Forms a water-soluble complex by entrapping the API molecule in a hydrophobic cavity. To be tested. Effective for many small molecules and can enhance absorption [2].

Initial Solvent Screening: A product page for this compound indicates it is soluble in DMF, DMSO, Ethanol, and Methanol [3]. This provides a starting point for laboratory handling and for methods requiring the compound to be first dissolved in a solvent.

Experimental Protocol: Nanomilling

Here is a detailed methodology for media milling, a common top-down approach to produce nanosuspensions [1] [2].

Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound (API)
  • Stabilizer(s) (e.g., Polymers: HPMC, PVP K30; Surfactants: Poloxamer 407, Tween 80, SLS)
  • Purified Water
  • Milling media (e.g., zirconium oxide or ceramic beads, 0.3-0.6 mm diameter)
  • High-energy mill (e.g., planetary ball mill or bead mill)

Procedure:

  • Preparation of Stabilizer Solution: Dissolve the selected stabilizer(s) in purified water using a magnetic stirrer to form a homogeneous solution.
  • Pre-mixing: Add this compound powder to the stabilizer solution. Use a high-shear mixer to create a coarse pre-suspension for approximately 5-10 minutes.
  • Loading: Transfer the coarse suspension and the milling media into the milling chamber. The chamber is typically filled 50-70% with milling media.
  • Milling Process: Run the mill for a predetermined time (e.g., 2-8 hours) or until the target particle size is achieved. Control the temperature with a cooling jacket if available.
  • Separation: After milling, separate the nanosuspension from the milling media using a sieve.
  • Characterization:
    • Particle Size Analysis: Determine the mean particle size (D50) and size distribution (e.g., D90) using dynamic light scattering (DLS).
    • Saturation Solubility: Measure the saturation solubility of the nanosuspension and compare it to the raw API using a shake-flask method [1].
    • In-vitro Dissolution: Perform a dissolution study to compare the dissolution rate of the nanosuspension against raw this compound.

Stability Troubleshooting Guide

This guide helps diagnose and address common stability issues.

1. Problem: Visible or Sub-visible Particle Formation Over Time

  • Possible Cause: Ostwald Ripening - the dissolution of small particles and re-deposition onto larger ones, leading to crystal growth [2].
  • Investigation & Solution:
    • Root Cause Analysis: Use techniques like Fourier-transform infrared (FTIR) spectroscopy or Raman microscopy to identify the chemical composition of the particles [4].
    • Solution: Optimize the type and concentration of stabilizers. A well-adsorbed stabilizer can create a physical barrier to prevent particle growth [2].

2. Problem: Chemical Degradation of this compound

  • Possible Cause: Susceptibility to hydrolysis, oxidation, or photodegradation.
  • Investigation & Solution:
    • Forced Degradation Studies: Expose this compound solution/solid to stress conditions (acid, base, oxidant, heat, light) to identify degradation pathways and products.
    • Solution:
      • pH Adjustment: If this compound is ionizable, modifying the pH of the liquid formulation can enhance stability [1] [2].
      • Lyophilization: Convert a liquid nanosuspension into a solid powder (lyophilizate) for long-term storage [2].
      • Use of Antioxidants: Include antioxidants in the formulation if oxidation is the primary pathway.

3. Problem: Physical Instability of Nanosuspension (Aggregation)

  • Possible Cause: Inadequate stabilization, leading to high surface energy of nanoparticles.
  • Investigation & Solution:
    • Characterization: Monitor particle size and zeta potential (a measure of surface charge) over time. A high zeta potential (typically > ±30 mV) indicates a stable, non-aggregating system.
    • Solution: Screen different stabilizers and combinations. Non-ionic surfactants like Poloxamer 407 can provide effective steric stabilization [1].

The following workflow outlines a systematic approach to troubleshooting this compound's stability based on the principles above:

G Start Observed Stability Issue Analysis Characterize the Problem Start->Analysis A1 Particle Size Growth? Analysis->A1 A2 Chemical Degradation? Analysis->A2 A3 Particle Aggregation? Analysis->A3 P1 Probable Cause: Ostwald Ripening A1->P1 Yes S2 Solution: Lyophilization, pH adjustment, Antioxidants A1->S2 No P2 Probable Cause: Hydrolysis/Oxidation A2->P2 Yes S3 Solution: Stabilizer Screening, Zeta Potential Control A2->S3 No S1 Solution: Optimize Stabilizer Type & Concentration A3->S1 No P3 Probable Cause: High Surface Energy A3->P3 Yes P1->S1 P2->S2 P3->S3

Key Considerations for Method Selection

When choosing a solubility enhancement method, consider the target product profile:

  • Route of Administration: Oral formulations may favor nanomilling or solid dispersions, while injectables may use nanomilling or liposomes [2].
  • Required Dose: High-dose drugs are good candidates for nanomilling, which can achieve high API concentrations (5-40% w/w) [2].
  • Scalability: Techniques like nanomilling and hot melt extrusion are known for being reproducible and scalable to commercial manufacturing [2].

References

enhancing tenellin production metabolic engineering

Author: Smolecule Technical Support Team. Date: February 2026

Tenellin Biosynthesis Pathway

The following diagram illustrates the core this compound biosynthetic pathway in Beauveria bassiana, based on the latest research [1] [2]:

G PKS_NRPS Hybrid PKS-NRPS (TenS) PretenellinA Prethis compound A PKS_NRPS->PretenellinA ORF1 Cytochrome P450 (ORF1 / TenA) PretenellinA->ORF1 PyridoneCore 2-Pyridone Core (Deoxythis compound) ORF1->PyridoneCore ORF2 Cytochrome P450 (ORF2 / TenB) This compound N-Hydroxylated This compound ORF2->this compound PyridoneCore->ORF2 Start Start Start->PKS_NRPS

Key Genetic Targets & Engineering Strategies

This table summarizes the core genes and current metabolic engineering strategies for enhancing this compound production [1] [2].

Gene / Locus Encoded Enzyme / Protein Function in Pathway Proposed Engineering Strategy
tenS (ORF4) Hybrid Polyketide-Nonribosomal Peptide Synthetase (PKS-NRPS) Catalyzes the synthesis of the acyltetramic acid precursor, Prethis compound A [2]. Overexpression; Domain swapping with related PKS-NRPS systems (e.g., from bassianin) to generate new analogs and potentially improve flux [1].
tenA (ORF1) Cytochrome P450 Oxidase Catalyzes an oxidative ring expansion of Prethis compound A to form the 2-pyridone core structure (deoxythis compound) [2]. Co-overexpression with tenS to ensure efficient conversion of the initial precursor and avoid shunt product formation.
tenB (ORF2) Cytochrome P450 Monooxygenase Responsible for the selective N-hydroxylation of the 2-pyridone core to form the final this compound molecule. Cannot hydroxylate acyltetramic acids [2]. Overexpression to drive completion of biosynthesis, especially if precursor pools are increased.
ORF3 trans-acting Enoyl Reductase Works with TenS in the synthesis of Prethis compound A [2]. Ensure functional co-expression with tenS in heterologous hosts.
Heterologous Host - A non-native organism used for production. Use engineered Aspergillus oryzae for high-yield production and expression of hybrid systems [1].

Detailed Experimental Protocols

Protocol 1: Pathway Elucidation via Gene Knockout

This method is used to confirm the function of specific genes in the this compound biosynthetic cluster [2].

  • Knockout Construct Design: Design a DNA cassette for targeted gene replacement. The cassette should contain a selectable marker (e.g., a hygromycin resistance gene) flanked by ~1 kb genomic sequences homologous to the regions up- and downstream of the target gene (e.g., tenA or tenB).
  • Transformation: Introduce the linear knockout construct into wild-type Beauveria bassiana protoplasts using standard techniques like PEG-mediated transformation.
  • Mutant Selection: Select transformants on medium containing the appropriate antibiotic (e.g., hygromycin).
  • Mutant Verification: Confirm gene deletion via PCR and Southern blot analysis.
  • Metabolite Profiling:
    • Cultivate the verified mutant and the wild-type strain in parallel.
    • Extract metabolites from the culture broth and mycelia with an organic solvent like ethyl acetate.
    • Analyze the extracts using HPLC-MS.
    • Expected Outcome: A tenA knockout should accumulate Prethis compound A and lack this compound. A tenB knockout should accumulate deoxythis compound (the 2-pyridone core without N-hydroxylation) [2].
Protocol 2: Combinatorial Biosynthesis via Domain Swapping

This advanced protocol generates new this compound analogs and can explore synergies with related pathways [1].

  • Vector Construction:
    • Clone the entire ten biosynthetic gene cluster, or key parts like tenS, into a suitable expression vector for a heterologous host.
    • Alternatively, engineer hybrid genes by swapping specific domains (e.g., ketosynthase or acyltransferase domains) between tenS and the PKS-NRSS from the related bassianin pathway.
  • Heterologous Expression:
    • Transform the constructed vectors into the heterologous host Aspergillus oryzae.
    • Select positive transformants.
  • Screening and Analysis:
    • Culture the transformants in a production medium.
    • Extract and analyze metabolites as in Protocol 1.
    • LC-HRMS is critical for identifying new compounds based on their precise mass and fragmentation patterns.
    • Purify compounds of interest using preparative HPLC for further structural elucidation by NMR.

Troubleshooting FAQ

Q1: My engineered Beauveria bassiana strain shows no this compound production. The pathway seems intact. What could be wrong?

  • Check the regulatory context: The native promoter of the this compound cluster might be silent under your laboratory conditions. Consider using a strong, constitutive promoter to drive the expression of key genes like tenS.
  • Confirm gene functionality in the host: Ensure all genes are correctly expressed and that the host (especially if using a heterologous system like A. oryzae) can provide necessary co-factors, such as those required by the P450 enzymes (TenA and TenB).
  • Look for pathway intermediates: Use HPLC-MS to check for the accumulation of Prethis compound A or deoxythis compound. The presence of Prethis compound A suggests a problem with tenA, while deoxythis compound indicates an issue with tenB [2].

Q2: My heterologous host (A. oryzae) produces this compound, but the yields are low. How can I improve the titer?

  • Optimize gene dosage and balance: Low titers can result from an imbalanced expression of the large PKS-NRPS and the downstream P450s. Use vectors with different copy numbers or promoters of varying strengths to fine-tune the expression of each gene.
  • Engineer the host's metabolism: The host's native metabolism may not supply sufficient precursor molecules (e.g., acetyl-CoA, malonyl-CoA, amino acids). Consider overexpressing endogenous genes to enhance precursor supply.
  • Use a fused protein strategy: For PKS-NRPS systems, research has shown that creating a single fusion protein of subunits can significantly improve the transfer of intermediates and boost production [1].

Q3: I am attempting domain swapping, but the hybrid enzyme is not functional. What should I do?

  • Respect protein domain boundaries: Swaps must occur at structurally rational boundaries to avoid disrupting protein folding. Use known crystal structures of similar enzymes as a guide.
  • Check for compatibility: Not all domains from different synthases are functionally compatible. The swapped domain must properly communicate with the other domains in the new protein context.
  • Verify protein expression: Use Western blotting to confirm that the full-length hybrid protein is being expressed and is stable in the host.

Q4: How can I produce and screen for new this compound analogs on a larger scale?

  • Employ combinatorial biosynthesis: As demonstrated in recent research, co-expressing the this compound pathway with engineered, hybrid PKS-NRPS systems in Aspergillus oryzae is a powerful method to generate a library of novel metabolites in high yields [1].
  • Implement high-throughput screening: Develop an automated workflow using 24- or 96-deep well plates for cultivation, coupled with rapid LC-MS analysis to screen your strain library for the production of new compounds efficiently.

References

Known Interference Mechanisms of Tenellin

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism Experimental Impact & Interfered Processes Key Supporting Evidence
Iron Chelation [1] Alters iron availability; affects processes like fungal virulence, development, and oxidative stress response [1]. Acts as an iron chelator to prevent iron-generated ROS toxicity in Beauveria bassiana [1].
ATPase Inhibition [2] Inhibits key ATP-dependent pumps; interferes with cellular energy metabolism and ion transport [2]. Inhibits Mg2+-, Ca2+-, and Na+/K+-ATPase activities in equone erythrocytes [2].
Cytotoxic Effects [2] Reduces cell viability; confounds results in cell-based assays or toxicity studies [2]. Shows cytotoxic effects on Sf9 and Sf21 insect cell lines [2].

Troubleshooting Guide & FAQs

Here are specific troubleshooting steps to manage tenellin's interference in experiments:

  • Problem: Interference with Metal-Ion Dependent Processes

    • Cause: this compound's iron-chelating property can starve experimental systems of essential iron [1].
    • Solution:
      • Characterize Interference: Run a dose-response curve of this compound to determine the concentration at which interference becomes significant.
      • Supplement with Iron: Add exogenous iron (e.g., FeCl₃, ferric ammonium citrate) to the medium to potentially overcome chelation.
      • Use Inactive Analogs: If available, use structurally similar but functionally inactive analogs of this compound as a negative control.
  • Problem: Inhibition of ATP-Dependent Reactions

    • Cause: this compound non-specifically inhibits various ATPases [2].
    • Solution:
      • Confirm Mechanism: Test if the observed inhibitory effect in your assay is alleviated by adding excess ATP or ATP-generating systems.
      • Alternative Assays: Switch to non-ATP dependent methods if possible.
      • Dialyze or Dilute: If this compound is a residual component from a purification step, consider dialysis or significant dilution to reduce its concentration below the inhibitory threshold.
  • Problem: Unintended Cytotoxicity in Cell-Based Assays

    • Cause: this compound's cytotoxic effects on various cell lines [2].
    • Solution:
      • Determine CC₅₀: Establish the cytotoxic concentration 50 (CC₅₀) for your specific cell line.
      • Use Sub-Toxic Doses: Ensure the working concentration of this compound in your experiments is significantly below the determined CC₅₀.
      • Monitor Viability: Always include concurrent cell viability assays (e.g., MTT, resazurin) when testing this compound's effects.

Experimental Protocol: Validating Iron Chelation Interference

This protocol helps confirm if observed effects are due to this compound's iron-chelating activity [1].

  • Prepare Solutions:

    • Treatment Group: Experimental medium containing this compound at your test concentration.
    • Iron-Supplemented Group: Experimental medium with this compound and a range of Fe³⁺ concentrations (e.g., 10 µM, 50 µM, 100 µM ferric ammonium citrate).
    • Vehicle Control: Medium with only the solvent used to dissolve this compound.
    • Iron Control: Medium with the highest concentration of Fe³⁺ alone.
  • Experimental Setup: Apply the above solutions to your experimental system (e.g., fungal culture, cell line). Perform a minimum of three biological replicates.

  • Analyze Phenotype: Measure the experimental outcome (e.g., growth rate, expression of a target gene, conidiation in fungi).

  • Interpretation: If the phenotype altered by this compound is rescued in a dose-dependent manner by iron supplementation, it strongly indicates that the effect is due to iron chelation.

Pathway & Workflow Visualizations

The following diagrams illustrate the core interference mechanisms and the recommended validation workflow.

This compound's Mechanisms of Experimental Interference

G This compound This compound Iron Chelation Iron Chelation This compound->Iron Chelation ATPase Inhibition ATPase Inhibition This compound->ATPase Inhibition Cytotoxic Effects Cytotoxic Effects This compound->Cytotoxic Effects Alters Fe3+ Availability Alters Fe3+ Availability Iron Chelation->Alters Fe3+ Availability Disrupts Ion Gradients Disrupts Ion Gradients ATPase Inhibition->Disrupts Ion Gradients Reduces Cell Viability Reduces Cell Viability Cytotoxic Effects->Reduces Cell Viability • Oxidative Stress Assays\n• Fungal Development/Virulence\n• Any Fe-dependent Process • Oxidative Stress Assays • Fungal Development/Virulence • Any Fe-dependent Process Alters Fe3+ Availability->• Oxidative Stress Assays\n• Fungal Development/Virulence\n• Any Fe-dependent Process • Cellular Energy Assays\n• Ion Transport Studies\n• Membrane Potential Assays • Cellular Energy Assays • Ion Transport Studies • Membrane Potential Assays Disrupts Ion Gradients->• Cellular Energy Assays\n• Ion Transport Studies\n• Membrane Potential Assays • Cell Proliferation Assays\n• Metabolic Activity Tests\n• Any Long-term Cell Culture • Cell Proliferation Assays • Metabolic Activity Tests • Any Long-term Cell Culture Reduces Cell Viability->• Cell Proliferation Assays\n• Metabolic Activity Tests\n• Any Long-term Cell Culture

Workflow for Diagnosing Iron Chelation Interference

G Start Observed Phenotype with this compound Step1 Hypothesis: Effect caused by Iron Chelation? Start->Step1 Step2 Design Experiment with Iron-Supplemented Groups Step1->Step2 Step3 Measure Phenotype Across All Groups Step2->Step3 Decision Is the effect reversed by iron? Step3->Decision Yes Yes: Iron Chelation Confirmed Decision->Yes Yes No No: Investigate Other Mechanisms (e.g., ATPase Inhibition) Decision->No No

References

scaling up tenellin production bioreactor

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Bioreactor Scale-Up

What is the primary goal of scale-up? The main objective is to reproduce at a large production scale the process performance and product quality that was successfully optimized at a small laboratory scale. This requires recreating the same growth environment for the cells or organisms across different reactor sizes [1].

What are the fundamental scaling parameters? Successful scale-up involves carefully balancing several physical and chemical parameters. The table below summarizes the key parameters and why they are important.

Parameter Description Scale-Up Goal & Challenge
Power per Unit Volume (P/V) The mixing power input per unit liquid volume [1]. Keep constant to maintain similar mixing and shear stress levels. A widely used strategy [1] [2].
Impeller Tip Speed The linear speed at the edge of the impeller. Control to balance mixing efficiency against shear stress which can damage cells [2].
Volumetric Gas Flow (vvm) The volume of gas per unit of liquid per minute. Often kept constant, but can cause issues if used as the sole scaling factor across vastly different scales [2].
Mass Transfer Coefficient (kLa) Measures the rate of oxygen transfer from gas to liquid [2]. Keep constant to ensure consistent oxygen supply for cell growth, which is critical for aerobic processes.
Mixing Time Time required to achieve homogeneity in the bioreactor. Increases with scale; the challenge is to minimize it to prevent gradients in pH, nutrients, and dissolved gases [2].

The relationships between these parameters during scale-up can be visualized in the following workflow.

Start Optimized Lab-Scale Process P1 Constant Power/Volume (P/V) Start->P1 Scale-Up Strategies P2 Impeller Tip Speed Start->P2 Scale-Up Strategies P3 Oxygen Transfer (kLa) Start->P3 Scale-Up Strategies P4 Mixing Time Start->P4 Scale-Up Strategies Outcome1 Consistent Cell Growth P1->Outcome1 Maintains mixing & shear Outcome2 Reduced Cell Damage P2->Outcome2 Controls hydrodynamic stress Outcome3 Stable Metabolism P3->Outcome3 Ensures oxygen supply Outcome4 Uniform Culture P4->Outcome4 Prevents gradients Goal Successful Production Scale Outcome1->Goal Leads to Outcome2->Goal Leads to Outcome3->Goal Leads to Outcome4->Goal Leads to

Troubleshooting Common Scale-Up Issues

Q: Viable cell concentration is lower at large scale compared to the lab-scale process.

  • Possible Cause 1: Inadequate oxygen transfer due to insufficient mixing or aeration. Check if the kLa is consistent with the small-scale model.
  • Solution: Characterize the kLa of both scales and adjust the agitation speed and gas flow rates accordingly. Ensure the sparger (used to introduce air) is properly designed for the larger volume [1] [2].
  • Possible Cause 2: Increased shear stress from different impeller types or higher tip speeds, damaging cells.
  • Solution: Review and adjust the impeller tip speed. Consider using impellers designed for lower shear (e.g., pitch blade instead of Rushton) for sensitive cell lines [2].

Q: The product titer is acceptable, but critical quality attributes change upon scale-up.

  • Possible Cause: Inhomogeneity in the large bioreactor, leading to localized variations in pH, nutrient concentration, or dissolved CO₂.
  • Solution: Optimize mixing to reduce mixing time. Re-evaluate feeding strategies—a continuous or more frequent feeding method might be necessary instead of bolus feeds. Using scale-down models can help identify and fix these issues at a small scale before large-run failures [2].

Q: The process is difficult to transfer between different bioreactor models or types.

  • Possible Cause: Dissimilar geometry (e.g., impeller type, baffles, height-to-diameter ratio) and design between bioreactors can drastically alter cell culture performance [2].
  • Solution: Use a scaling tool that considers multiple parameters (P/V, tip speed, kLa, etc.) to find the "sweet spot" for consistent performance across scales. Whenever possible, use a single range of geometrically similar bioreactors from process development through manufacturing to simplify transfer [2].

Advanced Strategies & Future Trends

To further enhance your scale-up operations, consider these advanced approaches gaining traction in the industry:

  • Digital Twins and Modeling: Using advanced software and "digital twins" to simulate bioprocesses allows you to predict outcomes and optimize parameters in a virtual environment before committing to costly large-scale runs [3].
  • Advanced Process Control: Integrating artificial intelligence (AI) and machine learning with real-time data from smart sensors can help maintain optimal process control, reduce variability, and improve product quality [3].
  • Single-Use Bioreactor Systems: These systems offer greater flexibility, eliminate cross-contamination risks, and reduce the need for cleaning validation. They are particularly advantageous for multi-product facilities and can be scaled out (using multiple reactors in parallel) instead of just scaling up [3] [2].
  • Perfusion Systems: For processes requiring high cell densities, continuous perfusion systems can be more efficient than traditional fed-batch. They constantly supply fresh media and remove waste products, maintaining a stable environment that can be easier to scale [3].

References

iron regulation tenellin biosynthesis control

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Regulation of Tenellin by Iron

The biosynthesis of the 2-pyridone this compound is primarily governed by a specific gene cluster and is intricately linked to the fungal response to iron availability and competition.

Regulatory Component Function & Characteristics Response to Iron & Environment
tenS Gene Cluster [1] Silent polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) cluster under normal lab conditions; biosynthetic machinery for this compound and 15-hydroxythis compound (15-HT). Inductively activated during co-culture with competitor fungi (e.g., Metarhizium robertsii) and under specific iron conditions [1].
tenR Transcription Factor [1] Pathway-specific regulator; overexpression activates the silent tenS cluster and can increase fungal pathogenicity. A key switch for cluster activation, often in response to environmental cues like competition [1].
Biosynthetic Products (this compound & 15-HT) [1] [2] Final 2-pyridone metabolites; function as iron-chelating compounds (siderophores). Chelate and sequester iron, benefiting the producing fungus (Beauveria bassiana) in iron-replete and iron-depleted niches [1] [2].

The relationship between these components can be visualized in the following pathway, which shows how environmental signals lead to this compound production and its ultimate role in iron chelation:

G EnvironmentalStimulus Environmental Stimulus (Competitor Fungus, Iron Stress) tenR Transcription Factor tenR EnvironmentalStimulus->tenR tenS tenS Gene Cluster (PKS-NRPS) tenR->tenS Biosynthesis Biosynthetic Pathway tenS->Biosynthesis TetramicAcid Tetramic Acid Precursor Biosynthesis->TetramicAcid This compound This compound & 15-Hydroxythis compound TetramicAcid->this compound Ring Expansion & Rearrangement IronChelation Iron Chelation This compound->IronChelation BiologicalBenefit Enhanced Niche Competition IronChelation->BiologicalBenefit

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when studying this compound.

Issue Possible Cause Solution / Recommended Action
Silent Gene Cluster tenS cluster not expressed under standard lab conditions [1]. Co-culture with a competitor fungus (e.g., Metarhizium robertsii); overexpress the pathway-specific transcription factor tenR [1].
Low Metabolite Yield Suboptimal expression of biosynthetic machinery; inefficient precursor conversion. Overexpress tenR; investigate feeding putative biosynthetic precursors (e.g., acyl tetramic acids) to cultures [3] [4].
Unexpected Metabolites Activity of tailoring enzymes outside the core gene cluster; spontaneous chemical modifications. Identify and characterize genes like glycosyltransferases-methyltransferases that modify core structures (e.g., site-specific methylglucosylation of 15-HT) [1].

Detailed Experimental Protocols

Protocol 1: Inductive Activation of this compound Biosynthesis via Co-culture

This method is used to activate the otherwise silent tenS gene cluster [1].

  • Preparation: Grow Beauveria bassiana (the this compound producer) and Metarhizium robertsii (the competitor) separately on appropriate solid media.
  • Inoculation: Inoculate both fungi on opposite sides of a fresh Petri dish (e.g., Potato Dextrose Agar), ensuring a gap of about 2-3 cm between the inoculation points.
  • Incubation: Incubate the co-culture plate at the optimal temperature (e.g., 25-28°C) until the mycelia from both strains make contact and form an interaction zone (typically 5-7 days).
  • Extraction: Harvest the mycelial mat from the interaction zone. Soak and extract it with a suitable solvent like ethyl acetate.
  • Analysis: Concentrate the extract and analyze for this compound production using techniques like TLC, HPLC, or LC-MS, comparing against a pure culture of B. bassiana as a control.
Protocol 2: Genetic Overexpression of tenR

A more direct method to activate the cluster is by overexpressing the key regulator [1].

  • Vector Construction: Clone the tenR gene under a strong, constitutive fungal promoter (e.g., gpdA) into a suitable fungal transformation vector.
  • Transformation: Introduce the constructed vector into wild-type B. bassiana protoplasts using standard PEG-mediated transformation.
  • Selection & Screening: Select transformants on appropriate antibiotic plates. Confirm successful integration and expression of tenR via PCR and quantitative RT-PCR.
  • Metabolite Analysis: Culture the positive overexpression strains and analyze extracts as in the co-culture protocol. Overexpression strains typically show significantly higher this compound and 15-HT production, even in axenic culture.
Protocol 3: Assessing the Iron Chelation Activity of this compound

This functional assay verifies the biological role of the produced metabolites [1] [2].

  • Sample Preparation: Purify this compound/15-HT from fungal cultures or obtain a standard. Prepare a solution in a suitable solvent (e.g., methanol or DMSO).
  • Chelation Assay Setup:
    • Prepare a solution of Ferric chloride (FeCl₃) in a buffer.
    • Mix the this compound solution with the FeCl₃ solution and incubate.
    • Include controls: FeCl₃ solution alone and this compound solution alone.
  • Detection & Measurement:
    • Colorimetric Shift: Observe any color change in the test mixture compared to controls.
    • Spectroscopic Analysis: Use UV-Vis spectroscopy to scan for characteristic shifts in absorption peaks upon iron binding.
    • Bioassay: Compare the growth of this compound-producing and this compound-deficient (ΔtenS) fungal strains on media with varying iron levels (replete and depleted) to demonstrate the fitness advantage provided by this compound.

Key Takeaways for Researchers

  • Induction is Key: The tenS cluster is silent under normal conditions. Plan co-culture experiments or genetic manipulation of tenR from the outset to study this compound production [1].
  • Precursor Pathway: The biosynthetic route likely proceeds via a tetramic acid intermediate that undergoes rearrangement and ring expansion to form the 2-pyridone core of this compound [3] [4].
  • Functional Validation: The primary documented role of this compound is iron chelation, which provides a fitness advantage in competitive and iron-fluctuating environments [1] [2].

References

An Overview of the Tenellin Biosynthetic Gene Cluster

Author: Smolecule Technical Support Team. Date: February 2026

The tenellin biosynthetic gene cluster from the fungus Beauveria bassiana is responsible for producing the insecticidal metabolite this compound [1] [2]. The core biosynthetic machinery is a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) [1].

The table below outlines the key genes and their functions within the cluster [1].

Gene Identifier Gene Name Protein Product Function Experimental Evidence
CAL69597.1 tens PKS-NRPS Primary scaffold biosynthesis Other in vivo study [1]
CAL69596.1 tens3 Hypothetical protein Scaffold biosynthesis Other in vivo study [1]
CAL69595.1 tens2 Hypothetical protein Tailoring Gene knock-out [1]
CAL69594.1 tens1 Hypothetical protein Tailoring Gene knock-out [1]

Site-Directed Mutagenesis Protocol

To study gene function in a cluster like the this compound BGC, precise genetic modifications are essential. The following one-step protocol is highly efficient for single-site, multi-site, insertion, and deletion mutagenesis [3].

Key Principles

This method improves on the standard QuikChange by using primers with extended non-overlapping sequences at their 3' ends. This design increases amplification efficiency and allows for a wider range of mutations [3].

Primer Design Scheme

The success of this protocol hinges on proper primer design [3]:

  • Non-overlapping sequences: The 3' ends of the primer pair must have longer non-complementary sequences.
  • Melting Temperature (Tm): The Tm of the non-overlapping sequences (Tm_no) should be 5-10°C higher than the Tm of the primer-primer complementary sequences (Tm_pp).
  • Mutation placement: The desired mutation can be placed in either the complementary or non-overlapping region of the primer.
Step-by-Step Procedure
  • Primer Design: Design forward and reverse mutagenic primers according to the scheme above.
  • PCR Amplification:
    • Reaction Mix: 1–10 ng of plasmid DNA template, 125 ng of each primer, 200 µM of each dNTP, 2.5 U of Pfu DNA polymerase in 1x supplied reaction buffer.
    • Thermal Cycling:
      • 95°C for 2 minutes (initial denaturation)
      • 25 cycles of:
        • 95°C for 30 seconds (denaturation)
        • 55–65°C for 30 seconds (annealing - optimize based on Tm_no)
        • 68°C for 2–12 minutes (extension - 2 minutes/kb of plasmid length)
      • 68°C for 12 minutes (final extension)
  • Template Digestion: Add 1 µL of DpnI restriction enzyme directly to the PCR tube and incubate at 37°C for 1–2 hours to digest the methylated parental DNA template.
  • Transformation: Transform 1–5 µL of the DpnI-treated DNA into competent E. coli cells using your standard method.
  • Screening: Pick transformant colonies and screen for the desired mutation by plasmid DNA sequencing.

Troubleshooting Common Mutagenesis Issues

Problem: Low or no yield of PCR product.

  • Cause: Inefficient primer annealing or extension.
  • Solution: Verify primer design, ensuring a high Tm_no and low Tm_pp. Increase the amount of template DNA (up to 10 ng). Optimize the annealing temperature and increase the number of PCR cycles to 30 [3].

Problem: High background of non-mutated plasmids after transformation.

  • Cause: Incomplete digestion of the parental DNA template by DpnI.
  • Solution: Ensure an adequate amount of DpnI is used and the digestion is performed for the full duration. Using a minimal amount of template DNA (as low as 1 ng) in the PCR reaction can significantly improve DpnI digestion efficiency [3].

Problem: Unwanted secondary mutations in the final plasmid.

  • Cause: Non-specific binding of primers or PCR-induced errors.
  • Solution: Use a high-fidelity DNA polymerase like Pfu. Verify the entire sequence of the mutated gene in several clones to identify and discard those with random errors [3].

Experimental Workflow for Gene Cluster Analysis

The following diagram illustrates a logical workflow for functionally characterizing a biosynthetic gene cluster like the this compound cluster, from identification to heterologous expression. Heterologous expression in a host like Aspergillus oryzae is a powerful technique for activating and studying silent gene clusters or those from hard-to-culture fungi [4] [5].

Start Start: Identify Target Gene Cluster A Bioinformatic Analysis (e.g., antiSMASH) Start->A  Genome Sequencing B Design Mutagenic Primers A->B  Select Target Gene C Perform Site-Directed Mutagenesis B->C  Protocol D Transform & Sequence Mutant Plasmid C->D  DpnI Digestion E Heterologous Expression in Aspergillus oryzae D->E  Plasmid Ready F Extract & Analyze Metabolites (LC-MS) E->F  Culture End Compare Products to Wild-Type Cluster F->End  Structural Data

References

elicitors enhance tenellin fungal production

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts for Enhancement Strategies

The table below outlines the key information found on tenellin and the general strategy of elicitation.

Aspect Key Information Relevance to this compound Production
This compound Function Acts as an iron chelator (siderophore) in Beauveria bassiana to prevent iron-generated reactive oxygen species (ROS) toxicity [1]. Suggests that iron availability and oxidative stress in the culture are key factors to manipulate via elicitation.
General Elicitation A widely used yield-enhancement strategy in plant and fungal cell cultures; involves adding biotic/abiotic molecules to trigger defense responses and secondary metabolism [2] [3]. Provides a proven framework; strategies successful for metabolites like podophyllotoxin [2] or hypocrellin [3] can be adapted for this compound.
Biotic Elicitors Preparations from symbiotic or pathogenic fungi (e.g., Piriformospora indica) [2]. Indicates that fungal cell wall components or extracts from competing microbes could be effective elicitors for this compound.
Critical Parameters Elicitor concentration and time of incubation are crucial and must be optimized for each system [2]. Highlights that a standardized experimental plan is needed to find the optimal conditions for your specific Beauveria bassiana strain.

Designing Your Elicitation Experiment

Since a direct protocol is not available, you can use the following workflow to systematically develop and optimize your own process. The diagram below outlines the key stages of this experimental planning.

G Start Define Experimental Goal P1 1. Select Elicitors Start->P1 P2 2. Prepare Stock Solutions P1->P2 Note1 Biotic: Fungal cell walls (Yeast extract, chitin) Abiotic: Metal ions (Fe²⁺/Fe³⁺), ROS agents (H₂O₂) P1->Note1 P3 3. Design Treatment Matrix P2->P3 Note2 Filter sterilize abiotic solutions. Prepare fresh or store frozen. P2->Note2 P4 4. Apply Elicitors P3->P4 Note3 Test multiple concentrations and time points. Use sufficient replicates. P3->Note3 P5 5. Harvest & Analyze P4->P5 Note4 Add elicitor at different growth phases (e.g., early or mid-log phase). P4->Note4 End Evaluate Data & Iterate P5->End Note5 Extract metabolite. Measure this compound yield via HPLC/LC-MS. Record biomass. P5->Note5

Step 1: Select and Prepare Elicitors

Based on this compound's role in iron homeostasis and oxidative stress [1], consider these elicitor types:

  • Biotic Elicitors: Yeast extract, chitin, or polysaccharides from other fungi. These simulate a natural microbial threat.
  • Abiotic Elicitors: Manipulate the culture environment based on this compound's function.
    • Metal Ions: Fe²⁺ or Fe³⁺ salts (e.g., FeSO₄, FeCl₃) to directly perturb iron balance.
    • Oxidative Stressors: Low, sub-lethal concentrations of H₂O₂ or menadione.
Step 2: Plan Your Experimental Matrix

Simultaneously optimize the two most critical parameters [2] in a single experiment:

  • Elicitor Concentration: Test a wide range (e.g., 0.1 mM to 5 mM for metal ions; 0.01% to 0.1% for yeast extract).
  • Time of Addition & Harvest: Add the elicitor at different growth phases (e.g., early log phase vs. mid-log phase) and harvest cultures at multiple time points post-elicitation (e.g., 24h, 48h, 72h, 96h).
Step 3: Execute and Analyze
  • Controls: Always include an untreated control flask for each harvest time point.
  • Replication: Run each condition in triplicate to ensure statistical significance.
  • Analysis: Use HPLC or LC-MS to quantitatively measure this compound yield. Normalize the final this compound concentration to the dry cell weight for accurate comparison.

Potential Troubleshooting FAQs

While specific guides for this compound are unavailable, you can address common challenges in elicitation experiments with these principles.

  • Q1: My elicitation treatment completely inhibited fungal growth. What should I do?

    • A: The elicitor concentration is likely too high. Perform a dose-response assay to find a sub-lethal concentration that induces a defense response without stopping growth. Start with lower concentrations and gradually increase.
  • Q2: I see no significant change in this compound production after elicitation. Why?

    • A: This is common. systematically check:
      • Elicitor Type: The chosen elicitor may not be a relevant signal for your specific fungus strain. Screen different types of biotic and abiotic elicitors.
      • Timing: The elicitor might have been added at the wrong physiological stage. Try adding at the transition from primary to secondary metabolism.
      • Strain Variability: Different strains of Beauveria bassiana may have varying responsiveness. Test multiple strains if available.

Navigating Current Knowledge Gaps

The scarcity of direct information on this compound elicitation indicates a genuine research opportunity. To move forward, I suggest:

  • Broadening Your Search: Look for research on eliciting other siderophores or secondary metabolites in Beauveria bassiana and related fungi. The principles will be highly transferable.
  • Empirical Testing: Given the lack of predefined protocols, your most reliable path is the systematic experimental approach outlined above. The first step is to establish a baseline and then iteratively optimize.

References

co-culture strategies tenellin yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Co-culture Strategy Overview

Co-culture involves cultivating two or more microorganisms together to mimic competitive natural environments [1]. This competition can activate silent or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed in standard single-strain (axenic) cultures, leading to the production of new or increased amounts of specialized metabolites [1].

The table below summarizes the main categories of microbial interactions in co-culture and their potential outcomes.

Interaction Type Mechanism Potential Outcome for Metabolite Production
Antagonism One organism inhibits or harms another through chemical warfare. Induction of novel antimicrobial or antifungal compounds [1].
Competition Multiple strains compete for limited resources. Activation of pathways for defensive or offensive metabolites [1].
Mutualism/Cooperation Interaction is beneficial for all involved strains. Enhanced growth, sporulation, or synergistic production of metabolites [1].

Experimental Co-culture Setups

You can implement co-culture strategies using different physical setups, each with advantages and considerations. The workflow generally begins with establishing a monoculture before moving to various co-culture configurations for analysis.

G start Start: Monoculture Fermentation (Strain A & B separately) m1 Direct Co-culture (Physical contact) start->m1 m2 Indirect Co-culture (Shared medium, no contact) start->m2 m3 Separated Co-culture (Using permeable barrier) start->m3 analysis Metabolite Extraction & Analysis (Compare with monocultures) m1->analysis m2->analysis m3->analysis

The following table details the common experimental setups you can use.

Setup Method Description Key Considerations
Direct Mixed Fermentation [1] [2] Two or more microbial strains are inoculated and grow together in the same flask or plate. Allows for full physical contact and molecular exchange. Can be difficult to deconvolute which organism produces which metabolite.
Indirect (Separated) Co-culture [1] [2] Strains are grown in the same culture vessel but are physically separated by a permeable membrane or compartment. Permits exchange of diffusible signals and metabolites without physical contact. Helps identify soluble inducing factors.
Volatile-Mediated Co-culture [1] Strains are grown on separate agar plates within the same sealed container, allowing only airborne molecules to be exchanged. Specifically tests for induction via volatile organic compounds (VOCs).

Key Experimental Parameters to Optimize

Success in co-culture experiments depends on optimizing several variables [1] [2]. Systematic optimization of these parameters is crucial, as there is no universal formula.

  • Strain Selection: Choose partners based on taxonomic distance (often phylogenetically distant strains interact more strongly) or ecological context (e.g., strains known to coexist in a niche) [1].
  • Inoculation Parameters: This includes the ratio in which the strains are inoculated and the timing of inoculation (simultaneously or staggered) [2].
  • Culture Conditions: The medium composition is a critical factor. Using a nutrient-limited medium can enhance competitive interactions. The physical format (liquid vs. solid agar) can also significantly influence the outcome [1].
  • Fermentation Duration: The length of co-cultivation can affect metabolite production, as some compounds are only induced in late stationary phase [1].

Common Challenges & Troubleshooting

The table below outlines common problems and potential solutions based on co-culture principles.

Problem Possible Cause Troubleshooting Steps

| No change in metabolic profile compared to monoculture. | The chosen partner does not elicit a competitive response; conditions are too rich. | • Screen different microbial partners. • Use nutrient-poorer media (OSMAC approach) [1]. • Test volatile-mediated co-culture. | | One strain overgrows the other completely. | High virulence or growth rate of one partner. | • Optimize the inoculation ratio in favor of the weaker strain. • Use a staggered inoculation, allowing the slower strain to establish first [2]. | | Cannot identify the source of the new metabolite. | In a direct mixed culture, both organisms are present. | • Employ separated co-culture to isolate soluble factors [2]. • Analyze the monocultures and co-culture extracts comparatively with LC-MS. | | Results are not reproducible. | Slight variations in inoculation density, medium batch, or aeration. | • Standardize all protocols meticulously. • Use cryo-preserved starter cultures. • Ensure consistent fermentation vessel fill volumes. |

A Workflow for Systematic Screening

For a structured research approach, you can adapt the following workflow. Its corresponding diagram illustrates the iterative process of setting up cultures, analyzing results, and scaling up successful conditions.

G p1 Design Co-culture (Select strains, method, media) p2 Small-Scale Setup (e.g., 24-well plates) p1->p2 p3 Metabolite Analysis (e.g., HPLC, LC-MS) p2->p3 p4 Data Analysis & Hit Identification p3->p4 p4->p1 Feedback for further optimization p5 Scale-Up & Optimization (e.g., in bioreactors) p4->p5

Key Takeaways and Next Steps

  • Core Principle: Co-culture is a powerful "genetic-independent" method to awaken silent biosynthetic pathways by recreating microbial competition [1].
  • No One-Size-Fits-All: Success requires empirical testing and optimization of strains, methods, and conditions.
  • Systematic Approach is Key: A structured workflow from small-scale screening to scale-up is essential for reproducible results.

References

Chemical Profile and Core Mechanisms at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Tenellin Beauvericin
Chemical Class PKS-NRPS-derived 2-pyridone [1] Cyclic hexadepsipeptide (enniatin family) [2] [3]
Primary Known Mechanism Iron chelation; antioxidant [4] Ionophoric activity; cation transporter (especially Ca²⁺) [2] [3]

| Key Biological Activities | - Antibiofilm (vs. S. aureus) [1]

  • Cytotoxic [1]
  • Iron homeostasis [4] | - Antibacterial & Antifungal [2]
  • Cytotoxic & Anticancer [2]
  • Immunomodulatory [5] [6]
  • Anti-melanogenesis [7] |

Detailed Biological Activities and Experimental Data

The following table summarizes key experimental findings, including test systems and quantitative results where available.

Compound Activity Experimental Model / Key Findings [1]
This compound Antibiofilm Against Staphylococcus aureus; Protothis compound D was most prominent.
Cytotoxic Against various cancer cell lines; This compound (4) was most potent.
Iron Chelation In Beauveria bassiana; acts as an iron chelator to prevent ROS toxicity [4].
Beauvericin Antifungal Potentiator Synergizes with azole drugs against resistant Candida by inhibiting multidrug efflux and TOR signaling [8].
Cytotoxic / Anticancer Induces apoptosis in various cancer cell lines (e.g., leukemia, lung, colon) via Ca²⁺-mediated oxidative stress and mitochondrial pathway [2].

| | Immunomodulatory | - Immunosuppressive: Ameliorates murine colitis by inhibiting activated T-cells via PI3K/Akt pathway downregulation [6].

  • Immunostimulatory: Activates dendritic cells via TLR4 pathway, elevating IL-12 and CD86 [5]. | | | Anti-melanogenesis | Inhibits melanin synthesis in B16F10 cells and human melanocytes by downregulating cAMP/PKA/CREB and LXR-α/p38 MAPK pathways [7]. |

Mechanisms of Action: Signaling Pathways

The biological effects of these compounds are mediated through complex interactions with cellular signaling pathways. The diagrams below summarize the key mechanisms for Beauvericin's immunostimulatory and anti-melanogenesis activities.

g1 BEA Beauvericin (BEA) TLR4 TLR4 Receptor BEA->TLR4 MyD88 MyD88 Adaptor TLR4->MyD88 TRIF TRIF Adaptor TLR4->TRIF NFkB NF-κB Activation MyD88->NFkB TRIF->NFkB Cytokines ↑ Pro-inflammatory Cytokines (IL-12, IL-6, TNF) NFkB->Cytokines Costim ↑ Co-stimulatory Molecules (CD86, CD40) NFkB->Costim DC Dendritic Cell (DC) Activation Cytokines->DC Costim->DC

  • Beauvericin Immunostimulatory Pathway: This diagram illustrates how Beauvericin activates dendritic cells by binding to the TLR4 receptor, triggering both MyD88 and TRIF adaptor proteins, leading to NF-κB activation and subsequent expression of cytokines and co-stimulatory molecules [5].*

g2 BEA2 Beauvericin (BEA) LXR Upregulation of LXR-α BEA2->LXR cAMP Suppression of cAMP/PKA/CREB Signaling BEA2->cAMP p38 Inhibition of p38 MAPK LXR->p38 MITF Downregulation of MITF cAMP->MITF p38->MITF MelaninGenes Downregulation of Melanogenic Enzymes (Tyrosinase, TRP1, TRP2) MITF->MelaninGenes Melanin Inhibition of Melanin Production MelaninGenes->Melanin

  • Beauvericin Anti-Melanogenesis Pathway: This diagram shows the dual pathway through which Beauvericin inhibits melanin synthesis: by suppressing the cAMP/PKA/CREB pathway and upregulating LXR-α to inhibit p38 MAPK, both leading to downregulation of the master transcription factor MITF and its target melanogenic enzymes [7].*

Research Implications and Considerations

  • This compound is an emerging compound with preliminary intriguing activities, particularly in combating biofilms, a major challenge in antimicrobial therapy. Its iron-chelating property also suggests a role in managing oxidative stress [1] [4].
  • Beauvericin displays remarkable polypharmacology, affecting multiple targets. Its ability to simultaneously target drug resistance and morphogenesis in fungi and to exert selective immunomodulation makes it a compelling but complex candidate for drug development [8] [5] [6].
  • Toxicological Profile: Beauvericin is a known mycotoxin with cytotoxic effects and is a common contaminant in cereals. Any therapeutic development must carefully address its toxicity, although its potent bioactivities at sub-cytotoxic concentrations offer promising avenues [2] [3].

References

tenellin structure-activity relationship among congeners

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity Data of Tenellin Congeners

Compound Name Cytotoxic Activity (IC₅₀ or CC₅₀) Antibiofilm Activity (Inhibition of S. aureus biofilm formation) Key Structural Features
Prethis compound C (1) [1] Data not fully reported in source [1] Data not fully reported in source [1] New congener; specific structure not detailed [1]
Protothis compound D (2) [1] Data not fully reported in source [1] Most prominent activity [1] Specific structure not detailed [1]
This compound (4) [1] Potent activity across tested cell lines [1] Not the most prominent [1] 2-pyridone core [1]
Other Derivatives (3, 5, 6) [1] Varying effects [1] Varying effects [1] -

Experimental Methodology

The experimental data in the table above was generated using standardized protocols. Here are the key methodologies from the study [1].

  • Fermentation and Isolation: The fungus Beauveria neobassiana was fermented in a liquid medium. The secondary metabolites were then isolated from this culture using preparative high-performance liquid chromatography (HPLC) [1].
  • Structure Elucidation: The chemical structures of the isolated compounds were determined using 1D and 2D nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) [1].
  • Bioactivity Assays:
    • Cytotoxic Activity: The antiproliferative effects of the compounds were evaluated against a panel of cancer cell lines. The results are typically reported as IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth [1].
    • Antibiofilm Activity: The compounds were tested for their ability to inhibit biofilm formation by Staphylococcus aureus [1].
  • SAR Analysis: The biological data for all isolated compounds were compared to propose preliminary structure-activity relationships, linking specific structural changes to changes in observed activity [1].

Biosynthetic Pathway and Core Structure

Tenellins are synthesized by the entomopathogenic fungus Beauveria bassiana via a PKS-NRPS (Polyketide Synthase-Nonribosomal Peptide Synthetase) hybrid system [2]. This biosynthetic pathway produces the core structure from which various congeners are derived. The following diagram illustrates the logical relationship between the core structure, its derivatives, and their associated biological activities.

Core This compound Core Structure Pyr 2-pyridone core Core->Pyr Den Dienone side chain Core->Den C4 This compound Pyr->C4  Congeners   C2 Protothis compound D Den->C2  Congeners   C1 Prethis compound C Varying Varying bioactivities C1->Varying Biofilm Strong antibiofilm activity C2->Biofilm Cytotoxic Potent cytotoxic activity C4->Cytotoxic C3 Derivative 3 C3->Varying C5 Derivative 5 C5->Varying C6 Derivative 6 C6->Varying

Key Structure-Activity Relationship Insights

  • The 2-pyridone core is critical for potent cytotoxic activity, as demonstrated by this compound (4) [1].
  • Subtle modifications on the core structure, as seen in protothis compound D (2), can significantly enhance antibiofilm activity while reducing cytotoxicity [1].
  • The study concluded that different structural parts of the molecule are responsible for different activities, allowing for the future design of analogs with selected properties [1].

Research and Development Workflow

For researchers aiming to explore this compound SAR further, the following workflow outlines the key steps from discovery to application, based on current scientific approaches.

Start Strain Fermentation (Beauveria neobassiana) A Compound Isolation (Preparative HPLC) Start->A B Structure Elucidation (NMR, HR-ESI-MS) A->B C Bioactivity Screening (Cytotoxic, Antibiofilm) B->C D SAR Analysis C->D E Combinatorial Biosynthesis (Heterologous Expression, Domain Swapping) D->E F Rational Drug Design D->F

This guide synthesizes the most current experimental data available on this compound SAR. The field is advancing, particularly through biosynthetic engineering, which promises to generate novel analogs for future SAR studies [2].

References

tenellin vs oosporein Beauveria bassiana metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profiles & Biological Activities

The table below summarizes the core characteristics and functions of Tenellin and Oosporein.

Feature This compound Oosporein
Chemical Class 2-Pyridone [1] Dibenzoquinone (red pigment) [2] [1]
Biosynthetic Pathway Polyketide Synthetase (PKS) [3] Polyketide Synthetase (PKS) gene cluster [1]
Reported Biological Activities Insecticidal activity [2] [3] Antimicrobial (antibacterial & antifungal), insecticidal, immunosuppressive, cytotoxic (inhibits tumor cell proliferation) [2]
Primary Role in Virulence Contributes to insecticidal activity [2] Evasion of host insect immune system; inhibits microbial competitors after host death [1]
Quantitative Data in Infected Host Detected, but not a major metabolite (concentration not specified) [3] [4] Not listed among main metabolites in infected Tenebrio molitor larvae [4]

Experimental Analysis Protocols

Recent research uses advanced techniques to study these metabolites. The following workflow is adapted from a 2023 study that established a rapid method for analyzing eight B. bassiana metabolites, including this compound and Oosporein [3] [4].

G start Start: B. bassiana-infected Tenebrio molitor larvae step1 Homogenization in 70% Ethanol start->step1 step2 Ultrasonic-assisted Extraction (30 minutes) step1->step2 step3 Analysis via UPLC-Q-Orbitrap Mass Spectrometry step2->step3 step4 Detection and Quantification of Metabolites step3->step4

Key Aspects of the Protocol [3] [4]:

  • Sample Preparation: Infected insect larvae are ground and extracted using 70% ethanol, followed by a 30-minute ultrasonic treatment to efficiently release the target metabolites.
  • Instrumentation: Ultra-Performance Liquid Chromatography coupled to a Quadrupole-Orbitrap Mass Spectrometer (UPLC-Q-Orbitrap MS) is the preferred method. This technique offers high resolution, sensitivity, and rapid analysis speed.
  • Validation: The method was rigorously validated, showing recovery rates of 80-115% and high precision (0.1-8.0% CV), confirming its reliability for accurate quantification.

Biosynthesis and Genetic Regulation

The production of these metabolites is controlled by specific biosynthetic gene clusters. Understanding their regulation is key to elucidating the virulence strategies of B. bassiana.

G cluster_this compound This compound Biosynthesis cluster_oosporein Oosporein Biosynthesis & Regulation T1 Gene Cluster Activation T2 PKS Enzymes T1->T2 T3 Production of This compound T2->T3 T4 Role: Contributes to Insecticidal Activity T3->T4 O1 Bbsmr1 Gene (Transcriptional Repressor) O2 Repression of Oosporein Gene Cluster (OpS) O1->O2 O3 CRISPR-Cas9 Knockout of Bbsmr1 O4 Derepression of Gene Cluster & Overproduction of Oosporein O3->O4 O5 Enhanced Fungal Virulence via Host Immune Suppression O4->O5

Pathway Insights:

  • This compound is synthesized by a Polyketide Synthetase (PKS) gene cluster [3]. Its production is part of the fungus's arsenal to overcome and kill the insect host [2].
  • Oosporein synthesis is regulated by the Bbsmr1 gene, which acts as a repressor [1]. A pivotal 2024 study demonstrated that using CRISPR-Cas9 to disrupt Bbsmr1 leads to the derepression of the oosporein gene cluster, resulting in its overproduction [1]. This genetic modification significantly enhanced the fungus's virulence, as the overproduced oosporein more effectively suppresses the insect's immune system [1].

Research Implications and Trends

The differential roles and manipulability of these metabolites present distinct opportunities for application and further study.

  • Oosporein as a Key Virulence Factor: Evidence strongly positions Oosporein as a central metabolite for immune evasion. The successful enhancement of B. bassiana virulence through targeted genetic engineering of its biosynthetic pathway marks a significant advance in developing next-generation, highly efficient bioinsecticides [1].
  • Analytical Advancements: The development of rapid, simultaneous, and quantitative methods for analyzing a suite of fungal metabolites, as described, is crucial for understanding the overall insecticidal mechanism and for the quality control of potential biopesticide products [3] [4].
  • Metabolite Production is Context-Dependent: The specific quantities of metabolites produced can vary depending on the fungal strain and the target insect host [3]. This suggests a complex, adaptive interaction between the fungus and its environment.

References

comparative biosynthetic pathways tenellin analogs

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Tenellin and Key Analogs

The table below compares the core characteristics of the fungal metabolite this compound and its primary analogs based on current research.

Compound Name Producing Organism Chemical Class Key Biosynthetic Genes Reported Bioactivities
This compound [1] [2] Beauveria bassiana 2-Pyridone / 4-Hydroxypyridone TenS, TenC, TenA, TenB Inhibits Mg2+-, Ca2+-, and Na+/K+-ATPase activities (51%, 57%, 74% inhibition at 200 μg/ml); Cytotoxic to Sf9 and Sf21 insect cells (CC50: 4.84 μM and 11.95 μM) [1].
Bassianin [3] [4] Beauveria species 2-Pyridone PKS-NRPS Gene Cluster Insecticidal activity; Biosynthetic gene cluster is distinct from but related to this compound's [3] [4].

Structural Insights: this compound features a rare 1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one core structure coupled to a 3-[(2E,4E)-4,6-dimethylocta-2,4-dienoyl] side chain [1]. Bassianin is a closely related analog, and its biosynthesis is controlled by a similar but distinct PKS-NRPS gene cluster. Research using domain swapping between the this compound and bassianin clusters has successfully generated new-to-nature metabolites, demonstrating the potential for combinatorial biosynthesis [3] [4].

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Beauveria bassiana is orchestrated by a compact gene cluster and involves a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) [2]. The pathway is summarized in the diagram below.

TenellinBiosynthesis start Starter Units: Acetyl-CoA, Malonyl-CoA, S-adenosyl-L-methionine int1 Pentaketide Intermediate start->int1 TenS (PKS-NRPS) + TenC (trans-ER) preA Prethis compound A (Tetramic Acid) int1->preA TenS (NRPS) preB Prethis compound B (2-Pyridone Core) preA->preB TenA (P450) Oxidative Ring Expansion This compound This compound preB->this compound TenB (P450) N-Hydroxylation

This compound Biosynthesis Pathway

Key Experimental Evidence: The function of this gene cluster was confirmed through a directed gene knockout of the PKS-NRPS encoding gene (TenS), which resulted in the loss of this compound production [5]. Furthermore, heterologous expression of both TenS and the trans-acting enoyl reductase TenC in Aspergillus oryzae was necessary and sufficient to produce prethis compound A, validating their essential roles [2].

Experimental Data and Protocols

Key experimental findings and methodologies from the literature provide a foundation for further research.

Quantitative Bioactivity Data

The following table summarizes key experimental findings for this compound.

Assay Type Test System Key Result Experimental Conditions Citation
ATPase Inhibition Equine erythrocyte membranes Mg2+-ATPase: 51% inhibition; Ca2+-ATPase: 57% inhibition; Na+/K+-ATPase: 74% inhibition. Concentration: 200 μg/ml [1]. [1]
Cytotoxicity Sf9 and Sf21 insect cell lines Sf9 CC50: 4.84 μM; Sf21 CC50: 11.95 μM. Cell viability assay [1]. [1]
Pathogenicity Insect larvae This compound knockout mutants and wild-type B. bassiana showed equal pathogenicity. Bioassay with infected larvae [5]. [5]
Key Experimental Protocols
  • Gene Knockout for Functional Analysis [5]:
    • A directed knockout of the TenS gene was performed in Beauveria bassiana using a BaR (Bialaphos resistance) cassette as a selectable marker.
    • The mutant strain was compared to the wild-type to confirm the loss of this compound production, thereby linking the gene to the metabolite.
  • Heterologous Expression for Pathway Reconstitution [2]:
    • The this compound synthase gene TenS was co-expressed with the enoyl reductase gene TenC in a heterologous host, Aspergillus oryzae.
    • Successful production of the intermediate prethis compound A in this system confirmed the function of these genes and established a platform for production without the native, complex B. bassiana background.
  • Domain Swapping for Novel Analog Production [3] [4]:
    • Swapping functional domains between the highly reducing PKSs of the this compound and bassianin gene clusters.
    • Expression of these hybrid systems in Aspergillus oryzae led to the production of new this compound and bassianin analogs, demonstrating a method for combinatorial biosynthesis.

Research Applications and Implications

The comparative data on this compound and its analogs highlights several promising research directions:

  • Combinatorial Biosynthesis: Domain swapping between the PKS-NRPS systems of this compound and bassianin is a proven strategy to generate diverse new compounds for drug discovery screening [3] [4].
  • Understanding Bioactivity Context: Despite its in vitro cytotoxicity and ATPase inhibition, this compound is not a primary virulence factor in insect pathogenesis [5]. This suggests its ecological role may be niche competition, a hypothesis supported by research indicating 2-pyridones like this compound act as iron-chelators to benefit the producing fungus [1].
  • Biosynthetic Engineering: The well-characterized this compound pathway serves as an excellent model system for further engineering of fungal iterative PKSs to control outcomes like polyketide chain length and methylation patterns [3].

References

tenellin bioactivity validation different assay systems

Author: Smolecule Technical Support Team. Date: February 2026

Comprehensive Comparison of Bioactivity Assay Systems

The table below summarizes the key assay systems used for evaluating the bioactivity of biotherapeutic candidates, based on their primary application, mechanism, and performance characteristics.

Assay System Primary Application Key Readout / Mechanism Key Performance Metrics/Advantages Considerations
Reporter Gene Assays (RGA) [1] [2] [3] Pathway activation (e.g., NF-κB, NFAT), Fc effector functions (ADCC), receptor signaling Luminescence (e.g., Luciferase) or fluorescence from engineered reporter genes High specificity, accuracy, precision, linearity; high-throughput capability; mechanism-based [1] [2]. Requires construction of stable transgenic cell lines.
Cell-Based Functional Assays [4] Direct cell-killing, inhibition of growth/signaling Cell viability, cytotoxicity (e.g., CDC, ADCP), apoptosis, cell proliferation inhibition [4]. Models complex biological functions (cytotoxicity, proliferation inhibition) [4]. Can be variable (especially with primary cells); may be complex and time-consuming [2].
Binding Assays (SPR, BLI) [4] [1] Affinity and kinetics of molecular interactions Real-time, label-free measurement of binding interactions (on-rate, off-rate, affinity) [4]. "Gold standard" for affinity; high sensitivity; provides kinetic data [4] [1]. Measures binding, not biological function; requires purified proteins.
ELISA & FACS [4] [5] Antigen-binding activity, cytokine quantification Colorimetric, chemiluminescent, or fluorescent signal from antibody-antigen binding [4] [5]. High specificity; vast project experience; "one-stop" services available; suitable for various sample types [4]. Measures binding or concentration, typically not functional cellular activity.

Detailed Experimental Protocols

Reporter Gene Assay (RGA) for Immune Checkpoint Inhibitors

This protocol is adapted from a study developing an RGA for anti-TIGIT therapeutic antibodies [2].

  • Core Principle: The assay uses two engineered cell lines. An effector cell (e.g., Jurkat-NFAT-TIGIT) expresses the drug target (TIGIT) and a luciferase reporter gene under the control of NFAT response elements. A target cell (e.g., CHO-CD112-CD3 scFv) expresses the target's ligand (CD112) and a membrane-bound anti-CD3 scFv.
  • Mechanism of Action:
    • The anti-CD3 scFv on the target cell binds and cross-links CD3 on the effector cell, initiating T-cell receptor signaling.
    • This signaling leads to NFAT activation and would normally drive luciferase expression.
    • However, the interaction between CD112 (on target cell) and TIGIT (on effector cell) delivers an inhibitory signal that prevents activation and luciferase expression.
    • When a functional anti-TIGIT antibody is added, it blocks the CD112-TIGIT interaction.
    • This blockade reverses the inhibition, allowing NFAT-driven luciferase expression, which is quantified as a measure of drug bioactivity [2].

G TargetCell Target Cell (CHO-CD112-CD3 scFv) EffectorCell Effector Cell (Jurkat-NFAT-TIGIT) TargetCell->EffectorCell 1. Anti-CD3 scFv binds CD3 TargetCell->EffectorCell 2. CD112 binds TIGIT InhibitorySignal Inhibitory Signal (Blocks Activation) EffectorCell->InhibitorySignal Luciferase Luciferase Expression (Bioactivity Readout) EffectorCell->Luciferase 4. NFAT Activation Drives Expression InhibitorySignal->Luciferase Prevents Antibody Anti-TIGIT Antibody Antibody->TargetCell 3. Blocks CD112-TIGIT Interaction

Antibody-Dependent Cellular Cytotoxicity (ADCC) Reporter Assay

This protocol outlines the steps for measuring the ADCC bioactivity of antiviral antibodies, as demonstrated for anti-MERS antibodies [3].

  • Cell Lines:
    • Target Cells: 293T cells stably transfected to express the viral antigen of interest (e.g., MERS-CoV spike protein) on their surface.
    • Effector Cells: Jurkat cells stably transfected to express FcγRIIIa (CD16a) and an NFAT response element driving luciferase expression.
  • Procedure:
    • Coculture: Mix target cells and effector cells in an appropriate ratio.
    • Antibody Addition: Add the therapeutic antibody to the coculture. The antibody binds to the antigen on the target cell via its Fab domain.
    • Fc Receptor Engagement: The Fc domain of the bound antibody engages with FcγRIIIa on the effector cell.
    • Signal Activation: This cross-linking activates NFAT signaling in the effector cell.
    • Luciferase Readout: NFAT activation induces luciferase expression. The luminescence signal is measured and is directly proportional to the ADCC activity of the antibody [3].
Complement-Dependent Cytotoxicity (CDC) Assay

This protocol is used to evaluate the bioactivity of antibodies that kill target cells by recruiting complement proteins [4].

  • Core Principle: The assay tests the ability of an antibody to bind to a target antigen on a cell surface and initiate the complement cascade, leading to pore formation and cell lysis.
  • Procedure:
    • Incubation with Antibody: Target cells expressing the antigen of interest are incubated with the therapeutic antibody.
    • Complement Addition: A source of complement (e.g., rabbit complement) is added to the system.
    • Cascade Activation: The antibody's Fc domain binds the C1q complement protein, triggering the entire complement cascade.
    • Membrane Attack: The cascade culminates in the formation of a Membrane Attack Complex (MAC) that creates pores in the target cell membrane.
    • Viability Measurement: Cell lysis is quantified using a viability dye or a measure of lactate dehydrogenase (LDH) release. The level of cell death indicates the CDC bioactivity of the antibody [4].

Key Considerations for Your Bioactivity Validation

  • Match Assay to Mechanism of Action (MOA): The most critical step is selecting or designing an assay that directly reflects your product's biological effect. Reporter assays are ideal for signaling pathway modulation, while cytotoxicity assays are essential for cell-killing mechanisms [4] [1].
  • Prioritize Robustness for QC: If the goal is quality control and lot release, methods like RGA are increasingly favored due to their high precision, accuracy, and robustness, which surpasses the variability often seen in assays relying on primary cells [1] [2].
  • Leverage "One-Stop" Services: For comprehensive development, many CROs offer integrated services, providing everything from high-quality target proteins and cell line development to a full suite of efficacy evaluation services (binding, neutralization, cytotoxicity) [4].

References

tenellin stability comparison other fungal metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Tenellin Profile

Property Description
Chemical Class 2-pyridone (a rare 4-hydroxypyridone) fungal metabolite [1] [2]
Producing Organisms Entomopathogenic fungi of the genus Beauveria [1] [2]
Molecular Formula C₂₁H₂₃NO₅ [2]
Biosynthetic Logic Synthesized by an iterative polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid system [1] [3]

| Key Bioactivities | • Inhibits Mg²⁺-, Ca²⁺-, and Na+/K+-ATPase activities in equine erythrocytes [2] • Cytotoxic to insect cells (Sf9 and Sf21) [2] |

Experimental Insights into Biosynthesis

The search results highlight heterologous expression and genetic engineering as key methods for studying this compound and its analogs, which can indirectly inform on stability and production.

  • Heterologous Expression: The complete biosynthetic pathway for this compound was first successfully expressed in the heterologous host Aspergillus oryzae in 2010 [3]. This technique allows for the production and study of this compound outside of its native Beauveria host.
  • Pathway Engineering: Research has shown that swapping domains between the this compound biosynthetic gene cluster and that of the related metabolite bassianin can generate many new hybrid metabolites [1]. This demonstrates the potential for combinatorial biosynthesis to create analogs with potentially improved properties, which may include stability.
  • Pathway Elucidation: Studies have successfully used gene knock-out experiments to isolate biosynthetic intermediates, such as protothis compound D, a tetramic acid precursor to the 2-pyridone structure of this compound [4]. Understanding these precursors is crucial for biosynthetic studies.

The following diagram illustrates the general experimental workflow for studying this compound through heterologous expression and genome mining, as detailed in the search results [1] [3].

workflow This compound Biosynthesis Research Workflow Beauveria bassiana    (Native Producer) Beauveria bassiana    (Native Producer) Gene Cluster    Identification Gene Cluster    Identification Beauveria bassiana    (Native Producer)->Gene Cluster    Identification Genome Sequencing DNA Synthesis &    Vector Construction DNA Synthesis &    Vector Construction Gene Cluster    Identification->DNA Synthesis &    Vector Construction Heterologous Expression    in Aspergillus oryzae Heterologous Expression    in Aspergillus oryzae DNA Synthesis &    Vector Construction->Heterologous Expression    in Aspergillus oryzae Metabolite Analysis Metabolite Analysis Heterologous Expression    in Aspergillus oryzae->Metabolite Analysis Engineered Biosynthesis    of Target Molecules Engineered Biosynthesis    of Target Molecules Metabolite Analysis->Engineered Biosynthesis    of Target Molecules Domain Swapping    (e.g., with Bassianin) Domain Swapping    (e.g., with Bassianin) Domain Swapping    (e.g., with Bassianin)->Metabolite Analysis Generates New Analogs Gene Knock-out    Experiments Gene Knock-out    Experiments Pathway    Elucidation Pathway    Elucidation Gene Knock-out    Experiments->Pathway    Elucidation Isolate Intermediates Pathway    Elucidation->Engineered Biosynthesis    of Target Molecules

References

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Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

369.15762283 Da

Monoisotopic Mass

369.15762283 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9E0EXM5N1D

Wikipedia

Tenellin

Dates

Last modified: 04-14-2024
1. Jeffs, L.B., and Khachatourians, G.G. Toxic properties of Beauveria pigments on erythrocyte membranes. Toxicon. 35(8), 1351-1356 (1997).
2. Arboleda Valencia, J.W., Gaitán Bustamante, A.L., Jiménez, A.V., et al. Cytotoxic activity of fungal metabolites from the pathogenic fungus Beauveria bassiana: An intraspecific evaluation of beauvericin production. Curr. Microbiol. 63(3), 306-312 (2011).

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